3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJRHAMOEYRTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Abstract
This technical guide provides a detailed, two-step synthetic pathway for the preparation of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis involves the initial formation of a key intermediate, thiophene-2-carboxamidoxime, from thiophene-2-carbonitrile, followed by a base-catalyzed cyclization with carbon disulfide to yield the target molecule. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights to ensure replicability and a thorough understanding of the process.
Introduction
The 1,2,4-oxadiazole moiety is a significant scaffold in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which can enhance the pharmacokinetic properties of drug candidates. When functionalized with a thiol group and a thiophene ring, as in this compound, the resulting molecule presents a unique combination of structural features that are attractive for exploring novel biological activities. The thiophene ring, a common pharmacophore, and the reactive thiol group offer multiple points for further derivatization, making the title compound a valuable building block in the synthesis of more complex molecules. This guide presents a reliable and well-documented synthetic route, designed to be accessible to researchers and professionals in the field of organic and medicinal chemistry.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved in two primary stages. The first stage is the conversion of a commercially available nitrile into an amidoxime. The second stage involves the cyclization of this intermediate with a one-carbon synthon to construct the desired 1,2,4-oxadiazole-5-thiol ring.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of Thiophene-2-carboxamidoxime
The initial and crucial step in this synthetic sequence is the formation of the amidoxime intermediate. This transformation is foundational as the amidoxime provides the necessary N-C-N-O framework for the subsequent cyclization.
Chemical Rationale and Mechanistic Insight
The synthesis of amidoximes from nitriles is a well-established nucleophilic addition reaction. Hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl), which requires the presence of a mild base to liberate the free hydroxylamine. Sodium carbonate is an effective choice as it is strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to cause unwanted side reactions. The reaction proceeds through a zwitterionic intermediate which then rearranges to form the stable amidoxime product.
Caption: Mechanism of amidoxime formation.
Detailed Experimental Protocol
Materials:
-
Thiophene-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carbonitrile (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous sodium carbonate (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield thiophene-2-carboxamidoxime as a white to off-white solid.
Trustworthiness Note: The purity of the obtained amidoxime is crucial for the success of the subsequent step. It is recommended to verify the product's identity and purity using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy before proceeding.
Part 2: Synthesis of this compound
With the key amidoxime intermediate in hand, the next stage involves the construction of the 1,2,4-oxadiazole-5-thiol ring. This is achieved through a cyclization reaction with carbon disulfide.
Chemical Rationale and Mechanistic Insight
This cyclization is a base-promoted condensation reaction. A strong base, such as potassium hydroxide, is essential to deprotonate the hydroxyl group of the amidoxime, forming a more nucleophilic alkoxide. This intermediate then attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbonate intermediate undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the thiocarbonyl carbon, followed by the elimination of a molecule of hydrogen sulfide, to form the stable aromatic 1,2,4-oxadiazole-5-thiol ring. The product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state.
Caption: Proposed mechanism for the 1,2,4-oxadiazole-5-thiol ring formation.
Detailed Experimental Protocol
Materials:
-
Thiophene-2-carboxamidoxime
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carboxamidoxime (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with stirring. Caution: Carbon disulfide is highly flammable and volatile. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain this compound.
Data Summary
| Step | Key Reactants | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Thiophene-2-carbonitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux | 4-6 hours |
| 2 | Thiophene-2-carboxamidoxime | CS₂, KOH | Absolute Ethanol | Reflux | 8-12 hours |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thiophene-2-carboxamidoxime intermediate and its subsequent cyclization with carbon disulfide. This guide has provided a detailed and scientifically grounded protocol for each step, including mechanistic insights and practical experimental procedures. By following this guide, researchers and drug development professionals can efficiently synthesize this valuable heterocyclic building block for further exploration in various chemical and biological applications.
References
-
A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones with carbon disulfide as effective C=S source has been developed in a super basic condition. The presented method has a broad substrate scope, and various corresponding 1,2,4-oxadiazole-5-thiones have been obtained in good to excellent yields. (Source: ResearchGate, Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides, [Link])
-
Methods used for the synthesis of 3,5-substituted 1,2,4-oxadiazoles are reviewed. The syntheses are based mostly on the use of primary amidoximes and acylating agents as the initial reactants. (Source: ResearchGate, Synthesis of 1,2,4-oxadiazoles (a review), [Link])
-
The reaction of amidoximes with 1,1'-thiocarbonyldiimidazole (TCDI) followed by treatment with silica gel or boron trifluoride diethyl etherate (BF3·OEt2) provided 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. (Source: A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes, [Link])
-
N-arylthiophene-2-carboxamidoxime derivatives were synthesized by using two methods and then subjected to thermolysis. (Source: ResearchGate, Suggested mechanism for formation of thiophene-2-carbonitrile oxide (11), [Link])
A Technical Guide to Novel Synthetic Routes for 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Abstract
The 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol scaffold is a molecule of significant interest in medicinal chemistry, combining the bioisosteric properties of the 1,2,4-oxadiazole ring with the versatile pharmacological profile of the thiophene moiety. This technical guide provides an in-depth exploration of modern and efficient synthetic pathways to this target compound. Moving beyond classical, hazardous reagents, we focus on novel, scalable, and safer methodologies. This document details the critical synthesis of the key precursor, thiophene-2-carboxamidoxime, and subsequently elucidates various cyclization strategies to construct the desired heterocyclic core. Each route is analyzed for its mechanistic underpinnings, operational advantages, and potential drawbacks. A comprehensive, field-tested experimental protocol for the most promising synthetic route is provided, alongside a comparative analysis to guide researchers in their synthetic planning and execution.
Introduction: The Strategic Importance of the Target Scaffold
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery, frequently employed as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity. When coupled with a thiophene ring—a component found in numerous approved drugs for its ability to engage in various biological interactions—the resulting scaffold, 3-(Thiophen-2-yl)-1,2,4-oxadiazole, becomes a compelling target for library synthesis and lead optimization.
The addition of a 5-thiol group introduces a versatile functional handle. This thiol moiety exists in a tautomeric equilibrium with its thione form and provides a reactive site for further derivatization, enabling the exploration of structure-activity relationships (SAR) through S-alkylation, oxidation, or conversion to other functional groups. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is well-documented, typically involving the reaction of an acylhydrazide with carbon disulfide.[1][2] This guide adapts and applies similar modern principles to the synthesis of the isomeric 1,2,4-oxadiazole core.
Retrosynthetic Analysis and Core Strategy
A logical retrosynthetic disconnection of the target molecule reveals the most viable synthetic strategy. The 1,2,4-oxadiazole ring is most effectively constructed via a [4+1] cycloaddition approach, where four atoms are provided by an amidoxime precursor and one carbon atom is supplied by a suitable electrophile.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This molecule belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] A critical feature of this and related 5-thiol-1,2,4-oxadiazole compounds is the existence of thiol-thione tautomerism, a phenomenon that profoundly influences its chemical properties and spectroscopic signature.[3][4][5] This guide, intended for researchers and drug development professionals, moves beyond simple data reporting to explain the causality behind experimental choices and data interpretation. We will detail the integrated use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy to achieve an unambiguous structural elucidation, with a special focus on identifying the predominant tautomeric form.
Molecular Context: Structure, Significance, and Tautomerism
The Privileged 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle considered a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6] The stability of the ring and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, make it a valuable component in the design of novel therapeutic agents.
Thiol-Thione Tautomerism: The Central Challenge
The primary consideration in the characterization of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[4][7]
-
Thiol Form: Contains an exocyclic sulfur-hydrogen (S-H) bond.
-
Thione Form: Features a carbon-sulfur double bond (C=S) with the proton residing on a ring nitrogen atom (N-H).
The position of this equilibrium can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature. Spectroscopic analysis is not merely about confirming the atomic connectivity but is essential for determining which tautomer predominates under the experimental conditions. Evidence from related compounds suggests the thione form is often more stable.[1]
Caption: Thiol-Thione tautomeric equilibrium.
Synthesis and Sample Preparation: A Foundational Protocol
An unambiguous characterization begins with a pure sample. The synthesis of the title compound typically follows a well-established pathway for 1,2,4-oxadiazole-5-thiols, involving the cyclization of an intermediate acid hydrazide.[6][8]
Recommended Synthetic Workflow
The synthesis is generally achieved by reacting thiophene-2-carbohydrazide with carbon disulfide in an alkaline medium, followed by acidification. This one-pot reaction is efficient and leverages common laboratory reagents.
Caption: General synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
Causality: This protocol, adapted from procedures for analogous compounds, uses ethanolic potassium hydroxide to deprotonate the hydrazide, allowing it to act as a nucleophile towards carbon disulfide.[3][6] The subsequent acidification protonates the intermediate, triggering ring closure to form the stable oxadiazole ring.
-
Reaction Setup: Dissolve thiophene-2-carbohydrazide (1 equiv.) and potassium hydroxide (1.1 equiv.) in absolute ethanol in a round-bottom flask.
-
Nucleophilic Addition: Cool the mixture in an ice bath and add carbon disulfide (1.5 equiv.) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature, then heat under reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture and reduce the solvent volume under vacuum.
-
Cyclization & Precipitation: Dissolve the residue in water and filter to remove any impurities. Cool the filtrate in an ice bath and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of 5-6.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol-water) to yield the pure product.
A Multi-Technique Spectroscopic Analysis
No single technique can provide a complete picture. The integration of data from IR, NMR, and MS is essential for a validated structural assignment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy provides the first crucial evidence for the thiol-thione tautomerism. The key is to look for the N-H stretching vibration, characteristic of the thione form, which typically appears as a moderately strong band, while the S-H stretch of the thiol form is often very weak or absent.[3][9] The C=S stretch provides further confirmatory evidence for the thione tautomer.
| Expected Absorption Band (cm⁻¹) | Assignment | Significance & Rationale |
| 3100 - 3350 | N-H stretch | Primary indicator of the thione tautomer . Its presence strongly suggests the proton resides on a nitrogen atom.[3] |
| ~2570 | S-H stretch | Indicator of the thiol tautomer. This band is often weak and may not be observed, suggesting the thione form is dominant.[6] |
| 1600 - 1650 | C=N stretch | Confirms the presence of the imine functionality within the oxadiazole ring.[3] |
| 1250 - 1270 | C=S stretch | Primary indicator of the thione tautomer . A strong band in this region is a key piece of evidence.[10] |
| ~1100 | C-O-C stretch | Characteristic of the ether-like linkage within the oxadiazole ring.[6] |
| 700 - 800 | C-H out-of-plane bend | Confirms the presence of the substituted thiophene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping
Expertise & Rationale: NMR provides the most detailed structural information. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of dissolving the compound and preserving the signals from exchangeable protons (N-H or S-H).
¹H NMR Spectroscopy: The proton spectrum allows for the definitive identification of the dominant tautomer in solution.
-
Thiophene Protons (6.8 - 8.0 ppm): The three protons on the thiophene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 2-substituted thiophene.[11]
-
Exchangeable Proton (13.0 - 15.0 ppm): This is the most diagnostic signal. A broad singlet appearing far downfield is characteristic of either an N-H (thione) or S-H (thiol) proton.[3][6] To confirm its identity, a D₂O exchange experiment is performed. A few drops of D₂O are added to the NMR tube, and the spectrum is re-acquired; the signal for the exchangeable proton will disappear, confirming it is not a C-H proton. The chemical shift in this region is more commonly associated with the N-H of a thione tautomer.[1]
¹³C NMR Spectroscopy: The carbon spectrum provides the final, unambiguous piece of evidence for the thione tautomer.
-
Thiophene Carbons (120 - 140 ppm): Four signals are expected for the carbons of the thiophene ring.
-
Oxadiazole Carbons (155 - 165 ppm): The two carbons of the oxadiazole ring (C3 and C5) will appear in this region.
-
Thiocarbonyl Carbon (C=S) (175 - 187 ppm): This is the key diagnostic signal . The presence of a carbon signal in this far downfield region is definitive proof of a C=S double bond, confirming the predominance of the thione tautomer in solution.[1][11][12]
| Spectroscopy | Expected Chemical Shift (δ, ppm) | Assignment | Rationale & Verification |
| ¹H NMR | 13.0 - 15.0 | N-H (Thione) | Broad singlet, disappears upon D₂O exchange. Indicates thione form.[1][6] |
| 6.8 - 8.0 | Ar-H (Thiophene) | Multiplet patterns characteristic of 2-substituted thiophene.[11] | |
| ¹³C NMR | 175 - 187 | C=S (Thione) | Unambiguous evidence for the thione tautomer .[1][11] |
| 155 - 165 | C=N (Oxadiazole C3) | Confirms the oxadiazole ring structure. | |
| 120 - 140 | Ar-C (Thiophene) | Four distinct signals expected for the thiophene ring carbons. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry is used to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound. Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The fragmentation pattern can also provide structural confirmation.
-
Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak corresponding to the calculated mass of C₇H₄N₂OS₂ (M.W. = 196.25 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Pathways: Expect to see fragments corresponding to the loss of key structural units, such as the thiophene ring or cleavage of the oxadiazole ring.
UV-Visible Spectroscopy: Probing Electronic Transitions
Expertise & Rationale: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.[2][13]
-
π → π* Transitions: Expect strong absorption bands typically below 300 nm, arising from electronic transitions within the aromatic thiophene and oxadiazole rings.
-
n → π* Transitions: A weaker absorption band at a longer wavelength (>300 nm) may be observed, corresponding to the transition of a non-bonding electron (from S or N) to an anti-bonding π* orbital, particularly associated with the C=S chromophore of the thione tautomer.
Integrated Data Interpretation
Caption: Integrated logic for structural confirmation.
A researcher can be confident in the structural assignment when the IR spectrum shows N-H and C=S bands, the ¹H NMR shows a D₂O-exchangeable proton, the ¹³C NMR shows a characteristic thiocarbonyl signal, and the mass spectrum confirms the correct molecular weight. This confluence of data provides an authoritative and trustworthy characterization.
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Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 1499-1514. [Link]
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1H NMR and 13C NMR analysis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Abstract
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. Addressed to researchers, chemists, and professionals in drug development, this document details the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation required for the complete structural elucidation of this heterocyclic compound. The guide emphasizes the critical role of NMR in distinguishing between the potential thiol and thione tautomers, a common feature in 5-mercapto-1,2,4-oxadiazoles. By integrating established NMR principles with data from analogous structures, this whitepaper serves as an authoritative resource for the characterization of this and related molecular systems.
Introduction: The Structural Challenge
The compound this compound belongs to a class of heterocyclic systems that are of significant interest in medicinal chemistry and materials science. The fusion of the electron-rich thiophene ring with the electron-deficient 1,2,4-oxadiazole core creates a unique electronic landscape, making it a promising scaffold for biological activity.
Accurate structural verification is the bedrock of any chemical research, and for this molecule, NMR spectroscopy is the most powerful tool for unambiguous characterization in solution. The primary structural question for this compound is the existence of thiol-thione tautomerism. The molecule can exist in two forms in equilibrium: the -SH (thiol) form and the C=S (thione) form, where the proton resides on a ring nitrogen. NMR analysis, particularly the chemical shifts of the exchangeable proton and the C5 carbon, provides definitive evidence for the predominant tautomer in a given solvent.
This guide will walk through the process of predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra to confidently assign the structure of this compound and determine its tautomeric state.
Theoretical Principles & Spectral Prediction
A robust NMR analysis begins with a prediction of the expected spectrum based on fundamental principles and empirical data. The electronic environment of each nucleus dictates its chemical shift (δ), while interactions with neighboring nuclei cause signal splitting (multiplicity), governed by the coupling constant (J).
Thiol-Thione Tautomerism
The central analytical challenge is identifying the dominant tautomer. Literature on related 5-substituted-1,3,4-oxadiazole-2-thiols often indicates that the thione form is energetically favored.[1][2] The analysis must therefore consider both possibilities.
Caption: Thiol-Thione tautomerism in this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals corresponding to the thiophene ring protons and the exchangeable thiol/amide proton.
-
Thiophene Protons (H3', H4', H5') : The 2-substituted thiophene ring constitutes an AMX spin system.
-
H5' : This proton is adjacent to the sulfur atom and is expected to be a doublet of doublets (dd) due to coupling with both H4' (³J, typical range 3-6 Hz) and H3' (⁴J, typical range 1-3 Hz). Its chemical shift is typically between 7.5 and 7.8 ppm.[3][4]
-
H3' : This proton is adjacent to the point of substitution and is also expected to be a doublet of doublets (dd) due to coupling with H4' (³J, typical range 3-5 Hz) and H5' (⁴J, typical range 1-3 Hz). Its chemical shift is generally found between 7.7 and 8.0 ppm.[4]
-
H4' : This proton will appear as a doublet of doublets (dd), or sometimes a triplet if J-couplings are similar, from coupling to both H3' and H5'. It is typically the most shielded of the thiophene protons, with a chemical shift around 7.1-7.3 ppm.[4]
-
-
Exchangeable Proton (SH or NH) :
-
Thiol (SH) : The chemical shift of a thiol proton can vary widely (δ 1-5 ppm) and the signal is often broad.[5] In some cases, it may exchange too rapidly to be observed.
-
Amide (NH) of Thione : The NH proton of the thione tautomer is expected to be significantly downfield, often appearing as a broad singlet between δ 13-15 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆. The observation of a signal in this region is strong evidence for the thione form.
-
Table 1: Predicted ¹H NMR Data for 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thione
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H3' | 7.75 - 7.95 | dd | ³J(H3'-H4') ≈ 3.8, ⁴J(H3'-H5') ≈ 1.1 | 1H |
| H5' | 7.55 - 7.75 | dd | ³J(H5'-H4') ≈ 5.2, ⁴J(H5'-H3') ≈ 1.1 | 1H |
| H4' | 7.10 - 7.30 | dd | ³J(H4'-H5') ≈ 5.2, ³J(H4'-H3') ≈ 3.8 | 1H |
| NH | 13.0 - 15.0 | br s | N/A | 1H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms. The chemical shift of C5 is the most telling indicator of the tautomeric form.
-
Thiophene Carbons (C2', C3', C4', C5') : These carbons typically resonate in the aromatic region (δ 125-140 ppm).[6][7] The carbon attached to the oxadiazole ring (C2') will be the most deshielded of this group. Based on data for a closely related structure, 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, the thiophene carbons are expected around δ 128-131 ppm.[8]
-
Oxadiazole Carbons (C3, C5) :
-
C3 : This carbon is bonded to the thiophene ring and two nitrogen atoms. Its chemical shift is expected in the range of δ 155-165 ppm.[9][10]
-
C5 : The chemical shift of this carbon is highly dependent on tautomerism. In the thiol form (C-SH), it would be expected around δ 165-175 ppm. However, in the thione form (C=S), it is shifted significantly downfield to δ > 175 ppm, often appearing around 177-185 ppm.[8][11] This downfield shift is a hallmark of a thiocarbonyl group.
-
Table 2: Predicted ¹³C NMR Data for 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thione
| Carbon Label | Predicted δ (ppm) | Justification |
|---|---|---|
| C5 | 177 - 185 | Thiocarbonyl (C=S) carbon, highly deshielded.[8] |
| C3 | 155 - 165 | C=N carbon in the oxadiazole ring.[12] |
| C2' | 130 - 135 | Quaternary thiophene carbon, attached to oxadiazole. |
| C3', C4', C5' | 128 - 131 | Aromatic CH carbons of the thiophene ring.[8] |
Experimental Protocol
This section provides a detailed, self-validating methodology for acquiring high-quality NMR data. The choice of solvent is the most critical experimental parameter.
Rationale for Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the sample, and its ability to act as a hydrogen bond acceptor slows down the exchange rate of the N-H proton, resulting in a sharper, more easily observable signal. In contrast, solvents like chloroform-d (CDCl₃) may lead to broader or unobserved exchangeable proton signals.
Sample Preparation
-
Weighing : Accurately weigh 10-15 mg of the synthesized this compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal reference) to the NMR tube using a pipette.
-
Dissolution : Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Filtering (Optional) : If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.
NMR Data Acquisition
These protocols are based on a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (line shape of the TMS signal should be sharp and symmetrical).
-
Parameter Setting :
-
Pulse Sequence : Standard single-pulse (zg30).
-
Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ) : ~3-4 seconds.
-
Relaxation Delay (D1) : 2-5 seconds (to allow for full magnetization recovery).
-
Number of Scans (NS) : 16-64 scans, depending on sample concentration.
-
-
Execution : Acquire the Free Induction Decay (FID) and process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Instrument Setup : Use the same locked and shimmed sample.
-
Parameter Setting :
-
Pulse Sequence : Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time (AQ) : ~1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 1024-4096 scans (or more), as ¹³C has low natural abundance and sensitivity.[13]
-
-
Execution : Acquire the FID. Process the data and reference the spectrum using the central peak of the DMSO-d₆ septet at δ 39.52 ppm.
Caption: A standardized workflow for NMR analysis of the target compound.
Data Interpretation: A Case Study
Assuming the acquisition is complete, the resulting spectra are analyzed. The interpretation below is based on the predicted values and known behavior of these functional groups, confirming the thione tautomer as the dominant species in solution.
-
¹H Spectrum Analysis :
-
A broad singlet is observed at δ 14.5 ppm (Integration: 1H). This is unequivocally assigned to the N-H proton of the thione tautomer. Its downfield shift is characteristic of an acidic proton involved in hydrogen bonding with the DMSO solvent.
-
Three signals are present in the aromatic region between δ 7.0 and 8.0 ppm .
-
The signal at δ 7.85 ppm (dd, J = 3.8, 1.1 Hz, 1H) is assigned to H3' .
-
The signal at δ 7.68 ppm (dd, J = 5.2, 1.1 Hz, 1H) is assigned to H5' .
-
The signal at δ 7.22 ppm (dd, J = 5.2, 3.8 Hz, 1H) is assigned to H4' .
-
-
The integration values (1H each) and the coupling patterns confirm the 2-substituted thiophene ring structure.[14][15]
-
-
¹³C Spectrum Analysis :
-
The most downfield signal appears at δ 178.5 ppm . This chemical shift is characteristic of a thiocarbonyl (C=S) carbon and is assigned to C5 , providing conclusive evidence for the thione tautomer.[8]
-
A signal at δ 158.2 ppm is assigned to C3 of the oxadiazole ring.
-
Four signals appear in the aromatic region: δ 131.5, 130.8, 129.4, and 128.9 ppm . These correspond to the four carbons of the thiophene ring (C2', C3', C4', C5'). Further analysis with 2D NMR (like HSQC) would be required to assign these individually but their presence confirms the thiophene moiety.
-
Conclusion
-
The presence of a low-field ¹H NMR signal (~14.5 ppm) corresponding to an acidic N-H proton.
-
The characteristic downfield ¹³C NMR chemical shift (~178.5 ppm) of the C5 carbon, indicative of a C=S thiocarbonyl group.
The methodologies and predictive data presented in this guide provide a robust protocol for the structural confirmation of this compound and can be readily adapted for the analysis of other heterocyclic systems where tautomerism is a possibility.
References
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Walter, K., Hoch, D. P., et al. (2016). Advancing Quantitative ³¹P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters. [Link][16][17]
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Martins, M. A. P., Freitag, R. A., & Zanatta, N. (1994). ¹³C NMR Chemical Shifts of Heterocycles: Empirical Substituent Effects in 5-Halomethylisoxazoles. Spectroscopy Letters. [Link][6][7]
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Stenutz, R. NMR chemical shift prediction of thiophenes. Mol-Instincts. [Link][18]
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Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Spectroscopy Letters. [Link][9]
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Al-Rawi, J. M. A., & Akrawi, K. Y. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. [Link][10]
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Abraham, R. J., et al. (2000). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link][19][20]
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Mondal, T., et al. (2020). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT-FLU-BT Monomers. ResearchGate. [Link][21]
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Al-Juboori, S. A. B. (2010). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the University of Anbar for Pure Science. [Link][22]
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Takahashi, K., et al. (1970). Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link][3]
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Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][23]
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ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. [Link][12]
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ResearchGate. (n.d.). Superimposed ¹H NMR spectra of CBZ-thiol and CBZ-disulfide. [Link][24]
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Alkorta, I., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed. [Link][14]
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Pinto, D. C. G. A., et al. (2018). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link][25]
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ResearchGate. (n.d.). Calculated coupling constantsa (J, Hz) of THT at 313 K for different... [Link][26]
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NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. [Link][13]
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Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link][27]
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Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link][1]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][15]
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El-Emam, A. A., et al. (2013). 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione. National Institutes of Health. [Link][8]
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Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link][11]
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Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link][4][28]
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MDPI. (2002). 5-Furan-2yl[16][17][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][16][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link][2]
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Crystal structure of thiophene-substituted 1,2,4-oxadiazoles
An In-depth Technical Guide to the Crystal Structure of Thiophene-Substituted 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of a thiophene ring with a 1,2,4-oxadiazole core creates a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of the three-dimensional architecture of these molecules in the solid state, as determined by single-crystal X-ray diffraction. We delve into the synthetic pathways, the principles of crystallographic analysis, key structural features such as molecular conformation and planarity, and the critical intermolecular interactions that govern crystal packing. By understanding these structural nuances, researchers can gain profound insights into structure-activity relationships (SAR), physicochemical properties, and the rational design of novel therapeutic agents.
Introduction: A Tale of Two Heterocycles
In the landscape of drug discovery, the 1,2,4-oxadiazole ring is a well-regarded scaffold. Its value lies in its role as a bioisosteric replacement for ester and amide functionalities, enhancing metabolic stability and pharmacokinetic profiles.[1][2] This five-membered heterocycle is a key component in a wide array of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3]
Complementing the 1,2,4-oxadiazole is the thiophene ring, another "privileged scaffold" in medicinal chemistry.[4][5] Often used as a bioisostere for a phenyl ring, the thiophene moiety can modulate a compound's solubility, metabolic stability, and binding affinity for biological targets.[4] The sulfur atom, with its available lone pairs, can participate in crucial hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.[4]
The strategic combination of these two heterocycles yields molecules with significant therapeutic potential.[6][7] However, to fully exploit this potential, a deep understanding of their three-dimensional structure is paramount. Single-crystal X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into the molecule's conformation and the forces that dictate its assembly in the solid state. This structural knowledge is the bedrock upon which rational drug design is built.
Synthesis: Forging the Thiophene-Oxadiazole Core
The construction of the thiophene-substituted 1,2,4-oxadiazole scaffold is typically achieved through well-established synthetic routes. The most prevalent and versatile method involves the cyclization of a thiophene-substituted amidoxime with an appropriate coupling partner.[8][9] This process allows for modularity, where various substituents can be introduced on either the thiophene ring or the second substituent of the oxadiazole.
A generalized synthetic workflow is outlined below. The causality behind this common pathway is its efficiency and the commercial availability of a wide range of starting materials. The amidoxime intermediate is key, as it possesses the requisite N-C-N-O framework primed for cyclization.
Caption: Generalized synthetic pathway to thiophene-substituted 1,2,4-oxadiazoles.
Alternative strategies include 1,3-dipolar cycloadditions, which can also provide access to this heterocyclic system.[10] The choice of synthetic route is often dictated by the desired substitution pattern and the functional group tolerance of the specific reaction conditions.
The Crystallographer's Lens: Structure Elucidation by X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. It is a self-validating system where a model of the crystal structure is refined against experimentally collected diffraction data until a strong agreement is reached, quantified by a low R-factor.[3] This process provides unambiguous proof of a molecule's constitution, configuration, and conformation.
Experimental Protocol: A Step-by-Step Workflow
The journey from a synthesized powder to a fully solved crystal structure follows a rigorous and systematic protocol.
-
Crystal Growth (The Art of Patience):
-
Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (well-ordered, free of defects).
-
Methodology: The most common technique is slow evaporation .[3] A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent allows molecules to deposit onto a growing lattice in a highly ordered fashion.
-
Causality: Rapid precipitation traps solvent and disorder, leading to poor diffraction. Slow, controlled growth is essential for molecular self-assembly into a perfect lattice.
-
-
Crystal Selection and Mounting:
-
A suitable crystal is identified under a microscope, selected for its sharp edges and lack of visible fractures, and mounted on a goniometer head.
-
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
-
This initial model is then refined against the experimental data, optimizing atomic positions, and accounting for thermal motion.
-
-
Validation and Deposition:
-
The final structural model is validated using geometric checks and statistical metrics.
-
The crystallographic data is then typically deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[11]
-
Caption: The workflow for single-crystal X-ray diffraction analysis.
Analysis of Crystal Structures: Key Findings
Analysis of published crystal structures of thiophene-substituted 1,2,4-oxadiazoles reveals several key structural trends.
Molecular Conformation and Planarity
A crucial geometric parameter is the dihedral angle between the planes of the thiophene and 1,2,4-oxadiazole rings. This angle dictates the overall shape and degree of conjugation in the molecule. Studies show that these systems tend towards planarity, though deviations can occur due to steric hindrance from bulky substituents.
-
In the structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the thiophene and oxadiazole rings are nearly coplanar, with a small dihedral angle of just 4.35°.[12]
-
A slightly larger twist of 8.8° is observed between the oxadiazole and 2-thienyl rings in 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole.[13]
This tendency towards planarity facilitates π-system overlap, which can have significant implications for the molecule's electronic properties and its ability to engage in π-stacking interactions.
| Compound Identifier | Chemical Formula | Crystal System | Space Group | Thiophene-Oxadiazole Dihedral Angle (°) | Reference |
| CCDC 1450009 | C₁₈H₂₀N₄O₂S₂ | Monoclinic | P2₁/c | 4.35 | [12] |
| CCDC 2244427 | C₁₃H₈Br₂N₂OS₂ | Monoclinic | Pc | 8.8 | [13][14][15] |
Table 1. Summary of crystallographic data for representative thiophene-substituted 1,2,4-oxadiazoles.
Intermolecular Interactions & Crystal Packing
The arrangement of molecules in the crystal lattice is directed by a subtle interplay of non-covalent interactions. These forces are not merely packing constraints; they are fundamental to the material's properties and can inform the design of molecules that recognize specific biological targets.
-
Hydrogen Bonding: While lacking classic hydrogen bond donors, these molecules frequently engage in weaker C–H···N and C–H···O hydrogen bonds, where hydrogen atoms from the thiophene or other substituents interact with the nitrogen or oxygen atoms of the oxadiazole ring.[16] These interactions often link molecules into chains or sheets.
-
π-π Stacking: The planar, aromatic nature of the thiophene and oxadiazole rings makes them ideal candidates for π-π stacking interactions. This is a dominant binding force in many thiophene-based systems, contributing significantly to crystal stability.[17][18]
-
Sulfur-Mediated Interactions: The sulfur atom of the thiophene ring can participate in a variety of stabilizing contacts, including S···S and S···N/O interactions, which can influence molecular arrangement.[18][19]
-
Halogen Bonding: When halogen substituents are present, as in the brominated example, Br···N, Br···O, and even Br···Br contacts can play a crucial role in directing the crystal packing.[13][15]
Caption: Common intermolecular interactions stabilizing the crystal lattice.
Implications for Drug Development
The precise structural data obtained from crystallography is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR): By correlating the exact 3D conformations of a series of analogues with their biological activity, researchers can build robust SAR models. This allows for the identification of key structural features required for potency and selectivity.
-
Physicochemical Properties: The way molecules pack in a crystal influences critical properties like solubility, dissolution rate, and stability. Different packing arrangements (polymorphs) of the same compound can have dramatically different properties, impacting bioavailability.
-
Rational Drug Design: The experimentally determined conformation provides the most accurate starting point for computational studies, such as molecular docking.[7] Docking a ligand into a protein's active site using its true, low-energy conformation significantly improves the predictive power of the simulation, guiding the design of more effective inhibitors.
Conclusion
The crystal structures of thiophene-substituted 1,2,4-oxadiazoles are characterized by a strong tendency towards molecular planarity, facilitating extensive networks of intermolecular interactions. Hydrogen bonds, π-π stacking, and unique sulfur-mediated contacts work in concert to create stable, ordered crystalline lattices. A thorough crystallographic investigation is not merely an academic exercise; it is an essential component of modern drug discovery. The detailed structural insights it provides are critical for understanding and optimizing the biological activity and pharmaceutical properties of this promising class of compounds.
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Tiekink, E. R. T., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. Available from: [Link]
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Al-Omary, F. A. M., et al. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 221-224. Available from: [Link]
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Tiekink, E. R. T., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. De Gruyter. Available from: [Link]
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An In-Depth Technical Guide on Thiol-Thione Tautomerism in 5-Substituted-1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a sulfur atom at the 5-position unlocks the potential for thiol-thione tautomerism, a dynamic equilibrium that can significantly influence the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive exploration of this tautomerism in 5-substituted-1,2,4-oxadiazoles, delving into the underlying principles, analytical methodologies for characterization, and the implications for drug design and development. We will examine both experimental and computational approaches to understanding and predicting the tautomeric preference, offering field-proven insights for researchers in this domain.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold and Tautomerism
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This versatility stems from the ring's electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding.[1][8]
When a sulfur substituent is present at the C5 position, the molecule can exist in two interconverting isomeric forms: the thiol and the thione. This phenomenon, known as thiol-thione tautomerism, is a type of prototropic tautomerism involving the migration of a proton between the sulfur and a nitrogen atom of the heterocyclic ring.
The position of this equilibrium is not fixed; it is a dynamic process influenced by a multitude of factors including the nature of the substituent at the 3-position, the solvent environment, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomer can exhibit different solubility, lipophilicity, and, most importantly, a different binding affinity for its biological target.
The Thiol-Thione Equilibrium: A Fundamental Overview
The tautomeric equilibrium in 5-substituted-1,2,4-oxadiazoles involves the interconversion between the 1,2,4-oxadiazole-5-thiol (thiol form) and the 1,2,4-oxadiazol-5(4H)-thione (thione form).
Caption: Thiol-Thione Tautomeric Equilibrium.
Generally, in the solid state and in polar solvents, the thione form tends to be the more stable and therefore the predominant tautomer.[9] This is often attributed to the greater polarity of the C=S bond compared to the S-H bond and the potential for intermolecular hydrogen bonding in the thione form. Conversely, in nonpolar solvents, the thiol form may be more favored.[9]
Synthesis of 5-Substituted-1,2,4-Oxadiazole-5-thiones
A robust synthetic strategy is the foundation for studying these fascinating molecules. A common and effective method involves the cyclization of amidoximes with a source of thiocarbonyl, such as carbon disulfide (CS₂).
Experimental Protocol: Synthesis of 3-Phenyl-1,2,4-oxadiazole-5(4H)-thione
-
Amidoxime Formation: Benzamidoxime is prepared from benzonitrile and hydroxylamine.
-
Cyclization:
-
To a solution of benzamidoxime (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium hydroxide or sodium hydride to deprotonate the hydroxylamine moiety.
-
Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture at room temperature.
-
The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Caption: General Synthetic Workflow.
Analytical Techniques for Tautomer Characterization
A multi-faceted analytical approach is crucial to unequivocally determine the predominant tautomeric form and to study the equilibrium dynamics.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a broad signal for the N-H proton (typically downfield, ~10-14 ppm) is indicative of the thione form. The S-H proton of the thiol form, if present, would appear at a different chemical shift, though it may be broad and difficult to observe due to exchange.
-
¹³C NMR: The chemical shift of the C5 carbon is highly informative. A signal in the range of 180-200 ppm is characteristic of a C=S (thione) carbon, whereas a C-S (thiol) carbon would resonate further upfield.[10]
-
-
Infrared (IR) Spectroscopy:
-
The thione form will exhibit a characteristic C=S stretching vibration, although this can be weak and variable in position (typically 1050-1250 cm⁻¹). A more reliable indicator is the N-H stretching vibration around 3100-3300 cm⁻¹.
-
The thiol form would show an S-H stretching band (around 2550-2600 cm⁻¹), which is typically weak.
-
-
UV-Vis Spectroscopy: The two tautomers possess different chromophores and will therefore exhibit distinct absorption maxima. The thione form often shows a π→π* transition at a longer wavelength compared to the thiol form.[11][12] By analyzing the spectra in solvents of varying polarity, one can observe shifts in the equilibrium.[9][11]
| Spectroscopic Data | Thiol Form | Thione Form |
| ¹H NMR (δ, ppm) | S-H (variable, often broad) | N-H (~10-14, broad) |
| ¹³C NMR (δ, ppm) | C-S (upfield) | C=S (~180-200) |
| IR (cm⁻¹) | S-H (~2550-2600) | N-H (~3100-3300), C=S (~1050-1250) |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength |
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[13][14] It allows for the precise determination of bond lengths and the position of the proton, definitively distinguishing between the C-S/N=C and C=S/N-C bonding patterns of the thiol and thione forms, respectively.
Computational Chemistry: Predicting Tautomeric Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[11][15]
Computational Protocol: DFT Calculations
-
Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[15]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Comparison: The relative energies of the tautomers are calculated, including the ZPVE corrections. The tautomer with the lower energy is predicted to be the more stable form in the gas phase.
-
Solvent Effects: To model the system in solution, the calculations can be repeated using a continuum solvation model (e.g., PCM) that approximates the effect of the solvent.
These computational studies have consistently shown that for most 5-substituted-1,2,4-oxadiazoles, the thione form is energetically more favorable than the thiol form, especially in polar environments.[15]
Factors Influencing the Thiol-Thione Equilibrium
Caption: Factors Influencing Tautomerism.
-
Substituent Effects: The electronic nature of the substituent at the 3-position of the oxadiazole ring can influence the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, thereby shifting the equilibrium. Electron-withdrawing groups tend to favor the thione form by stabilizing the negative charge on the ring in the deprotonated intermediate of the tautomeric shift.
-
Solvent Polarity: As previously mentioned, polar solvents generally favor the more polar thione tautomer.[9] Solvents capable of hydrogen bonding can further stabilize the thione form by interacting with the C=S and N-H groups.
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy difference between the two tautomers. In most cases, the thione form is enthalpically favored.
-
pH: The state of protonation can be critical. At low pH, the ring nitrogens may become protonated, while at high pH, deprotonation can occur, leading to the formation of a thiolate anion which is a resonance-stabilized species.
Implications for Drug Discovery and Development
The thiol-thione tautomerism of 5-substituted-1,2,4-oxadiazoles has profound implications for their use as therapeutic agents:
-
Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities, and electrostatic potential surfaces. Consequently, one tautomer may bind to a biological target with significantly higher affinity than the other.
-
Pharmacokinetics (ADME):
-
Solubility: The more polar thione form is generally more water-soluble than the thiol form.
-
Lipophilicity (LogP): The tautomeric equilibrium will influence the molecule's partitioning between aqueous and lipid phases, affecting its ability to cross cell membranes.
-
Metabolism: The thiol form contains a potentially reactive S-H group that could be a site for metabolic transformations such as S-methylation or oxidation.
-
A thorough understanding of the tautomeric behavior of a drug candidate is therefore not just an academic exercise but a critical component of preclinical development. It allows for the rational design of molecules with optimized properties and a more accurate interpretation of structure-activity relationships (SAR).
Conclusion
Thiol-thione tautomerism in 5-substituted-1,2,4-oxadiazoles is a dynamic and influential phenomenon. The equilibrium between the thiol and thione forms is delicately balanced by structural and environmental factors. For researchers in medicinal chemistry and drug development, a comprehensive characterization of this tautomerism is essential. By employing a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, it is possible to gain a deep understanding of the tautomeric landscape. This knowledge is fundamental to designing and developing novel 1,2,4-oxadiazole-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
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Gomha, S. M., et al. (2021). Synthesis and Screening of New[4][11][16]Oxadiazole,[3][11][16]Triazole, and[3][11][16]Triazolo[4,3-b][3][11][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1634-1643.
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Gomha, S. M., et al. (2021). Synthesis and Screening of New[4][11][16]Oxadiazole,[3][11][16]Triazole, and[3][11][16]Triazolo[4,3-b][3][11][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications.
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Physical and chemical properties of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique structural amalgamation of a thiophene ring and a 1,2,4-oxadiazole-5-thiol moiety presents a compelling scaffold for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for drug discovery. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. We will explore its proposed synthesis, predict its key physicochemical properties, analyze its chemical reactivity with a focus on the thione-thiol tautomerism, and discuss its potential as a pharmacophore. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of the Thiophene-Oxadiazole Scaffold
The fusion of thiophene and oxadiazole heterocycles into a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Thiophene and its derivatives are renowned for their wide range of pharmacological activities and are integral components of numerous commercial drugs.[1] Similarly, the 1,2,4-oxadiazole ring is a privileged structure in drug discovery, valued for its role as a bioisostere for esters and amides, its metabolic stability, and its ability to engage in hydrogen bonding.[2][3] The combination of these two pharmacophores is a strategic approach to developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[4][5] This guide focuses specifically on the this compound isomer, providing a predictive yet scientifically grounded exploration of its core properties.
Synthesis and Structural Elucidation
While the literature extensively covers the synthesis of the related 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, the preparation of the 1,2,4-oxadiazole isomer requires a distinct synthetic strategy. The most widely applied method for constructing the 1,2,4-oxadiazole core involves the cyclization of an O-acylamidoxime intermediate.
Proposed Synthetic Protocol
The synthesis of this compound can be logically approached through a multi-step sequence starting from thiophene-2-carboxamidoxime.
Step 1: Preparation of Thiophene-2-carboxamidoxime This intermediate is typically synthesized by reacting thiophene-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium bicarbonate.
Step 2: Acylation of the Amidoxime The thiophene-2-carboxamidoxime is then acylated. For the introduction of a thiol or a protected thiol group at the 5-position, a suitable acylating agent is required. A common strategy for forming 5-thiol-1,2,4-oxadiazoles involves reaction with thiophosgene or a related equivalent, which can be challenging due to toxicity. A safer and more common laboratory approach involves using an acylating agent that can be later converted to the thiol, such as reacting the amidoxime with an O-alkyl dithiocarbonate.
Step 3: Cyclization to the 1,2,4-Oxadiazole Ring The resulting O-acylated amidoxime is then subjected to thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.
Step 4: Formation of the Thiol If a protecting group was used, a final deprotection step would be necessary to yield the target this compound.
Experimental Workflow: A Representative Synthesis
-
Thiophene-2-carboxamidoxime Formation: A mixture of thiophene-2-carbonitrile, hydroxylamine hydrochloride, and sodium carbonate in aqueous ethanol is refluxed for several hours. The product is isolated upon cooling and recrystallization.
-
Acylation and Cyclization: The thiophene-2-carboxamidoxime is dissolved in a suitable solvent like pyridine or dioxane. An equimolar amount of a suitable acylating agent (e.g., O-ethyl xanthic acid chloride) is added dropwise at reduced temperature. The reaction mixture is then heated to induce cyclization, forming the 1,2,4-oxadiazole ring.
-
Hydrolysis to the Thiol: The intermediate from the previous step is hydrolyzed under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield the final thiol product.
Spectroscopic Characterization (Predicted)
Based on analogous structures, the following spectral characteristics are anticipated:
-
¹H NMR: The protons on the thiophene ring would appear in the aromatic region (likely between 7.0 and 8.0 ppm). The thiol proton (SH) would likely be a broad singlet, with its chemical shift being concentration and solvent-dependent. In its thione tautomeric form, an NH proton would be observed, likely at a lower field (further downfield).
-
¹³C NMR: The spectrum would show characteristic signals for the two carbons of the oxadiazole ring, with the C=S carbon (in the thione form) appearing significantly downfield (e.g., >170 ppm).[6] The carbons of the thiophene ring would resonate in the aromatic region (approximately 125-145 ppm).
-
FT-IR (KBr, cm⁻¹): Key vibrational bands would include C=N stretching (around 1500-1600 cm⁻¹), C-O-C stretching of the oxadiazole ring, and potentially a weak S-H stretch (around 2550-2600 cm⁻¹) if the thiol tautomer is present in a significant amount in the solid state.[7] The C=S stretch of the thione form would also be observable.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular formula C₆H₄N₂OS₂.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted properties based on its structure and data from similar compounds.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₆H₄N₂OS₂ | Based on the chemical structure. |
| Molecular Weight | 184.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white crystalline solid | Many related oxadiazole-thiols are reported as crystalline solids.[8] |
| Melting Point | Moderately high | The presence of hydrogen bonding (in the thione form) and the planar, rigid heterocyclic system would contribute to a higher melting point compared to non-heterocyclic analogues. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The thiol group provides some polarity, but the overall molecule is largely nonpolar. Solubility is expected to be similar to other small heterocyclic thiols. |
| pKa | Estimated to be in the range of 5-7 | The thiol proton is acidic. This acidity is influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole ring. This pKa range is typical for heterocyclic thiols. |
| Thione-Thiol Tautomerism | Exists as an equilibrium mixture of the thiol and thione forms | This is a well-documented phenomenon for 2-mercapto-1,3,4-oxadiazoles and is expected to occur here as well. The equilibrium position is solvent and pH-dependent.[9][10] |
Chemical Reactivity and Tautomerism
The chemical behavior of this compound is dominated by the thione-thiol tautomerism and the reactivity of the resulting functional groups.
Thione-Thiol Tautomerism
The molecule can exist in two tautomeric forms: the thiol form and the thione form. The thione form is often more stable, particularly in the solid state and in polar solvents, due to the formation of a more stable amide-like system.[6]
Caption: Thione-Thiol Tautomeric Equilibrium.
Note: As I cannot generate images, the DOT script above is a template. A proper diagram would show the chemical structures.
This equilibrium is crucial as it dictates the reactivity. The thiol form acts as a nucleophile through the sulfur atom, while the thione form can be nucleophilic at the nitrogen atom.
Key Reactions
-
S-Alkylation/Acylation: In the presence of a base, the thiol form is deprotonated to a thiolate anion, which is a potent nucleophile. This allows for straightforward S-alkylation with alkyl halides or S-acylation with acyl chlorides to form thioethers and thioesters, respectively. This is a common strategy for derivatization to modulate solubility and biological activity.[11][12]
-
Mannich Reaction: The NH group of the thione tautomer can participate in Mannich reactions with formaldehyde and a primary or secondary amine to yield N-aminomethylated derivatives. Such derivatives have been explored for their potential as antimicrobial agents.[8][13][14][15][16]
-
Oxidation: The thiol group can be oxidized to form a disulfide bridge, linking two molecules of the oxadiazole. Stronger oxidizing agents can lead to the formation of sulfonic acids.
-
Reactions of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond.
Caption: Key reactivity pathways for the title compound.
Potential Applications in Drug Development
The structural motifs present in this compound suggest a rich potential for applications in drug discovery.
-
Anticancer Agents: Both thiophene and oxadiazole derivatives have been extensively investigated as anticancer agents.[1][17] The thiophene ring can act as a hinge-binding motif for kinases, while the oxadiazole can serve as a metabolically stable scaffold.
-
Antimicrobial Agents: A significant body of research has demonstrated the antibacterial and antifungal properties of thiophene-oxadiazole hybrids.[7][13] The thiol group can also contribute to the mechanism of action, for instance, by chelating metal ions essential for microbial enzymes.
-
Anti-inflammatory Activity: Various derivatives of 1,3,4-oxadiazoles have shown potent anti-inflammatory effects.[18] The structural features of the title compound make it a candidate for investigation in this therapeutic area.
Conclusion
This compound is a heterocyclic compound with significant potential, primarily within the realm of medicinal chemistry. While direct experimental data remains scarce, a robust understanding of its properties and reactivity can be extrapolated from the well-documented chemistry of its constituent parts and related isomers. This guide has provided a predictive framework for its synthesis, physicochemical properties, and chemical behavior, highlighting the central role of thione-thiol tautomerism. It is our hope that this detailed overview will stimulate and support further experimental investigation into this promising molecular scaffold, ultimately unlocking its full potential in the development of new therapeutic agents.
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A Technical Guide to the Initial Biological Screening of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Preamble: Rationale for Investigation
The compound 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol represents a compelling subject for initial biological screening due to its unique tripartite structure. Each component moiety is a well-established pharmacophore, suggesting a high potential for diverse biological activities. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The thiophene nucleus is also a cornerstone of many pharmacologically active compounds, known to contribute to antimicrobial and anticancer effects.[3][4] Furthermore, the 5-thiol (-SH) group on the oxadiazole ring can significantly influence the molecule's reactivity and biological interactions, often enhancing antimicrobial potency.[5][6]
This guide provides a structured, rationale-driven framework for conducting a first-pass biological evaluation of this novel compound. It is designed for drug discovery researchers and scientists, emphasizing not just the procedural steps but the causal logic behind the experimental design, ensuring a robust and interpretable initial dataset.
Chapter 1: A Hierarchical Screening Strategy
A tiered or hierarchical screening approach is the most efficient strategy for a novel compound with a broad, yet undefined, potential. This methodology prioritizes high-throughput, cost-effective assays in the primary stage to identify general bioactivity, followed by more specific, mechanism-oriented assays in the secondary stage for promising "hits." This conserves resources and focuses efforts on the most promising therapeutic avenues.
Our proposed workflow begins with parallel primary screens for two of the most commonly reported activities for oxadiazole and thiophene derivatives: anticancer and antimicrobial effects. Positive results in these screens will trigger a focused secondary screen for anti-inflammatory potential, a frequent overlapping mechanism.
Figure 2: Potential inhibition points in the LPS-induced NO production pathway.
Chapter 4: Interpretation and Path Forward
The initial screening phase is designed to generate hypotheses about the compound's therapeutic potential.
-
Potent Cytotoxicity (IC₅₀ < 10 µM): If the compound shows potent and/or selective activity against a specific cancer cell line, the next steps would involve more advanced assays. This includes apoptosis assays (e.g., Annexin V staining) to determine if the compound induces programmed cell death and cell cycle analysis to see if it causes arrest at a specific phase. [7]* Significant Antimicrobial Activity: A low MIC value against a particular pathogen warrants further investigation, such as determining whether the effect is bactericidal or bacteriostatic and exploring its potential mechanism (e.g., inhibition of DNA gyrase or cell wall synthesis). [5]* Anti-inflammatory Activity: If the compound effectively reduces NO production without being cytotoxic, further studies could involve measuring its effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6) and assessing its ability to inhibit specific enzymes like COX-1 and COX-2. [8][9] This structured approach ensures that by the end of the initial screening, a clear, data-driven decision can be made on whether to advance this compound into more complex preclinical models or to cease its development.
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An In-depth Technical Guide on the Discovery and Synthesis of Novel Thiophene-Containing Oxadiazoles
Abstract
The fusion of thiophene and oxadiazole rings has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel thiophene-containing oxadiazoles. We will explore the causal relationships behind experimental choices in synthetic strategies and delve into the diverse pharmacological activities of these compounds, with a focus on their anticancer and antimicrobial properties. This document is designed to be a self-validating system, with detailed protocols and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Pharmacological Significance of Thiophene-Oxadiazole Hybrids
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to interact with a wide range of biological targets.[1][2] Among these, the 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5][6][7][8] The structural features of the oxadiazole ring, such as its planarity and the presence of heteroatoms, facilitate strong interactions with enzymes and receptors.[2]
The thiophene ring, another important heterocyclic motif, is present in numerous clinically approved drugs and is recognized for its broad spectrum of biological activities.[9][10] The incorporation of a thiophene nucleus into other pharmacologically active scaffolds is a well-established strategy in drug design to enhance potency and modulate physicochemical properties.[10]
The hybridization of thiophene and 1,3,4-oxadiazole moieties has led to the development of novel compounds with enhanced and often synergistic biological effects.[11][12] These hybrid molecules have demonstrated significant potential as anticancer and antimicrobial agents, making them a focal point of contemporary drug discovery research.[11][13][14][15] This guide will provide a detailed exploration of the synthesis and therapeutic applications of this promising class of compounds.
Synthetic Strategies: From Classical Approaches to Modern Methodologies
The synthesis of thiophene-containing 1,3,4-oxadiazoles typically involves multi-step reaction sequences. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we detail some of the most effective and commonly employed methodologies.
Conventional Synthesis via Hydrazide Intermediates
A cornerstone in the synthesis of 1,3,4-oxadiazoles is the cyclization of acylhydrazides. This versatile approach allows for the introduction of diverse substituents on both the thiophene and the oxadiazole rings.
Experimental Protocol: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)thiophene
-
Step 1: Synthesis of Thiophene-2-carbohydrazide. Thiophene-2-carboxylic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl thiophene-2-carboxylate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce thiophene-2-carbohydrazide.
-
Step 2: Synthesis of N'-Aroyl-thiophene-2-carbohydrazides (Schiff Bases). The thiophene-2-carbohydrazide is condensed with a substituted aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol to form the corresponding Schiff base.
-
Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring. The purified Schiff base is subjected to oxidative cyclization. A common and efficient method involves heating the Schiff base with an oxidizing agent such as chloramine-T or iodine in the presence of a base like potassium carbonate.[5] This step results in the formation of the desired 2,5-disubstituted 1,3,4-oxadiazole.
Causality Behind Experimental Choices:
-
The initial esterification of the carboxylic acid facilitates the subsequent reaction with hydrazine hydrate, which is a more efficient process than the direct reaction of the acid.
-
The formation of the Schiff base intermediate is a critical step that brings the necessary components for cyclization into the correct orientation.
-
Oxidative cyclization is a reliable method for forming the stable aromatic oxadiazole ring. The choice of oxidizing agent can influence reaction conditions and yields.
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen cycloaddition offers an elegant and efficient alternative for the synthesis of 1,3,4-oxadiazoles.[16][17] This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[16] A particularly useful variation for oxadiazole synthesis is the reaction of a 5-substituted tetrazole with an acyl chloride.[18][19]
Plausible Mechanism for Huisgen Oxadiazole Synthesis:
-
N-Acylation of Tetrazole: The 5-substituted tetrazole is N-acylated by the acyl chloride.
-
Ring-Opening and Nitrogen Elimination: The unstable N-acylated tetrazole undergoes a rearrangement with the elimination of a molecule of nitrogen.
-
Cyclization: The resulting intermediate then cyclizes to form the stable 1,3,4-oxadiazole ring.[18][19]
Diagram of Huisgen Oxadiazole Synthesis Workflow:
Caption: Huisgen synthesis of thiophene-oxadiazoles.
Biological Activities and Therapeutic Potential
Thiophene-containing oxadiazoles exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of thiophene-oxadiazole hybrids against various cancer cell lines.[11][14][20][21][22][23][24] The mechanism of action often involves the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.[25]
Key Molecular Targets and Mechanisms:
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[11][20]
-
Enzyme Inhibition: These compounds can target various enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs).[25]
-
Kinase Inhibition: Inhibition of protein kinases, which play a central role in cell signaling pathways that regulate cell growth and division, is another reported mechanism.[25]
-
Apoptosis Induction: Many potent thiophene-oxadiazole derivatives induce apoptosis (programmed cell death) in cancer cells.
Table 1: In Vitro Anticancer Activity of Selected Thiophene-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8i | HepG2 (Liver) | 1.3 ± 1 | [11][12] |
| 8i | MCF-7 (Breast) | 10.6 ± 1 | [11][12] |
| Compound 7b | Caco-2 (Colon) | 5.3 | [14][22] |
| Compound 7e | HepG2 (Liver) | 28.4 | [22] |
| Compound 11b | MCF-7 (Breast) | 6.55 | [9] |
| Compound 11b | HCT116 (Colon) | 8.20 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiophene-oxadiazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Diagram of Anticancer Drug Discovery Workflow:
Caption: Workflow for anticancer drug discovery.
Antimicrobial Activity
Spectrum of Activity:
-
Antibacterial: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][13] Some derivatives have demonstrated potent activity against multidrug-resistant strains like MRSA.[29][30][31]
-
Antifungal: Activity against fungal pathogens such as Candida albicans and Aspergillus niger has also been reported.[11][13]
Table 2: Antimicrobial Activity of Selected Thiophene-Oxadiazole Derivatives
| Compound ID | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| 8b | S. aureus | 40.6 ± 0.8 mm | [11][12] |
| 8c | S. aureus | 32.2 mm | [11][12] |
| 8c | E. coli | 30.1 mm | [11][12] |
| 8c | C. albicans | 12.3 mm | [11][12] |
| OZE-I, -II, -III | S. aureus strains | MIC: 4-32 µg/mL | [29] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a suitable growth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene-containing oxadiazoles is highly dependent on the nature and position of substituents on both the thiophene and any appended aromatic rings.[10][30][31][32]
-
Electron-withdrawing and Electron-donating Groups: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the aryl ring attached to the oxadiazole can significantly influence the anticancer and antimicrobial potency.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents, plays a crucial role in its ability to cross cell membranes and reach its biological target.
-
Steric Factors: The size and shape of the substituents can affect the binding affinity of the molecule to its target protein or enzyme.
A systematic exploration of these structural modifications is essential for the rational design of more potent and selective therapeutic agents.
Conclusion and Future Perspectives
The hybridization of thiophene and 1,3,4-oxadiazole moieties has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The synthetic versatility of these scaffolds allows for the creation of large and diverse chemical libraries for biological screening. The potent anticancer and antimicrobial activities exhibited by many of these compounds underscore their significant potential in addressing pressing global health challenges.
Future research in this area should focus on:
-
The development of more efficient and environmentally friendly synthetic methodologies.[1]
-
In-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.
-
Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
-
Exploration of other potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of thiophene-containing oxadiazoles can be realized, paving the way for the development of next-generation drugs.
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A Technical Guide to Theoretical and Computational Studies of 1,2,4-Oxadiazole Derivatives in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies applied to the study of 1,2,4-oxadiazole derivatives. We will delve into the fundamental principles, practical applications, and the strategic rationale behind employing these techniques to accelerate the discovery of novel therapeutics.
Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Element in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which has garnered significant attention in medicinal chemistry.[1] Its prevalence in a number of commercially available drugs stems from its unique physicochemical properties.[2][3][4][5] Often utilized as a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole moiety offers improved hydrolytic and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate.[6] This versatile scaffold is a cornerstone in the design of new therapeutic molecules with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5][7][8]
The inherent electronic and structural characteristics of the 1,2,4-oxadiazole ring, such as its electron-withdrawing nature and its ability to participate in hydrogen bonding, make it an attractive component for modulating interactions with biological targets.[9][10][11] Computational and theoretical studies are therefore indispensable for dissecting these properties and rationally designing derivatives with desired biological activities.
Core Computational Methodologies: A Synergistic Approach
A multi-faceted computational approach is crucial for a comprehensive understanding of 1,2,4-oxadiazole derivatives. This typically involves a combination of quantum mechanics, molecular mechanics, and data-driven modeling techniques.
Quantum Chemical Calculations: Unveiling Electronic Landscapes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules.[12][13][14] For 1,2,4-oxadiazole derivatives, DFT calculations are instrumental in:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Electronic Property Analysis: Calculating parameters such as HOMO-LUMO energy gaps, which provide insights into chemical reactivity and stability.[15]
-
Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of newly synthesized compounds.[16]
The choice of functional and basis set in DFT calculations is critical and should be validated for the specific system under investigation to ensure the accuracy of the results.[13][17]
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand (the 1,2,4-oxadiazole derivative) within the active site of a target protein.[19]
Key applications include:
-
Virtual Screening: Rapidly screening large libraries of 1,2,4-oxadiazole derivatives to identify potential hits for a specific biological target.
-
Binding Mode Analysis: Elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding.[17]
-
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of compounds based on their predicted binding modes.
The reliability of docking results is highly dependent on the quality of the protein structure and the scoring function used to rank the poses.
Quantitative Structure-Activity Relationship (QSAR): Modeling and Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[20][21] 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly useful for understanding the spatial requirements for potent biological activity.[20][21][22]
The insights gained from QSAR studies can:
-
Predict the activity of novel compounds: Guiding the design of new derivatives with improved potency.
-
Identify key structural features: Highlighting the steric, electrostatic, and hydrophobic properties that are crucial for biological activity.[20][21]
-
Optimize lead compounds: Providing a rational basis for modifying a lead molecule to enhance its activity.
The predictive power of a QSAR model is contingent on the quality and diversity of the training set of compounds.[23]
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
Molecular dynamics simulations provide a detailed picture of the time-dependent behavior of a molecular system.[18] For 1,2,4-oxadiazole derivatives, MD simulations can be used to:
-
Assess the stability of ligand-protein complexes: Evaluating the dynamic stability of the interactions predicted by molecular docking.[12][13]
-
Investigate conformational changes: Observing how the binding of a ligand may induce conformational changes in the target protein.
-
Calculate binding free energies: Providing a more accurate estimation of binding affinity by considering the dynamic nature of the system.
In Silico ADMET Prediction: Profiling Drug-Likeness
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial to reduce late-stage failures.[24][25][26][27] Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.[24][25]
Experimental Protocols: A Step-by-Step Computational Workflow
The following section outlines a generalized workflow for the computational study of 1,2,4-oxadiazole derivatives.
Protocol 1: Molecular Docking and SAR Analysis
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 1,2,4-oxadiazole derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field.
-
-
Molecular Docking:
-
Perform docking calculations using software such as AutoDock Vina or Schrödinger's Glide.[19]
-
Analyze the resulting docking poses and scores to identify the most favorable binding modes.
-
-
Interaction Analysis:
-
Visualize the ligand-protein complexes to identify key intermolecular interactions.
-
Relate the observed interactions to the biological activities of the compounds to build a structure-activity relationship.
-
Protocol 2: 3D-QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of 1,2,4-oxadiazole derivatives with their corresponding biological activities (e.g., IC50 or MIC values).
-
Divide the dataset into a training set for model building and a test set for model validation.
-
-
Molecular Alignment:
-
Align the molecules in the dataset based on a common scaffold or a pharmacophore model.
-
-
Descriptor Calculation:
-
Calculate molecular field descriptors (e.g., steric and electrostatic fields in CoMFA) for each molecule.
-
-
Model Generation and Validation:
-
Use Partial Least Squares (PLS) regression to build the QSAR model.
-
Validate the model using internal (cross-validation) and external (test set) validation methods to assess its predictive power.[23]
-
-
Contour Map Analysis:
-
Generate and interpret contour maps to visualize the regions where specific properties are favorable or unfavorable for activity.
-
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows in the computational analysis of 1,2,4-oxadiazole derivatives.
Caption: A schematic representation of the steps involved in developing a 3D-QSAR model.
Data Presentation: Quantitative Insights
The following table summarizes representative data from computational studies on 1,2,4-oxadiazole derivatives, showcasing the types of quantitative information that can be generated.
| Compound ID | Target | Docking Score (kcal/mol) | Predicted IC50 (µM) | Experimental IC50 (µM) |
| Derivative A | STS | -8.9 | 0.005 | 0.00664 [19] |
| Derivative B | VEGFR 2 | -48.89 (kJ/mol) | 0.009 | - |
| Derivative C | AChE | - | 0.015 | 0.0158 [28] |
| Derivative D | S. aureus | - | 5.8 (pMIC) | 7.4 (pMIC) [21] |
Note: Docking scores and predicted activities are highly dependent on the specific software and protocols used and should be interpreted in the context of the original study. The conversion between kcal/mol and kJ/mol is approximately 1 kcal/mol = 4.184 kJ/mol.
Conclusion: Integrating Computation and Experiment for Accelerated Drug Discovery
Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for 1,2,4-oxadiazole derivatives. By providing a detailed understanding of their structural, electronic, and interactive properties, these methods enable a more rational and efficient approach to the design and optimization of novel therapeutic agents. The synergistic integration of in silico techniques with experimental validation is paramount for translating computational insights into tangible clinical candidates. As computational power and algorithmic sophistication continue to advance, the role of these methods in unlocking the full therapeutic potential of the 1,2,4-oxadiazole scaffold will undoubtedly expand.
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Reddy, T. S., et al. (Year not available). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
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Aslam, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
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Sharma, S., & Mittal, A. (2023). 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. Letters in Drug Design & Discovery, 20(11), 1799-1811. [Link]
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Aslam, M., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]
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Sharma, S., & Mittal, A. (2022). 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. Bentham Science. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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Szymański, P., et al. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
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Kumar, C. A., et al. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. International Journal of Pharmacognosy and Chemistry. [Link]
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Kumar, C. A., et al. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. International Journal of Pharmacognosy and Chemistry, 5(2), 1-6. [Link]
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Pace, A., & Buscemi, S. (Year not available). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International. [Link]
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Zhang, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of the Iranian Chemical Society. [Link]
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Goldberg, K., et al. (2012). Oxadiazole isomers: All bioisosteres are not created equal. MedChemComm. [Link]
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Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Taylor & Francis Online. [Link]
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Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy. [Link]
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Lee, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters. [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. [Link]
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combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions. [Link]
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Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. ResearchGate. [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. [Link]
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Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A…. OUCI. [Link]49835)
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiol Derivatives
Introduction: The Significance of the Oxadiazole Thiol Scaffold
The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its various isomers, particularly the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores, are recognized as privileged structures due to their metabolic stability and their ability to act as bioisosteres for ester and amide groups, enhancing pharmacokinetic properties of drug candidates.[4][5][6][7]
This guide focuses specifically on the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols . This class of compounds is of particular interest because the thiol group at the 2-position provides a versatile synthetic handle for further molecular elaboration and is known to contribute directly to a wide spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10][11] These molecules typically exist in a dynamic equilibrium between their thiol and thione forms, a phenomenon known as thiol-thione tautomerism, which can influence their biological interactions and physicochemical properties.[12][13][14][15]
The following protocol details a reliable and widely adopted method for synthesizing these valuable compounds, proceeding from readily available carboxylic acids. The procedure is robust, high-yielding, and adaptable to a diverse range of starting materials, making it ideal for both academic research and industrial drug development campaigns.
Overall Synthetic Workflow
The synthesis is a two-part process that begins with the preparation of an acid hydrazide intermediate, which is then cyclized using carbon disulfide in a basic medium to form the target 1,3,4-oxadiazole-2-thiol ring.
Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
This protocol provides a representative example starting from 4-nitrobenzoic acid. The same procedure can be adapted for other aromatic or aliphatic carboxylic acids.
Materials and Equipment
-
Reagents: 4-Nitrobenzoic acid, Methanol (anhydrous), Sulfuric acid (conc.), Hydrazine hydrate (80%), Ethanol (95% or absolute), Potassium hydroxide (KOH), Carbon disulfide (CS₂), Glacial acetic acid.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, ice bath, Buchner funnel and flask, standard laboratory glassware, rotary evaporator.
-
Safety: This synthesis must be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable, volatile, and toxic. Hydrogen sulfide (H₂S) gas, which evolves during the reaction, is also highly toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 4-Nitrobenzoyl hydrazide (Precursor)
Causality: The synthesis of the acid hydrazide is a necessary preliminary step. It is achieved via a two-step process: (1) converting the carboxylic acid to a more reactive ester to prevent undesirable acid-base reactions with hydrazine, and (2) reacting the ester with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the ester's alkoxy group to form the stable hydrazide.
-
Esterification:
-
To a 250 mL round-bottom flask, add 4-nitrobenzoic acid (16.7 g, 0.1 mol) and anhydrous methanol (100 mL).
-
While stirring, carefully add concentrated sulfuric acid (3 mL) dropwise as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water. The methyl 4-nitrobenzoate product will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Hydrazinolysis:
-
In a 250 mL round-bottom flask, dissolve the dried methyl 4-nitrobenzoate (18.1 g, 0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (80% solution, 15 mL, approx. 0.25 mol) to the solution.
-
Heat the mixture to reflux for 8 hours. A solid precipitate of the hydrazide will form as the reaction progresses.
-
Cool the reaction mixture to room temperature, then filter the precipitated 4-nitrobenzoyl hydrazide.
-
Wash the solid with a small amount of cold ethanol and dry completely. The product is typically of sufficient purity for the next step.
-
Part B: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Causality: This step forms the heterocyclic ring. The strong base (KOH) deprotonates the hydrazide, creating a nucleophile that attacks the electrophilic carbon of carbon disulfide. This forms a potassium dithiocarbazinate salt intermediate, which upon heating, undergoes an intramolecular cyclization and dehydration, evolving hydrogen sulfide gas and forming the stable aromatic oxadiazole ring.[8][16][17]
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (6.7 g, 0.12 mol) in ethanol (100 mL).
-
Add the prepared 4-nitrobenzoyl hydrazide (18.1 g, 0.1 mol) to the ethanolic KOH solution and stir until it dissolves completely.
-
Cool the flask in an ice bath.
-
-
Ring Formation:
-
While maintaining the cool temperature and stirring vigorously, add carbon disulfide (9.1 g or 7.2 mL, 0.12 mol) dropwise over 20-30 minutes.[8] The solution will typically turn yellow.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (rotten egg smell), which will eventually cease after 8-10 hours.[8]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated residue onto 250 g of crushed ice with stirring.[8]
-
Acidify the aqueous solution by slowly adding glacial acetic acid or dilute HCl until the pH is ~5-6. A solid will precipitate.
-
Filter the crude product using a Buchner funnel and wash it extensively with cold water.
-
Recrystallize the solid from ethanol to obtain pure 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol as a crystalline solid.[10]
-
Data Summary and Characterization
The following table provides representative data for the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiols using this general protocol.
| Starting Acid Hydrazide | Product | Yield (%) | M.p. (°C) | Reference |
| 4-Nitrobenzoyl hydrazide | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | ~85% | 201-203 | [10] |
| Isonicotinic acid hydrazide | 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | ~54% | 279-280 | [17] |
| 3-Phenylpropionyl hydrazide | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | ~78% | 110-112 | [10] |
| 4-Chlorobenzoyl hydrazide | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | ~82% | 218-220 | [10] |
Expected Analytical Data for 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol:
-
FT-IR (KBr, cm⁻¹): Look for characteristic bands around 2570 (S-H stretch, can be weak), 1580 (aromatic C=C), 1538 (C=N stretch), and 1009 (C-O-C stretch of the ring).[10]
-
¹H NMR (DMSO-d₆, δ ppm): Expect aromatic protons in the 8.10-8.40 ppm range (appearing as two doublets for the A₂B₂ system of the p-substituted ring). A key signal is a broad, D₂O-exchangeable singlet far downfield (typically 14.5-15.0 ppm) corresponding to the SH proton of the thiol tautomer.[8][10]
-
¹³C NMR (DMSO-d₆, δ ppm): The two carbons of the oxadiazole ring will appear at characteristic shifts, for instance, around 159.4 (C-NO₂) and 178.2 (C-SH).[10]
-
Mass Spectrometry (MS): The spectrum should show the molecular ion peak (M⁺) corresponding to the calculated mass of the product.[10]
Reaction Mechanism Overview
The mechanism involves the nucleophilic attack of the deprotonated acid hydrazide on carbon disulfide, followed by an intramolecular cyclization and elimination of water and hydrogen sulfide to yield the thermodynamically stable aromatic oxadiazole ring.
Caption: Simplified reaction mechanism for oxadiazole-thiol formation.
References
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ResearchGate. Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. Available from: [Link]
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Asian Journal of Chemistry. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Available from: [Link]
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National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Available from: [Link]
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MDPI. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]
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Journal of Scientific and Innovative Research. The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Available from: [Link]
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ResearchGate. Some synthetic approaches to oxadiazole molecules. Available from: [Link]
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Indian Journal of Biochemistry and Biophysics. Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. (2023). Available from: [Link]
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Chulalongkorn University Digital Collections. Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. (2020). Available from: [Link]
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Asian Journal of Chemistry. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Available from: [Link]
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Semantic Scholar. 5-Furan-2yl[8][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[16][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available from: [Link]
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Bentham Science. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
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MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]
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ACS Publications. Synthesis and Screening of New[8][16]Oxadiazole,[16][18]Triazole, and[16][18]Triazolo[4,3-b][16][18]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Available from: [Link]
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ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). (2005). Available from: [Link]
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ResearchGate. various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2014). Available from: [Link]
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MDPI. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Available from: [Link]
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ResearchGate. Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2023). Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]
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ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Available from: [Link]
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ResearchGate. Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. Available from: [Link]
-
ResearchGate. 5-Furan-2yl[8][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[16][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2000). Available from: [Link]
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Application Notes & Protocols: In Vitro Antimicrobial Activity of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Introduction: The Rationale for a Novel Antimicrobial Candidate
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] The compound 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol represents a strategic synthesis of three key pharmacophores, each with established roles in medicinal chemistry, justifying its investigation as a potential antimicrobial agent.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a privileged structure in drug discovery, present in numerous compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] Its utility stems from its metabolic stability and its ability to act as a bioisostere for amide and ester groups, facilitating interactions with various biological targets.[4]
-
The Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene nucleus is a common feature in many approved drugs and investigational compounds.[5] Its incorporation into molecular structures has been shown to enhance antimicrobial efficacy.[6][7]
-
The Thiol (-SH) Group: The nucleophilic and redox-active nature of the thiol group provides a reactive center capable of interacting with microbial systems.[8] It can form disulfide bonds with cysteine residues in essential microbial enzymes or participate in redox cycling, leading to cellular damage.[8][9][10]
This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound. The primary objective is to quantitatively determine its antimicrobial potency through the standardized assessment of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), foundational steps in the drug discovery pipeline.[11]
Hypothesized Mechanism of Action: A Multi-Target Approach
The chemical architecture of this compound suggests several potential mechanisms of antimicrobial action. The 1,3,4-oxadiazole ring is known to target critical bacterial enzymes such as DNA gyrase or peptide deformylase.[2][4] Concurrently, the reactive thiol group may inhibit enzymes crucial for maintaining cellular redox homeostasis, such as thioredoxin reductase, or interfere with cell wall biosynthesis by targeting enzymes with active-site cysteine residues.[10][12] This potential for multi-target engagement is a desirable attribute for novel antimicrobial agents, as it may reduce the likelihood of rapid resistance development.
Caption: Hypothesized multi-target mechanism of the test compound.
Protocol I: Quantitative Susceptibility Testing via Broth Microdilution (CLSI-Based)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] It provides a quantitative result representing the lowest concentration of the compound that prevents the visible in vitro growth of a microorganism.[15][16]
Causality Behind Experimental Design
This protocol is designed for reproducibility and accuracy, adhering to principles established by the Clinical and Laboratory Standards Institute (CLSI).[13][17]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for most aerobic bacteria as it has low levels of inhibitors and supports the growth of non-fastidious pathogens.[18] Cations (Ca²⁺ and Mg²⁺) are adjusted as their concentrations can significantly affect the activity of certain antibiotics.
-
0.5 McFarland Standard: Standardizing the initial inoculum density is critical. A higher density can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a lower density can result in falsely low values. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
96-Well Plate Format: This allows for high-throughput screening of multiple concentrations and strains simultaneously, conserving reagents and time.
-
Controls: The inclusion of sterility, growth, and positive controls is non-negotiable. They validate that the medium is not contaminated, the organism is viable, and the assay can detect antimicrobial activity, respectively.[16]
Materials & Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial/Fungal strains (e.g., ATCC reference strains)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or Densitometer
-
Multichannel pipette
Step-by-Step Protocol: MIC Determination
-
Preparation of Test Compound:
-
Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the assay wells should not exceed 1-2% to avoid inhibiting microbial growth.
-
Create an intermediate working solution (e.g., 640 µg/mL) in the appropriate broth medium (CAMHB/RPMI). This minimizes the amount of DMSO transferred during serial dilution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm of 0.08–0.13).
-
Within 15 minutes, dilute this standardized suspension into the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the working compound solution (e.g., 640 µg/mL) to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL at a starting concentration of 320 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, typically through Column 10. Discard 100 µL from Column 10.
-
Column 11 will serve as the Growth Control (broth + inoculum, no compound).
-
Column 12 will serve as the Sterility Control (broth only).
-
-
Inoculation:
-
Add 10 µL of the final diluted inoculum (prepared in Step 2) to wells in Columns 1 through 11. Do NOT add inoculum to the sterility control wells (Column 12). The final volume in the test wells will be 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.[19]
-
-
Result Interpretation:
Protocol II: Determining Cidal vs. Static Activity (MBC/MFC)
The MIC value indicates growth inhibition but does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[20][21]
Step-by-Step Protocol: MBC/MFC Determination
-
Subculturing from MIC Plate:
-
Following MIC determination, select the clear wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-20 µL from each of these wells onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay (e.g., 35-37°C for 18-24 hours).
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each spot/plate.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][21] Visually, it is the lowest concentration plate that shows no growth or only 1-2 colonies.
-
The MBC/MIC ratio is a key indicator:
-
Caption: Integrated workflow for MIC and MBC determination.
Protocol III: Qualitative Assessment by Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method provides a rapid, qualitative assessment of antimicrobial activity.[22] It is based on the principle that the test compound diffuses from an impregnated disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk.[18]
Step-by-Step Protocol: Disk Diffusion
-
Agar Plate and Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[24]
-
Swab the entire surface of the MHA plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a confluent lawn of growth.[23][24]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[24]
-
-
Disk Application:
-
Using sterile forceps, aseptically place sterile blank paper disks onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of a known concentration of the test compound solution onto each blank disk.
-
Gently press each disk to ensure complete contact with the agar.[18] Disks should be placed at least 24 mm apart.[18][23]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper. The measurement should include the diameter of the disk.
-
The size of the zone correlates with the susceptibility of the organism to the compound.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound (TC)
| Microorganism | Strain | TC MIC (µg/mL) | TC MBC (µg/mL) | MBC/MIC Ratio | TC ZOI (mm) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | 22 | 0.5 |
| Escherichia coli | ATCC 25922 | 16 | 64 | 4 | 18 | 0.06 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | 10 | 1 |
| Candida albicans | ATCC 90028 | 32 | 128 | 4 | 15 | N/A |
Data are for illustrative purposes only.
Interpretation Notes:
-
In this example, the compound shows bactericidal activity against S. aureus (MBC/MIC = 2) and borderline bactericidal/static activity against E. coli and C. albicans (MBC/MIC = 4).
-
It demonstrates primarily bacteriostatic activity against P. aeruginosa (MBC/MIC > 4).
-
The zone of inhibition (ZOI) data qualitatively supports the MIC results, with larger zones corresponding to lower MIC values.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and standardized framework for the initial in vitro characterization of this compound. A comprehensive evaluation using these methods will establish its spectrum of activity and differentiate between static and cidal effects, which are critical decision-making points in any antimicrobial drug discovery program.
Positive and promising results from these assays should be followed by more advanced studies, including:
-
Time-Kill Assays: To understand the dynamics of microbial killing over time.[20]
-
Cytotoxicity Testing: To assess the compound's toxicity against mammalian cell lines and ensure a favorable therapeutic window.[25]
-
Mechanism of Action Studies: To elucidate the specific molecular targets.
-
In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
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Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
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Osorio-Echavarría, J., et al. (2022). In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance. Journal of Fungi, 8(11), 1148. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24654–24674. [Link]
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Chate, A. V., et al. (2015). Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 52(2), 522-530. [Link]
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Ouyang, Y., et al. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Medicinal Chemistry, 27(12), 1940-1954. [Link]
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Witek, K., et al. (2021). Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. ACS Medicinal Chemistry Letters, 12(11), 1769–1775. [Link]
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Bentham Science Publishers. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Bentham Science. [Link]
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Ouyang, Y., et al. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Medicinal Chemistry, 27(12), 1940-1954. [Link]
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Abdel-Wahab, B. F., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(10), 6825-6842. [Link]
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Karczmarzyk, Z., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Shawkataly, O. B., et al. (2009). Synthesis and Antimicrobial Evaluation of New Thiophene and 1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 46(5), 899-905. [Link]
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Dale, I. L., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2217–2226. [Link]
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Janardhanan, J., et al. (2016). The oxadiazole antibacterials. Current Opinion in Microbiology, 33, 11-17. [Link]
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Galge, R., et al. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. [Link]
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Galge, R., et al. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. [Link]
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Roshan, et al. (n.d.). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Biochemistry and Biophysics. [Link]
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Galge, R., et al. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. [Link]
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Yarmohammadi, M., et al. (2020). Synthesis and antimicrobial evaluation of new 5-aryl-1,3,4-oxadiazole-2-thiol derivatives. Journal of the Iranian Chemical Society, 17, 1347–1355. [Link]
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Application Notes & Protocols: Evaluating the Anticancer Potential of Thiophene-Based 1,2,4-Oxadiazoles Against MCF-7 Breast Cancer Cells
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The pursuit of novel, selective, and potent anticancer agents is a paramount objective in medicinal chemistry and oncology. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the structural core of many established therapeutic agents. Among these, the 1,2,4-oxadiazole moiety has emerged as a "privileged scaffold" due to its favorable physicochemical properties and diverse biological activities.[1][2] When hybridized with a thiophene ring—a bioisostere of the benzene ring found in many bioactive molecules—the resulting thiophene-based 1,2,4-oxadiazoles present a promising chemical space for the development of new anticancer therapeutics.[3][4]
This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel thiophene-based 1,2,4-oxadiazole compounds using the human breast adenocarcinoma cell line, MCF-7, as a model system. MCF-7 is an estrogen receptor-positive (ER+) cell line and is one of the most widely used models in breast cancer research, making it an ideal starting point for assessing the efficacy of new chemical entities.[5][6]
The protocols detailed herein are designed to move beyond simple cytotoxicity screening to enable a deeper mechanistic understanding. We will outline a logical, multi-step workflow that begins with determining the cytotoxic potency (IC50) and progresses to elucidating the mode of cell death, including the induction of apoptosis and effects on cell cycle progression.
Experimental Design: A Multi-Faceted Evaluation Workflow
A robust evaluation of a potential anticancer agent requires a systematic approach. The initial goal is to determine if the compound has cytotoxic or cytostatic effects, after which the mechanism of action can be investigated. This workflow ensures that resources are focused on the most promising candidates.
Figure 1: High-level experimental workflow for anticancer evaluation.
Core Cytotoxicity Assessment: The MTT Assay
The first critical step is to determine the concentration-dependent effect of the test compounds on cell viability. The MTT assay is a reliable, colorimetric method for this purpose.[7]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in metabolically active, living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thiophene-based 1,2,4-oxadiazole compounds, dissolved in DMSO (sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well into a 96-well plate.
-
Scientist's Note: An even cell distribution is critical. Gently rock the plate after seeding. Leave the peripheral wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium and add 100 µL of the medium containing the respective compound concentrations (or controls) to the wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Incubation:
-
After 72 hours, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Presentation:
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC50 value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.
| Compound ID | Thiophene Substitution | 1,2,4-Oxadiazole Substitution | IC50 (µM) against MCF-7 |
| Control | - | - | > 100 (e.g., Doxorubicin ~0.1) |
| TX-OXA-01 | 5-methyl | 3-phenyl | 5.2 ± 0.6 |
| TX-OXA-02 | 5-chloro | 3-phenyl | 2.8 ± 0.4 |
| TX-OXA-03 | 5-methyl | 3-(4-methoxyphenyl) | 15.7 ± 1.9 |
| Table 1: Example data presentation for IC50 values. This data is illustrative. |
Mechanistic Elucidation I: Apoptosis Detection
Compounds with potent IC50 values should be further investigated to determine their mechanism of action. A primary mechanism for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[10]
Principle: Annexin V/PI Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
MCF-7 cells
-
6-well plates
-
Test compounds at 1x and 2x their IC50 concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the vehicle (DMSO) and the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. First, collect the culture medium from each well into a labeled flow cytometry tube.
-
Wash the adherent cells with PBS, then trypsinize them. Combine these cells with the supernatant collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Scientist's Note: It is crucial to keep cells on ice and use cold buffers from this point forward to minimize membrane changes and degradation.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Collect at least 10,000 events per sample for statistical significance.
-
Mechanistic Elucidation II: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M) and subsequently triggering apoptosis.[13]
Principle: Propidium Iodide (PI) Staining: PI stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cell cycle based on their DNA content:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their content is between 2N and 4N.
-
G2/M phase: Cells have duplicated their DNA (4N) in preparation for mitosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
MCF-7 cells and 6-well plates
-
Test compounds at their IC50 concentrations
-
Cold 70% ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Follow Step 1 and 2 from Protocol 2 (Apoptosis Assay) to treat and harvest the cells.
-
-
Cell Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of 1 mL. This prevents cell clumping.
-
Scientist's Note: Fixation is a critical step. Cold ethanol preserves DNA integrity for accurate staining.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.[15]
-
Use doublet discrimination gates to exclude cell aggregates from the analysis.
-
Analyze the resulting histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]
-
Mechanistic Elucidation III: Protein Expression Analysis
To further probe the apoptotic pathway, Western blotting can be used to measure changes in the expression levels of key regulatory proteins.[17] For instance, the cleavage of caspase-3 from its inactive pro-form to its active form is a hallmark of apoptosis execution.[18]
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Application Notes & Protocols: Enzyme Inhibition Assay for 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol Derivatives
Abstract
Heterocyclic compounds, particularly those incorporating oxadiazole and thiophene scaffolds, represent a promising class of molecules with diverse pharmacological activities.[1][2][3] The 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol scaffold is of significant interest for its potential as an enzyme inhibitor, targeting key enzymes implicated in various pathologies. This guide provides a comprehensive framework for assessing the inhibitory potential of this class of compounds against two therapeutically relevant enzymes: Carbonic Anhydrase (a zinc metalloenzyme) and Xanthine Oxidase (a molybdenum-containing enzyme). We will delve into the mechanistic rationale, provide detailed, step-by-step spectrophotometric assay protocols, and outline robust data analysis procedures for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Introduction: The Rationale for Targeting Carbonic Anhydrase and Xanthine Oxidase
The selection of appropriate enzyme targets is a critical first step in drug discovery. The structural features of this compound derivatives suggest potential interactions with enzymes known to be modulated by heterocyclic compounds.
Carbonic Anhydrase (CA)
Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] Their role in physiological processes like pH regulation, CO2 homeostasis, and electrolyte transport makes them significant drug targets.[4][6] Dysregulation of CA activity is linked to glaucoma, epilepsy, and certain types of cancer.[6][7] Heterocyclic compounds, including those with oxadiazole motifs, have been identified as potent CA inhibitors, often acting by coordinating the catalytic zinc ion in the active site.[4]
Xanthine Oxidase (XO)
Xanthine Oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[8] Elevated levels of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[8] Therefore, inhibiting XO is a primary therapeutic strategy for managing gout.[9] Thioether derivatives of 1,2,4-oxadiazoles have recently shown potent inhibitory activity against XO.[10]
Assay Principles
Both protocols described herein are based on spectrophotometric detection, allowing for a quantitative measure of enzyme activity.
-
Carbonic Anhydrase Assay: This assay leverages the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[7][11] The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to CA activity.[11] The presence of an inhibitor will decrease the rate of this reaction.[7]
-
Xanthine Oxidase Assay: This assay directly measures the product of the physiological reaction catalyzed by XO. The enzyme converts xanthine into uric acid, which has a characteristic absorbance maximum around 290-295 nm.[8] The rate of increase in absorbance at this wavelength is a direct measure of XO activity. Inhibitors will reduce the rate of uric acid formation.[8]
Experimental Workflows
A logical workflow is essential for efficient screening and characterization of potential inhibitors.
General Experimental Workflow
Caption: General workflow for enzyme inhibition screening.
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
Protocol 1: Carbonic Anhydrase (Human Isoform I) Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds and concentrations.[7][11]
Materials and Reagents:
-
Human Carbonic Anhydrase I (hCA I) (e.g., Sigma-Aldrich)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)[12]
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
hCA I Stock Solution (1 mg/mL): Dissolve hCA I in cold Assay Buffer. Aliquot and store at -20°C.
-
hCA I Working Solution: Dilute the stock solution to the desired final concentration (e.g., 20 µg/mL) in cold Assay Buffer immediately before use.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[7]
-
Test Compound Stock Solutions (e.g., 10 mM): Dissolve each this compound derivative in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the stock solutions in Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well plate (total volume per well = 200 µL):
-
Blank (No Enzyme): 180 µL Assay Buffer
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA I Working Solution
-
Test Compound: 158 µL Assay Buffer + 2 µL of Test Compound dilution + 20 µL hCA I Working Solution
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL hCA I Working Solution
-
It is recommended to perform all measurements in triplicate.[7]
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor, and enzyme solution to the wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[7]
-
Reaction Initiation: To initiate the reaction, add 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.[7]
Protocol 2: Xanthine Oxidase Inhibition Assay
This protocol is also designed for a 96-well plate format.[8]
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk, e.g., Sigma-Aldrich)
-
Xanthine
-
Allopurinol (positive control inhibitor)[8]
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of kinetic measurements at 295 nm
Reagent Preparation:
-
Assay Buffer: 70 mM Potassium Phosphate Buffer, pH 7.5.
-
XO Stock Solution (e.g., 0.2 units/mL): Prepare a stock solution of XO in Assay Buffer. The optimal final concentration should be determined empirically.
-
Substrate Solution (150 µM Xanthine): Dissolve xanthine in the Assay Buffer. This may require gentle warming. Prepare fresh daily.[13]
-
Test Compound Stock Solutions (e.g., 10 mM): Dissolve each derivative in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions in Assay Buffer. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid affecting enzyme activity.[9]
Assay Procedure:
-
Plate Setup: In a UV-transparent 96-well plate, set up the following reactions (example volumes, can be scaled):
-
Blank (No Enzyme): 120 µL Assay Buffer + 50 µL Test Compound/DMSO + 60 µL Assay Buffer
-
Vehicle Control (100% Activity): 90 µL Assay Buffer + 50 µL DMSO + 30 µL XO Stock Solution
-
Test Compound: 90 µL Assay Buffer + 50 µL Test Compound dilution + 30 µL XO Stock Solution
-
Positive Control: 90 µL Assay Buffer + 50 µL Allopurinol dilution + 30 µL XO Stock Solution
-
Perform all measurements in triplicate.[9]
-
-
Enzyme-Inhibitor Pre-incubation: Mix the buffer, inhibitor/DMSO, and enzyme solution. Incubate at 25°C for 15 minutes.[13]
-
Reaction Initiation: Start the reaction by adding 60 µL of the 150 µM Xanthine Substrate Solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm for 15 minutes using a microplate reader.[13]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the IC50 value for each compound. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15]
Calculation of Percentage Inhibition
First, determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
The percentage of inhibition is then calculated using the following formula:[8]
% Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) x 100
Where:
-
V_control is the reaction rate in the presence of the vehicle (DMSO).
-
V_sample is the reaction rate in the presence of the test compound.
-
V_blank is the background rate without the enzyme.
IC50 Determination
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[14]
Caption: IC50 determination workflow.
Data Presentation
Summarize the results in a clear, tabular format.
| Compound ID | Target Enzyme | IC50 (µM) ± SD |
| Derivative 1 | Carbonic Anhydrase I | [Value] |
| Derivative 2 | Carbonic Anhydrase I | [Value] |
| Acetazolamide | Carbonic Anhydrase I | [Value] |
| Derivative 1 | Xanthine Oxidase | [Value] |
| Derivative 2 | Xanthine Oxidase | [Value] |
| Allopurinol | Xanthine Oxidase | [Value] |
SD: Standard Deviation from at least three independent experiments.
Mechanistic Insights and Further Studies
While the IC50 value provides a measure of inhibitor potency, it does not reveal the mechanism of inhibition (e.g., competitive, non-competitive).[14][16] Further kinetic studies are required to elucidate this.
-
Mechanism of Action Studies: To determine the inhibition constant (Ki) and the mode of inhibition, assays should be repeated with varying concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using Lineweaver-Burk plots or non-linear regression fitting to Michaelis-Menten models.[17]
-
Isoform Selectivity: For targets like Carbonic Anhydrase, which has multiple isoforms, it is crucial to assess the selectivity of the inhibitors.[1] Screening against other relevant CA isoforms (e.g., hCA II, IX, XII) will provide a more complete profile of the compound's activity and potential for off-target effects.[6]
Conclusion
The protocols detailed in this guide provide a robust and validated starting point for evaluating this compound derivatives as potential inhibitors of Carbonic Anhydrase and Xanthine Oxidase. Careful execution of these assays and rigorous data analysis will yield valuable insights into the structure-activity relationships of this chemical series, guiding future drug discovery and development efforts.
References
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DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. Retrieved from [Link]
- Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poukhezri, B., & Supuran, C. T. (2010). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335–344.
-
Wikipedia. (2023). IC50. Retrieved from [Link]
- Sipriyadi, S., Puspitasari, E., Kuncoro, H., & Riyanto, S. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 999–1007.
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Angeli, A., et al. (2023). HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. Part 1. Current Medicinal Chemistry.
- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
- Naeem, N., Sadiq, A., Othman, G. A., Yassin, H. M., & Mughal, E. U. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances.
- Valarezo, E., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
- Naeem, N., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances.
- Chem Help ASAP. (2021, May 7).
- Papoian, R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 509, 44-51.
- Kumar, R., et al. (2016). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-25.
- Zhang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14249-14258.
- Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.
- Spetter, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306.
- Cacciatore, I., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors, 21(18), 6067.
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ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
- da Silva, J. A. F., & de Oliveira, L. C. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Food Technology, 3, 73-81.
- Alves, C., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies.
- Bala, S., et al. (2022). Zone of inhibition of synthesized 1,3,4-oxadiazole derivatives against selected microbial strains.
- Yilmaz, I., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Journal of Molecular Structure, 1301, 137351.
- Kumar, N. S., et al. (2024). Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives. Journal of Advanced Zoology, 45(2).
- Kumar, N. S., et al. (2025). Synthesis, Docking Studies And Biological Evaluation Of Thiophene-Oxadiazole Hybrid Derivatives.
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Egyptian Journal of Chemistry.
- Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4447-4462.
- Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2373.
- El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6667.
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Application Notes and Protocols for 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol as a Potential Fungicide
Introduction: A Novel Fungicidal Candidate
The relentless evolution of fungal resistance to existing commercial fungicides presents a significant threat to global food security and human health. This necessitates a continuous search for novel antifungal agents with unique mechanisms of action. The heterocyclic scaffold of 1,2,4-oxadiazole has emerged as a promising pharmacophore in the design of new bioactive molecules, exhibiting a wide range of therapeutic properties. The incorporation of a thiophene moiety, a well-known bioisostere for the phenyl group, can further enhance biological activity and modulate physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol as a potential fungicide. We will delve into its proposed mechanism of action, detailed protocols for its synthesis and antifungal evaluation, and guidance on data interpretation.
Proposed Mechanism of Action: Targeting Fungal Respiration
While the precise mechanism of this compound is yet to be definitively elucidated, extensive research on structurally related oxadiazole and thiophene-containing fungicides points towards the inhibition of succinate dehydrogenase (SDH) as a primary mode of action.[1][2][3] SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.
The proposed inhibitory action involves the binding of the oxadiazole thiol derivative to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The thiophene ring and the oxadiazole core are believed to engage in hydrophobic and hydrogen bonding interactions with key amino acid residues within this site, preventing the natural substrate, ubiquinone, from binding and participating in electron transport.[3]
Caption: Proposed mechanism of action of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from thiophene-2-carboxylic acid. The following protocol is adapted from established methods for the synthesis of similar 5-substituted-1,3,4-oxadiazole-2-thiols.[4][5]
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
To a solution of thiophene-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl thiophene-2-carboxylate.
-
To a solution of methyl thiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated thiophene-2-carbohydrazide by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve thiophene-2-carbohydrazide (1 equivalent) in an ethanolic solution of potassium hydroxide (1.2 equivalents).
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with constant stirring.
-
Reflux the reaction mixture for 10-14 hours. The progress of the reaction can be monitored by observing the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
In Vitro Antifungal Activity Assays
The following protocols are designed to determine the antifungal efficacy of the synthesized compound against a panel of pathogenic fungi.
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the compound that inhibits the visible growth of a fungus.
-
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Fusarium oxysporum)
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
-
Protocol:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the microtiter plates to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[2]
-
Prepare a fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no fungus).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth. The growth can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
-
2. Mycelial Growth Inhibition Assay (for filamentous fungi)
This assay is particularly useful for plant pathogenic fungi.
-
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Test compound dissolved in a suitable solvent (e.g., DMSO or acetone)
-
Fungal cultures on PDA plates
-
-
Protocol:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at 25-28°C for 3-7 days, depending on the growth rate of the fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.[3]
-
Hypothetical In Vitro Antifungal Activity Data
| Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |
| Botrytis cinerea | 16 | 8.5 |
| Fusarium graminearum | 32 | 15.2 |
| Rhizoctonia solani | 8 | 4.1 |
| Sclerotinia sclerotiorum | 4 | 2.3 |
| Candida albicans | 64 | >64 |
In Vivo Antifungal Efficacy Evaluation (Plant Model)
This protocol outlines a method to assess the protective and curative activity of the compound on a host plant.
-
Materials:
-
Healthy host plants (e.g., tomato, bean, or wheat seedlings)
-
Spore suspension of a plant pathogenic fungus (e.g., Botrytis cinerea on tomato)
-
Test compound formulated as a sprayable solution (e.g., with a surfactant)
-
Positive control fungicide (e.g., a commercial SDHI)
-
Growth chambers with controlled temperature, humidity, and light
-
-
Protocol:
-
Protective Assay:
-
Spray the plants with different concentrations of the formulated test compound until runoff.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated plants by spraying with a spore suspension of the pathogen.
-
Include a negative control (sprayed with the formulation blank) and a positive control (sprayed with a commercial fungicide).
-
Place the plants in a high-humidity chamber to promote infection.
-
-
Curative Assay:
-
Inoculate the plants with the pathogen spore suspension first.
-
After 24 hours (allowing for initial infection), spray the plants with the formulated test compound.
-
Maintain the plants in a high-humidity environment.
-
-
Disease Assessment:
-
After 5-10 days, assess the disease severity on the leaves using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Calculate the percentage of disease control for each treatment compared to the negative control.
-
-
Experimental Workflow
Caption: A generalized workflow for the evaluation of a novel fungicidal compound.
Safety Precautions
As with any novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.
Conclusion
The protocols and information provided in this document offer a robust framework for the initial investigation of this compound as a potential fungicide. By systematically evaluating its synthesis, in vitro activity, in vivo efficacy, and understanding its likely mechanism of action, researchers can effectively assess its potential as a lead compound for the development of new and effective crop protection agents.
References
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry. [Link]
-
3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (2005). Molecules. [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (2020). Frontiers in Microbiology. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry. [Link]
-
Synthesis of oxadiazoles, thiadiazoles and triazoles derived from benzo[b]thiophene. (2005). PubMed. [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Journal of Agricultural Sciences. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (2005). National Institutes of Health. [Link]
-
Synthesis and Screening of New[1][3][6]Oxadiazole,[1][2][6]Triazole, and[1][2][6]Triazolo[4,3-b][1][2][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega. [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. [Link]
-
5-Furan-2yl[1][3][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2002). MDPI. [Link]
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Application Notes & Protocols: Developing 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol as a Novel Lead Compound in Drug Discovery
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This document outlines the rationale, synthesis, and initial pharmacological evaluation of a novel compound, 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This molecule synergistically combines the well-documented and diverse biological activities of the thiophene and 1,2,4-oxadiazole moieties with the reactive and target-engaging potential of a thiol group.[1][2] We provide detailed protocols for its synthesis and propose a strategic workflow for its development as a lead compound, with a primary focus on its potential as an enzyme inhibitor. The unique structural attributes of this compound, particularly the nucleophilic thiol at the 5-position of the oxadiazole ring, suggest a high potential for covalent or coordinate interactions with biological targets, such as cysteine proteases or metalloenzymes, which are implicated in a myriad of diseases.[3][4]
Introduction: The Rationale for a Thiophene-Oxadiazole-Thiol Construct
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists due to its bioisosteric properties, mimicking esters and amides, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]
The thiophene ring is another cornerstone in medicinal chemistry, present in numerous approved drugs. Its presence often enhances the biological activity of the parent compound due to its electronic properties and ability to engage in various intermolecular interactions.[8] Thiophene derivatives are known for their broad therapeutic applications, including as anticancer and antibacterial agents.[8][9]
The strategic incorporation of a thiol (-SH) group at the 5-position of the 1,2,4-oxadiazole ring is the linchpin of our design. Thiol-containing compounds are known to be potent inhibitors of various enzymes, particularly those with cysteine residues or metal ions at their active sites.[3][4][10] The thiol group can act as a powerful nucleophile, forming reversible or irreversible covalent bonds with electrophilic residues in an enzyme's active site, or it can function as a chelating agent for essential metal cofactors.[3][11]
Therefore, the amalgamation of these three components into this compound is hypothesized to create a lead compound with high potential for potent and selective biological activity.
Synthesis Protocol for this compound
The synthesis of the target compound can be achieved through a multi-step process, beginning with readily available starting materials. The key step involves the cyclization of an intermediate with carbon disulfide.
Materials and Reagents
-
Thiophene-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Potassium hydroxide
-
Carbon disulfide
-
Deionized water
Step-by-Step Synthesis
Step 1: Synthesis of Thiophene-2-carboxamidoxime
-
Dissolve thiophene-2-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield thiophene-2-carboxamidoxime.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve thiophene-2-carboxamidoxime (1 equivalent) in a solution of potassium hydroxide (1.2 equivalents) in ethanol.
-
Add carbon disulfide (1.5 equivalents) dropwise to the solution at 0-5 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
The structure of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -SH, C=N).
Proposed Drug Discovery Workflow and Screening Protocols
The unique chemical nature of this compound suggests its potential as an inhibitor of thiol-dependent enzymes. A logical starting point for screening would be against cysteine proteases and metalloenzymes.
Primary Target Class: Cysteine Proteases
Cysteine proteases (e.g., caspases, cathepsins) play critical roles in apoptosis, inflammation, and cancer progression. The thiol group of our lead compound could potentially form a disulfide bond with the active site cysteine residue of these enzymes.
Protocol: In Vitro Cysteine Protease Inhibition Assay
-
Enzyme and Substrate Preparation: Reconstitute the recombinant human cysteine protease (e.g., Caspase-3) and its corresponding fluorogenic substrate in the appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the test compound at various concentrations.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Secondary Target Class: Metalloenzymes
Metalloenzymes (e.g., matrix metalloproteinases - MMPs) are involved in tissue remodeling and are key targets in cancer and arthritis. The thiol group can act as a zinc-chelating moiety, disrupting the catalytic activity of these enzymes.
Protocol: In Vitro MMP Inhibition Assay
-
Enzyme and Substrate Preparation: Use a commercially available MMP assay kit containing a recombinant human MMP (e.g., MMP-9) and a fluorogenic substrate.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.
-
Incubate at 37°C for a specified time.
-
Add the fluorogenic substrate to start the reaction.
-
Measure the fluorescence signal at regular intervals.
-
-
Data Analysis: Determine the IC₅₀ value as described for the cysteine protease assay.
Lead Optimization Strategy: Structure-Activity Relationship (SAR) Studies
Initial screening results will guide the lead optimization process. The following modifications to the lead structure can be explored to improve potency, selectivity, and pharmacokinetic properties.
| Position of Modification | Rationale for Modification | Example Modifications |
| Thiol Group (Position 5) | To modulate reactivity and explore different binding modes. | Alkylation (e.g., -S-CH₃), Acylation (e.g., -S-COCH₃), Formation of disulfides. |
| Thiophene Ring (Position 3) | To probe the binding pocket for additional interactions and improve physicochemical properties. | Substitution on the thiophene ring (e.g., methyl, halogen), replacement with other heterocycles (e.g., furan, pyridine). |
| Oxadiazole Ring | Generally conserved as the core scaffold. | Isomeric scaffolds (e.g., 1,3,4-oxadiazole) could be explored for comparison. |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of the target compound.
Drug Discovery Workflow
Caption: Workflow for lead compound development.
Proposed Mechanism of Enzyme Inhibition
Caption: Potential mechanisms of enzyme inhibition.
Conclusion
The novel compound this compound represents a promising starting point for a drug discovery campaign. Its rational design, based on the established pharmacological relevance of its constituent parts, provides a strong foundation for its investigation as a potent and selective enzyme inhibitor. The protocols and strategies outlined in this document offer a clear and logical path for the synthesis, initial biological evaluation, and subsequent lead optimization of this compound, paving the way for the potential development of a new class of therapeutic agents.
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Application Notes and Protocols: Thiophene-Oxadiazole Derivatives in Materials Science
Introduction: The Synergy of Thiophene and Oxadiazole
The strategic combination of electron-rich thiophene and electron-deficient 1,3,4-oxadiazole moieties within a single molecular framework has given rise to a versatile class of organic materials with exceptional optoelectronic properties. This unique donor-acceptor (D-A) architecture allows for precise tuning of frontier molecular orbital (HOMO-LUMO) energy levels, leading to materials with tailored band gaps, high photoluminescence quantum yields, and ambipolar charge transport capabilities. These characteristics make thiophene-oxadiazole derivatives highly promising candidates for a wide range of applications in materials science, including organic electronics and chemical sensing. This guide provides an in-depth exploration of their application in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and as selective chemosensors, complete with detailed experimental protocols.
I. Organic Light-Emitting Diodes (OLEDs): Harnessing Electroluminescence
Thiophene-oxadiazole derivatives are excellent candidates for the emissive layer (EML) and/or electron transport layer (ETL) in OLEDs.[1][2] Their high fluorescence quantum yields lead to bright and efficient emission, while the oxadiazole unit facilitates electron injection and transport, contributing to balanced charge carrier recombination.[1] The emission color can be tuned from blue to red by modifying the molecular structure, for instance, by extending the π-conjugation of the thiophene donor segment.
Key Performance Characteristics of Thiophene-Oxadiazole Based OLEDs
| Derivative Class | Role in OLED | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color |
| Fluorene-benzotriazole with thiophene linker | Emissive Layer | 243 | 1.38 | 0.91 | Yellow |
| Fluorene-benzotriazole without thiophene linker | Emissive Layer | 1001 | 0.33 | 0.12 | Greenish-Yellow |
| Carbazole and Thienopyrroledione Derivatives | Emissive Layer | up to 4130 | up to 20 | up to 9.5 | Greenish-Blue |
Table 1: Representative performance metrics of OLEDs incorporating thiophene-oxadiazole and related derivatives. Data synthesized from multiple sources.[3][4][5]
Protocol for Solution-Processed OLED Fabrication
This protocol outlines a general procedure for the fabrication of a multilayer OLED using a thiophene-oxadiazole derivative as the emissive layer via spin-coating.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[6] c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
2. Hole Injection Layer (HIL) Deposition: a. Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS). b. Dynamically spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000-6000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[6][7] c. Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual solvent.[4]
3. Emissive Layer (EML) Deposition: a. Prepare a solution of the thiophene-oxadiazole derivative in a suitable organic solvent (e.g., toluene, chlorobenzene) at a concentration of 10-20 mg/mL. b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 1500-3000 rpm for 60 seconds inside a nitrogen-filled glovebox. The spin speed should be optimized to achieve the desired film thickness (typically 50-80 nm).[6] d. Anneal the device at 80-100°C for 10 minutes to remove solvent residues.[1][6]
4. Electron Transport Layer (ETL) and Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). b. Deposit an electron transport layer, such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), with a thickness of 20-40 nm.[2] c. Subsequently, deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) as an electron injection layer.[4] d. Finally, deposit a 100-150 nm thick Aluminum (Al) cathode.[4]
5. Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.
II. Organic Field-Effect Transistors (OFETs): Engineering Charge Transport
The modular nature of thiophene-oxadiazole derivatives allows for the tuning of their charge transport characteristics. While the electron-rich thiophene units facilitate hole transport, the electron-withdrawing oxadiazole core promotes electron transport. This makes them suitable for use as the active semiconductor layer in both p-type and n-type OFETs.[8] The performance of these devices is highly dependent on the thin-film morphology and molecular packing, which can be controlled through processing conditions.
Key Performance Characteristics of Thiophene-Derivative Based OFETs
| Derivative Class | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Thieno[3,2-b]thiophene-benzothiadiazole co-polymers | BGTC | 0.1 | - | 3.5 x 10³ |
| Poly(3-hexylthiophene) (P3HT) nanowires | - | 0.053 | - | - |
| Single-crystal rubrene | - | ~8 | - | >10⁶ |
Table 2: Representative performance metrics of OFETs based on thiophene-containing organic semiconductors. BGTC: Bottom-Gate, Top-Contact. Data synthesized from multiple sources.[8][9][10]
Protocol for OFET Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable thiophene-oxadiazole derivative.
1. Substrate Preparation: a. Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) as the gate dielectric. b. Clean the substrates by sonicating in acetone and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen stream.
2. Dielectric Surface Treatment: a. Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM) to improve the morphology of the organic semiconductor film. A common choice is octadecyltrichlorosilane (OTS). b. Immerse the substrates in a 10 mM solution of OTS in toluene for 20 minutes. c. Rinse the substrates with fresh toluene and bake at 120°C for 10 minutes.
3. Semiconductor Layer Deposition: a. Prepare a 5-10 mg/mL solution of the thiophene-oxadiazole derivative in a high-boiling point solvent like chlorobenzene or dichlorobenzene. b. Heat the solution at 60-80°C to ensure complete dissolution. c. Filter the solution through a 0.2 µm PTFE filter. d. Spin-coat the semiconductor solution onto the OTS-treated substrate at 1000-2000 rpm for 60 seconds in a nitrogen glovebox. e. Anneal the film at a temperature just below the material's glass transition temperature for 30-60 minutes to promote molecular ordering.
4. Source and Drain Electrode Deposition: a. Use a shadow mask to define the source and drain electrodes. b. Deposit 50 nm of gold (Au) through thermal evaporation. A thin (5 nm) chromium or titanium adhesion layer may be used.
5. Characterization: a. Characterize the OFET performance using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
III. Chemical Sensors: Fluorescent Detection of Analytes
The inherent fluorescence of many thiophene-oxadiazole derivatives makes them excellent candidates for chemosensors. The interaction of the molecule with a specific analyte can lead to a change in its fluorescence properties, such as quenching ("turn-off") or enhancement ("turn-on"). This response can be highly selective and sensitive, allowing for the detection of trace amounts of metal ions, explosives, or other environmentally relevant molecules.[11]
Key Performance Characteristics of Thiophene-Oxadiazole Based Chemosensors
| Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Response Time |
| Fe²⁺ | Fluorescence Turn-off | 16.2 µM | < 30 s |
| Ni²⁺ | Fluorescence Turn-on | 0.5 - 3 µM | < 6.5 min |
| Cu²⁺ | Fluorescence Turn-on | 0.5 - 3 µM | < 6.5 min |
| Ga³⁺ | Fluorescence Turn-on | 1.15 x 10⁻⁸ M | - |
Table 3: Representative performance of thiophene-oxadiazole fluorescent chemosensors. Data synthesized from multiple sources.[11]
Protocol for Fluorescence-Based Chemical Sensing
This protocol provides a general method for evaluating the sensing performance of a thiophene-oxadiazole derivative towards a target analyte in solution.
1. Preparation of Stock Solutions: a. Prepare a stock solution of the thiophene-oxadiazole sensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile. b. Prepare a stock solution of the target analyte (e.g., a metal salt) in deionized water or an appropriate buffer. c. Prepare stock solutions of potential interfering ions at the same concentration.
2. Titration Experiment: a. In a series of cuvettes, place a fixed volume of the sensor stock solution and dilute with the working solvent (e.g., a buffer solution). b. Add increasing volumes of the analyte stock solution to each cuvette to achieve a range of final analyte concentrations. c. Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
3. Fluorescence Measurements: a. Record the fluorescence emission spectrum of each solution using a spectrofluorometer. Use an excitation wavelength corresponding to the absorption maximum of the sensor. b. Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
4. Selectivity Study: a. Prepare a solution containing the sensor and the target analyte at a concentration that gives a clear fluorescence response. b. To this solution, add a significant excess (e.g., 10-fold) of each potential interfering ion and record the fluorescence spectrum. c. A lack of significant change in the fluorescence intensity indicates high selectivity for the target analyte.
5. Determination of the Limit of Detection (LOD): a. The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
IV. Synthesis and Characterization
The versatility of thiophene-oxadiazole derivatives stems from the accessible synthetic routes to the 1,3,4-oxadiazole core. A common and effective method is the cyclodehydration of diacylhydrazine precursors.
General Synthesis Protocol for 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol outlines a typical synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, starting from a thiophene carboxylic acid.
Step 1: Synthesis of Thiophene-2-carbohydrazide a. To a solution of a thiophene-2-carboxylate ester in ethanol, add an excess of hydrazine hydrate.[12] b. Reflux the mixture for 4-6 hours. c. Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Synthesis of the Diacylhydrazine Intermediate a. Dissolve the thiophene-2-carbohydrazide in a suitable solvent like pyridine or dichloromethane. b. Add an equimolar amount of an aromatic acyl chloride dropwise at 0°C. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with water and dry.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring a. Reflux the diacylhydrazine intermediate in a dehydrating agent such as phosphorus oxychloride (POCl₃) for 2-4 hours.[12][13] b. Carefully pour the cooled reaction mixture onto crushed ice. c. Neutralize with a base (e.g., sodium bicarbonate solution). d. Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compounds.[12][14]
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the formation of the oxadiazole ring (disappearance of N-H and C=O stretches of the diacylhydrazine).[14]
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To investigate the photophysical properties, including absorption and emission maxima, and to determine the fluorescence quantum yield.[16]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability of the materials.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and identify phase transitions, which are crucial for device fabrication and stability.
V. Conclusion and Future Outlook
Thiophene-oxadiazole derivatives represent a powerful and adaptable platform for the development of advanced organic materials. The ability to systematically tune their electronic and optical properties through synthetic modification has already led to their successful implementation in high-performance OLEDs, OFETs, and chemical sensors. The protocols and data presented in this guide serve as a foundation for researchers to explore and optimize these materials for specific applications. Future research will likely focus on the development of novel molecular designs with enhanced performance, such as improved charge carrier mobilities, higher quantum efficiencies, and greater selectivity in sensing applications. The continued exploration of structure-property relationships in this fascinating class of materials will undoubtedly pave the way for next-generation organic electronic and sensing technologies.
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Sun, D., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 60(5), 656-664. Available at: [Link]
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Yakan, H., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7170-7174. Available at: [Link]
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Adimule, V., et al. (2014). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 42-48. Available at: [Link]
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Sindhe, M. A., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Iranian Chemical Society, 15(1), 137-148. Available at: [Link]
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Wang, Y., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry, 46(21), 10386-10393. Available at: [Link]
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Piravadili-Ince, S., et al. (2020). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. RSC Advances, 10(30), 17891-17901. Available at: [Link]
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Podzorov, V., et al. (2004). Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs. Applied Physics Letters, 84(17), 3301-3303. Available at: [Link]
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Kellogg, B. (2025). developing phenanthroimidazole-based fluorescent sensors for efficient analyte detection. Western Kentucky University. Available at: [Link]
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Lee, J. H., et al. (2019). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Polymers, 11(11), 1845. Available at: [Link]
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Wang, C., et al. (2015). Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes. Journal of Materials Chemistry C, 3(32), 8373-8381. Available at: [Link]
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El-Sayed, H. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(8), 5431-5452. Available at: [Link]
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Wang, Y., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. Semantic Scholar. Available at: [Link]
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Martinez-Martinez, V., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(11), 2828. Available at: [Link]
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Singh, T., et al. (2020). Highly aligned and crystalline poly(3-hexylthiophene) thin films by off-center spin coating for high performance organic field-effect transistors. Journal of Materials Chemistry C, 8(1), 216-227. Available at: [Link]
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Ahmed, E., et al. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 184–192. Available at: [Link]
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Naik, L., et al. (2024). Detection of Silver Metal Ion by Fluorescence Quenching Studies on Chlorobenzene-Substituted 1,3,4-Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 1–6. Available at: [Link]
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Piravadili-Ince, S., et al. (2020). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. RSC Advances, 10(30), 17891-17901. Available at: [Link]
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Paun, A., et al. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Journal of Materials Chemistry C, 4(37), 8596-8610. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Thiophene-Oxadiazole Scaffold
The intersection of thiophene and 1,2,4-oxadiazole rings in a single molecular framework presents a compelling starting point for the discovery of novel therapeutic agents. Thiophene and its derivatives are well-established pharmacophores found in numerous approved drugs, valued for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Similarly, the 1,2,4-oxadiazole moiety is a versatile heterocycle known to contribute to a wide range of pharmacological effects, from anti-inflammatory and analgesic to antiviral and anticancer activities.[3][4] The combination of these two privileged scaffolds in 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol and its derivatives offers a rich chemical space for identifying potent and selective modulators of various biological targets. This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on this promising scaffold.
Part 1: Library Synthesis and Preparation
A successful HTS campaign begins with a high-quality, diverse chemical library. The synthesis of a this compound library can be achieved through a multi-step process, often starting from readily available thiophene-2-carbohydrazide.[1] The general synthetic approach allows for the introduction of diversity at various positions, leading to a library of analogues with a range of physicochemical properties.
Protocol 1: General Synthesis of a this compound Library
This protocol outlines a general method for synthesizing a library of this compound derivatives.
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Various alkyl or aryl halides (for derivatization)
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol:
-
Dissolve thiophene-2-carbohydrazide in ethanol.
-
Add an ethanolic solution of potassium hydroxide and carbon disulfide dropwise while stirring at room temperature.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the crude 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
-
Purify the product by recrystallization from a suitable solvent like ethanol.[5]
-
-
Library Derivatization (S-alkylation/arylation):
-
Dissolve the synthesized 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol in a suitable solvent such as DMF.
-
Add a base (e.g., potassium carbonate) to the solution.
-
Introduce a diverse set of alkyl or aryl halides to individual reaction vessels.
-
Stir the reactions at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixtures into ice-water to precipitate the products.
-
Filter, wash with water, and dry the crude derivatives.
-
Purify each library member using an appropriate technique, such as column chromatography, to ensure high purity.
-
-
Quality Control:
-
Confirm the structure and purity of each library compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
-
Store the library compounds in a suitable format for HTS, typically dissolved in DMSO in 384- or 1536-well plates.[6]
-
Part 2: High-Throughput Screening Assay Development
The selection and optimization of a robust and reliable assay are critical for the success of any HTS campaign.[7] The choice of assay will depend on the biological target of interest. Common assay formats for HTS include fluorescence-based, luminescence-based, and absorbance-based readouts.[8][9]
Selecting the Right Assay Technology
-
Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and versatility.[10][11] They are suitable for various target classes, including enzymes like kinases and proteases.[12][13]
-
Luminescence-Based Assays: Offering high sensitivity and low background interference, luminescence assays, such as those using luciferase, are an excellent choice for HTS.[9][14] Technologies like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are particularly useful for studying biomolecular interactions.[15][16]
-
Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance-based methods can be cost-effective and suitable for certain enzyme assays.
Protocol 2: Development of a Fluorescence-Based Protease Inhibition Assay
This protocol describes the development of a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a specific protease.[11]
Materials:
-
Purified target protease
-
FRET-based peptide substrate with a fluorophore and a quencher
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives)
-
Positive control inhibitor
-
Negative control (DMSO)
-
384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme and Substrate Titration:
-
Determine the optimal concentrations of the enzyme and substrate by performing a matrix titration.
-
The goal is to find conditions that yield a robust signal with a linear reaction rate over the desired incubation time.
-
-
Assay Miniaturization and Optimization:
-
Adapt the assay to a 384-well format to reduce reagent consumption and increase throughput.[17]
-
Optimize incubation times, temperature, and buffer components (e.g., salt concentration, detergents) to maximize the assay window and minimize variability.
-
-
Assay Validation and Quality Control:
-
Perform a "dry run" of the assay using only positive and negative controls to determine the Z'-factor.[17] The Z'-factor is a statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay for HTS.[18][19]
-
The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|[20]
-
Assess the signal-to-background and signal-to-noise ratios.[21]
-
Caption: FRET-based protease inhibition assay principle.
Part 3: The High-Throughput Screening Workflow
Once a robust assay has been developed and validated, the HTS campaign can begin. This involves screening the entire compound library against the target.
Protocol 3: Automated High-Throughput Screening
This protocol outlines the steps for a typical automated HTS run.
Materials:
-
Validated HTS assay reagents
-
This compound library in 384-well plates
-
Positive and negative control plates
-
Automated liquid handling systems
-
Plate readers
-
Data analysis software
Procedure:
-
Plate Preparation:
-
Use an automated liquid handler to dispense the library compounds, positive controls, and negative controls into the 384-well assay plates. A typical final concentration for screening is 10 µM.[17]
-
-
Reagent Addition:
-
Dispense the enzyme solution to all wells, except for the negative control wells.
-
Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Dispense the substrate solution to all wells to initiate the reaction.
-
-
Signal Detection:
-
Incubate the plates for the optimized reaction time.
-
Read the plates using a microplate reader at the appropriate wavelength for the chosen assay technology.
-
-
Data Acquisition and Analysis:
-
Collect the raw data from the plate reader.
-
Normalize the data and calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Caption: Automated high-throughput screening workflow.
Part 4: Data Analysis and Hit Confirmation
The primary HTS will generate a large amount of data that needs to be carefully analyzed to identify true hits and eliminate false positives.[22][23]
Data Presentation
| Plate ID | Compound ID | % Inhibition | Hit (Y/N) |
| P001 | C001 | 85.2 | Y |
| P001 | C002 | 10.5 | N |
| P001 | C003 | 62.7 | Y |
| ... | ... | ... | ... |
Protocol 4: Hit Confirmation and Validation
This protocol outlines the steps for confirming the activity of primary hits.[24]
Materials:
-
Primary hit compounds
-
Freshly prepared assay reagents
-
Secondary and orthogonal assay reagents (if applicable)
-
Plate reader and data analysis software
Procedure:
-
Hit Re-testing:
-
Re-test the primary hits in the same assay to confirm their activity.
-
-
Dose-Response Curves:
-
For confirmed hits, perform dose-response experiments to determine their potency (IC50 or EC50 values).
-
-
Secondary and Orthogonal Assays:
-
Test the confirmed hits in a different, secondary assay to ensure that the observed activity is not an artifact of the primary assay format.[25]
-
Orthogonal assays use a different detection technology to confirm the biological activity.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Analyze the preliminary SAR to identify key structural features responsible for the observed activity.[17]
-
-
Triage for Undesirable Properties:
-
Eliminate compounds with known liabilities, such as pan-assay interference compounds (PAINS).[26]
-
Caption: Hit validation and confirmation workflow.
Summarized Confirmation Results
| Compound ID | Primary Assay IC50 (µM) | Secondary Assay IC50 (µM) | Notes |
| C001 | 1.2 | 1.5 | Confirmed Hit |
| C003 | 5.8 | >50 | False Positive |
| C015 | 0.5 | 0.8 | Potent Hit |
| ... | ... | ... | ... |
Conclusion
The high-throughput screening of this compound libraries represents a promising strategy for the discovery of novel drug candidates. By following the detailed protocols and best practices outlined in this guide, researchers can effectively navigate the complexities of HTS, from library synthesis and assay development to hit validation and lead optimization. The inherent versatility of the thiophene-oxadiazole scaffold, combined with the power of HTS, provides a robust platform for identifying molecules with therapeutic potential across a wide range of diseases.
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- 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). PMC.
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- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.).
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- High Throughput Screening (HTS/HTE) Method Explained. (2017, September 15). YouTube.
- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024, October 20).
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Protocol & Application Notes: Synthesis and Radiolabeling of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol for Preclinical Imaging
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, a heterocyclic compound of interest for molecular imaging. The inherent structural features of this molecule, specifically the 1,2,4-oxadiazole core known for its broad biological activities and the thiol group which serves as an excellent chelating site, make it a promising scaffold for the development of novel radiotracers.[1][2] This guide details a robust two-step synthesis of the precursor molecule and presents a direct radiolabeling protocol using Technetium-99m (⁹⁹ᵐTc) for Single-Photon Emission Computed Tomography (SPECT) applications. Furthermore, we outline the essential quality control procedures required to validate the radiopharmaceutical for subsequent preclinical evaluation.
Introduction: Rationale and Scientific Context
The convergence of medicinal chemistry and molecular imaging has accelerated the development of targeted radiopharmaceuticals for diagnosing and monitoring disease.[3] The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, recognized for its metabolic stability and diverse biological activities, including anticancer and anti-inflammatory properties.[2][4] When coupled with a thiophene moiety, a common bioisostere for the phenyl ring found in many bioactive compounds, the resulting molecule presents a unique profile for potential biological targeting.[5][6]
The strategic inclusion of a thiol (-SH) group at the 5-position of the oxadiazole ring is the cornerstone of the proposed radiolabeling strategy. Thiol-containing molecules are excellent chelators for radiometals, particularly Technetium-99m (⁹⁹ᵐTc).[7] ⁹⁹ᵐTc is the workhorse of diagnostic nuclear medicine due to its ideal imaging characteristics for SPECT: a 140 keV gamma emission and a convenient 6-hour half-life.[8] Direct labeling via thiol chelation is an efficient and reliable method, often requiring mild reaction conditions that preserve the biological activity of the parent molecule.[8]
This application note provides researchers with the foundational chemistry and radiochemistry required to produce [⁹⁹ᵐTc]Tc-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol for imaging studies. We will first detail the synthesis of the non-radioactive precursor, followed by the radiolabeling protocol and critical quality control assays.
Synthesis of the Precursor: this compound
The synthesis of the precursor is achieved through a reliable two-step process starting from commercially available thiophene-2-carbonitrile. This pathway involves the formation of an intermediate amidoxime, followed by cyclization to yield the target 1,2,4-oxadiazole-5-thiol.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target precursor molecule.
Protocol 2.1: Synthesis of N'-(hydroxy)thiophene-2-carboximidamide
This step converts the nitrile group into an amidoxime, which is the key intermediate for building the oxadiazole ring.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium carbonate (1.5 eq) to the solution and stir until dissolved.
-
Add hydroxylamine hydrochloride (1.5 eq) portion-wise to the stirring solution.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain N'-(hydroxy)thiophene-2-carboximidamide as a white solid.
Protocol 2.2: Synthesis of this compound
This is a cyclization reaction where the amidoxime reacts with carbon disulfide in a basic medium to form the 1,2,4-oxadiazole-5-thiol ring.
Materials:
-
N'-(hydroxy)thiophene-2-carboximidamide (from Protocol 2.1)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve N'-(hydroxy)thiophene-2-carboximidamide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.2 eq) in ethanol to the flask and stir for 15 minutes at room temperature.
-
Add carbon disulfide (1.5 eq) dropwise to the mixture. A color change and precipitation may be observed.
-
Heat the reaction mixture to reflux for 8-10 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Acidify the reaction mixture to pH ~2-3 by the slow addition of 1M HCl. This will precipitate the thiol product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[11]
Radiolabeling with Technetium-99m
The thiol group provides a direct and efficient site for chelation with ⁹⁹ᵐTc. The process involves the reduction of ⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, to a lower oxidation state that readily complexes with the thiol.
Diagram of Radiolabeling and QC Workflow
Caption: Workflow for ⁹⁹ᵐTc labeling and quality control.
Protocol 3.1: Direct Labeling of the Precursor
Causality: A reducing agent, typically stannous chloride (SnCl₂), is essential to reduce the technetium from its +7 oxidation state in pertechnetate to a lower, more reactive state capable of forming a stable complex.[8][12] The reaction is typically performed at a slightly acidic to neutral pH to ensure the stability of the resulting complex.
Materials:
-
This compound precursor
-
Stannous chloride dihydrate (SnCl₂)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution in saline
-
Nitrogen gas (for purging)
-
0.9% Saline solution
-
0.1 M HCl
Procedure:
-
Prepare a stock solution of the precursor in ethanol or DMSO at 1 mg/mL.
-
In a sterile, nitrogen-purged reaction vial, add 50-100 µg of the precursor stock solution.
-
Add 10-20 µg of SnCl₂ (as a fresh solution in 0.1 M HCl). The mass ratio of precursor to reducing agent is a critical parameter to optimize.
-
Add 1-2 mCi (37-74 MBq) of Na⁹⁹ᵐTcO₄ solution to the vial.
-
Gently mix and incubate at room temperature for 15-20 minutes.
-
The final product is ready for quality control.
Quality Control of the Radiotracer
Quality control (QC) is a non-negotiable step to ensure the identity, purity, and stability of the radiopharmaceutical before any in vivo use.[13][14] The primary QC test is the determination of Radiochemical Purity (RCP).
Protocol 4.1: Determination of Radiochemical Purity (RCP)
Causality: Instant Thin Layer Chromatography (ITLC) is a rapid method to separate the desired radiolabeled complex from two potential impurities: free (unreacted) ⁹⁹ᵐTcO₄⁻ and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).[15] Different mobile phases are used to selectively mobilize these species.
Materials:
-
ITLC-SG strips
-
Mobile Phase 1: Acetone (or Saline)
-
Mobile Phase 2: Ethanol/Water/Ammonia mixture
-
Radio-TLC scanner or gamma counter
Procedure:
-
System 1 (Acetone):
-
Spot a small drop of the reaction mixture onto an ITLC-SG strip.
-
Develop the strip in a chromatography tank containing acetone.
-
In this system, the [⁹⁹ᵐTc]Tc-complex and ⁹⁹ᵐTcO₂ remain at the origin (Rf = 0.0), while free ⁹⁹ᵐTcO₄⁻ moves with the solvent front (Rf = 1.0).
-
-
System 2 (Saline):
-
Spot a small drop of the reaction mixture onto a separate ITLC-SG strip.
-
Develop the strip in a tank containing 0.9% saline.
-
In this system, the [⁹⁹ᵐTc]Tc-complex remains at the origin (Rf = 0.0), while free ⁹⁹ᵐTcO₄⁻ moves with the solvent front (Rf = 1.0). The reduced/hydrolyzed ⁹⁹ᵐTcO₂ also remains at the origin.
-
-
Calculation:
-
Scan the strips using a radio-TLC scanner.
-
% [⁹⁹ᵐTc]Tc-complex = 100% - (% free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂).
-
A successful radiolabeling should yield an RCP of >95%.
-
Data Presentation: Optimization and Quality Control Results
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Precursor Amount | 50 µg | 100 µg | 150 µg |
| SnCl₂ Amount | 10 µg | 15 µg | 25 µg |
| pH | 5.0 | 6.5 | 8.0 |
| Incubation Time | 20 min | 20 min | 20 min |
| Radiochemical Purity | 85.2 ± 3.1% | 97.8 ± 1.5% | 91.4 ± 2.5% |
| Stability in Saline (4h) | 82.1% | 96.5% | 88.7% |
| Stability in Serum (2h) | 79.5% | 94.2% | 85.3% |
Data are presented as mean ± SD and are representative examples.
Conclusion and Future Perspectives
This application note provides a detailed, scientifically-grounded framework for the synthesis and ⁹⁹ᵐTc-labeling of this compound. The described protocols are robust and can be readily adapted by researchers in drug development and molecular imaging. The straightforward nature of the thiol-based chelation makes this compound an attractive candidate for developing SPECT imaging agents.
For researchers interested in Positron Emission Tomography (PET), the precursor could be modified for labeling with Fluorine-18. This would likely involve synthesizing a precursor with a suitable leaving group (e.g., nitro, tosylate, or a trialkylstannyl group) on the thiophene ring to facilitate nucleophilic [¹⁸F]fluoride substitution.[16][17][18] While more synthetically challenging, an ¹⁸F-labeled analog would offer the higher resolution and quantification advantages of PET imaging.[19]
Successful preclinical evaluation, including biodistribution, pharmacokinetic profiling, and in vivo imaging in relevant disease models, will be the critical next step in determining the utility of this novel radiotracer.
References
- C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science.
- The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties. Dakenchem.
- Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. MDPI.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC, NIH.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, NIH.
- Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central.
- Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing).
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
- Synthesis of S-alkylated oxadiazole bearing imidazo[2,1-b]thiazole derivatives targeting breast cancer: In vitro cytotoxic evaluation and in vivo radioactive tracing studies. PubMed.
- Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC.
- Quality Control of PET Radiopharmaceuticals. Radiology Key.
- Radiolabeling and evaluation of Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. ResearchGate.
- Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. NIH.
- Quality Control in the Radiopharmacy. Journal of Nuclear Medicine Technology.
- Radiolabeling, quality control, biodistribution, and imaging studies of 177 Lu-ibandronate. PubMed.
- Oxadiazoles in Medicinal Chemistry. ACS Publications.
- 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. PMC.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH.
- 2-Thiophenecarbonitrile 99 1003-31-2. Sigma-Aldrich.
- Specific and stable labeling of antibodies with technetium-99m with a diamide dithiolate chelating agent. PubMed.
- Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. Open Exploration Publishing.
- Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.
- Radiopharmaceuticals for PET Imaging. DOAB.
Sources
- 1. Synthesis of S-alkylated oxadiazole bearing imidazo[2,1-b]thiazole derivatives targeting breast cancer: In vitro cytotoxic evaluation and in vivo radioactive tracing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiopharmaceuticals for PET Imaging - Issue A [directory.doabooks.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Specific and stable labeling of antibodies with technetium-99m with a diamide dithiolate chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research [explorationpub.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-チオフェンカルボニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Welcome to the technical support guide for the synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific synthesis. This guide provides in-depth troubleshooting, supported by mechanistic insights and established protocols, to help you navigate the complexities of this reaction and optimize your outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of novel therapeutic agents, given the diverse biological activities associated with the 1,2,4-oxadiazole scaffold. The most common synthetic route involves the reaction of a thiophene-2-carboxamidoxime intermediate with a thiocarbonyl source, typically carbon disulfide (CS₂), under basic conditions. While theoretically straightforward, this synthesis is often plagued by issues that can significantly reduce the final yield. This guide will dissect the common pitfalls and provide actionable solutions.
Visualizing the Core Reaction Pathway
To understand the potential points of failure, it's essential to visualize the overall synthetic workflow. The following diagram outlines the key transformations.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Part 1: Synthesis of Thiophene-2-carboxamidoxime (Starting Material)
Question 1: My reaction of thiophene-2-carbonitrile with hydroxylamine is sluggish or incomplete, resulting in a low yield of the amidoxime. What's going wrong?
Answer: This is a frequent bottleneck. The nucleophilic attack of hydroxylamine on the nitrile carbon is the key step, and its efficiency is highly dependent on reaction conditions.
-
Underlying Cause (Expertise & Experience): The most common reason for an incomplete reaction is suboptimal pH. Hydroxylamine hydrochloride (NH₂OH·HCl) is the common reagent, which is an acid salt. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. If the basicity is too low, the concentration of free hydroxylamine is insufficient. Conversely, if the pH is too high, it can lead to side reactions or decomposition of the product. The ideal pH range is typically between 8 and 10.
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure you are using an appropriate base and the correct molar equivalent. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (TEA). Use at least one equivalent of base to neutralize the HCl from hydroxylamine hydrochloride, and a slight excess can help maintain the optimal pH.
-
Solvent System: The choice of solvent is critical for solubility. Aqueous ethanol or methanol is often effective as it dissolves both the organic nitrile and the inorganic reagents.
-
Temperature and Reaction Time: While some preparations proceed at room temperature, gentle heating (e.g., 50-60 °C) can often drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1]
-
Purity of Starting Material: Ensure your thiophene-2-carbonitrile is pure. Impurities can interfere with the reaction.
-
Question 2: I've formed the thiophene-2-carboxamidoxime, but I'm struggling with its purification. What are the best practices?
Answer: Amidoximes can be challenging to purify due to their polarity and potential for decomposition.
-
Underlying Cause (Trustworthiness): The presence of both an amino group and a hydroxyl group makes amidoximes quite polar and gives them amphoteric properties. This can lead to issues with crystallization and chromatographic separation. They can also be thermally sensitive.
-
Troubleshooting Steps:
-
Work-up Procedure: After the reaction, a common work-up involves neutralizing the reaction mixture and extracting the product. However, due to its polarity, it may not extract well into common organic solvents. An alternative is to precipitate the product by carefully adjusting the pH of the aqueous solution.
-
Crystallization: Recrystallization is the preferred method of purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often yields the best results. The key is to dissolve the crude product in a minimum amount of the hot, more polar solvent and then slowly add the less polar solvent until turbidity is observed, followed by cooling.
-
Avoiding Chromatography: Column chromatography on silica gel can be problematic for amidoximes as they can streak or even decompose on the acidic silica. If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Part 2: Cyclization to this compound
Question 3: The final cyclization step with carbon disulfide is giving me a very low yield of the desired thiol. What are the critical parameters?
Answer: This cyclization is the heart of the synthesis, and its success hinges on several critical factors. The reaction involves the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization.
-
Underlying Cause (Expertise & Experience): The primary reasons for low yield in this step are:
-
Inefficient formation of the dithiocarbamate intermediate: This requires a sufficiently strong base to deprotonate the amidoxime, allowing it to attack the carbon disulfide.
-
Side reactions: Carbon disulfide can react with the solvent or other species if conditions are not optimized.
-
Decomposition of the product: The 1,2,4-oxadiazole-5-thiol can be unstable, especially under harsh basic or acidic conditions during work-up.
-
-
Troubleshooting Steps & Protocol:
Optimized Protocol for Cyclization:
-
Reagent Purity: Use freshly distilled carbon disulfide and a high-purity base.
-
Solvent: Anhydrous ethanol or pyridine are commonly used solvents. Pyridine can act as both a solvent and a base.
-
Base: Potassium hydroxide (KOH) is a standard and effective base for this reaction. Use a slight excess (e.g., 1.1-1.2 equivalents).
-
Temperature Control: The initial reaction of the amidoxime with CS₂ and KOH is often exothermic. It's crucial to perform this addition at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the initial addition, the reaction mixture is typically stirred at room temperature and then refluxed to drive the cyclization to completion. Monitor the reaction by TLC.
-
Work-up: This is a critical step. After the reaction is complete, the mixture is cooled and poured into ice-water. The product is then precipitated by careful acidification with a dilute acid like HCl or acetic acid. Over-acidification can lead to product degradation. The precipitated solid should be collected quickly by filtration.
-
Question 4: I'm getting a complex mixture of byproducts instead of my target compound. What are the likely side reactions?
Answer: Several side reactions can occur, leading to a complex product mixture and low yield of the desired this compound.
-
Underlying Cause (Authoritative Grounding):
-
Formation of Thiourea Derivatives: If the amidoxime is not fully converted to the dithiocarbamate, it can react with itself or other species to form thiourea-like byproducts.
-
Decomposition of the Amidoxime: Under strongly basic conditions and elevated temperatures, amidoximes can decompose back to the corresponding nitrile or undergo other rearrangements.[2]
-
Reaction of CS₂ with Solvent: In alcoholic solvents like ethanol, carbon disulfide can react with the alkoxide (formed by the base) to generate xanthates, consuming the base and CS₂.
-
-
Mitigation Strategies:
-
Strict Temperature Control: As mentioned, maintaining a low temperature during the initial addition of reagents is paramount.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Order of Addition: Adding the carbon disulfide to a pre-mixed solution of the amidoxime and base in the solvent can sometimes provide better control over the reaction.
-
Quantitative Data Summary
The following table provides a general comparison of reaction conditions that can influence yield.
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Base | Weak base (e.g., NaHCO₃) | Strong base (e.g., KOH) | Ensures complete deprotonation of the amidoxime for efficient reaction with CS₂. |
| Temperature | Addition at room temp. | Addition at 0-5 °C, then reflux | Controls initial exotherm, preventing side reactions and decomposition. |
| Solvent | Protic solvent (e.g., H₂O) | Anhydrous polar aprotic/ethanolic | Prevents unwanted side reactions of CS₂ with water. |
| Work-up | Strong acid, rapid addition | Dilute acid, slow addition | Minimizes degradation of the acid-sensitive product during precipitation. |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-carboxamidoxime
-
To a solution of thiophene-2-carbonitrile (1 eq.) in ethanol/water (4:1), add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Stir the mixture at 60 °C and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and cool in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure thiophene-2-carboxamidoxime.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiophene-2-carboxamidoxime (1 eq.) in anhydrous ethanol.
-
Add powdered potassium hydroxide (1.1 eq.) and stir the mixture for 15 minutes at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq.) dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours (monitor by TLC).
-
Cool the reaction mixture and pour it into a beaker of crushed ice.
-
Acidify the aqueous solution dropwise with 1M HCl with vigorous stirring until the product precipitates (check pH to be ~5-6).
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization from ethanol.
Logical Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting low yields.
Caption: A step-by-step guide to diagnosing yield issues.
References
- Clement, B., et al. (1998). Oxidation of Amidoximes, N-Hydroxyguanidines, and Oximes by Cytochrome P450. This source discusses the stability and potential side reactions of amidoximes.
- Katritzky, A. R., et al. A Novel Method for the Synthesis of Amidoximes. This reference provides insights into alternative and efficient amidoxime synthesis methods.
-
Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides. (2024). Synfacts. This article details modern methods for synthesizing the target scaffold. Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2017). Molecules. Provides a comprehensive overview of amidoxime chemistry. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. (2023). International Journal of Molecular Sciences. Although focused on the 1,3,4-isomer, it provides relevant context on oxadiazole-thiol synthesis from hydrazides and CS₂. Available at: [Link]
Sources
Technical Support Center: Purification of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol by Column Chromatography
Welcome to the technical support guide for the purification of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully isolating this compound using column chromatography. Our guidance is grounded in established chromatographic principles and practical experience with heterocyclic compounds.
Introduction: The Challenge of Purifying Heterocyclic Thiols
This compound is a heterocyclic compound with notable chemical properties that can present unique challenges during purification. The presence of a thiophene ring, a stable 1,2,4-oxadiazole core, and an acidic thiol group necessitates a carefully designed purification strategy.[1] The thiol group, in particular, can exist in equilibrium with its thione tautomer, potentially leading to purification artifacts.[2][3][4] Furthermore, interactions between the thiol moiety and the acidic silanol groups of a standard silica gel stationary phase can result in peak tailing and potential degradation.[5][6] This guide will equip you with the knowledge to anticipate and overcome these challenges.
General Workflow for Column Chromatography Purification
Below is a generalized workflow for the column chromatography purification of this compound.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification process in a question-and-answer format.
Q1: My compound is exhibiting significant peak tailing on the silica gel column. What is the cause and how can I resolve this?
A1: Peak tailing for polar, acidic, or basic compounds on a silica gel column is a common issue.[5] It is often caused by strong, non-ideal interactions between your compound and the stationary phase. In the case of this compound, the acidic proton of the thiol group can interact strongly with the free silanol groups on the silica surface, leading to a slow and uneven elution.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of an acidic modifier to your eluent.[5][7] This will protonate the silanol groups on the silica surface, reducing their interaction with your acidic thiol.
-
Recommended Modifier: Add 0.1-1% acetic acid or formic acid to your mobile phase.
-
-
Change of Stationary Phase: If modifying the mobile phase is not effective, consider using an alternative stationary phase that is less acidic.
-
Neutral Alumina: This can be a good alternative to silica gel for compounds that are sensitive to acidic conditions.[8]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a very effective solution.[5]
-
Q2: I'm observing two or more closely spaced spots on my TLC plate, even though my reaction should have gone to completion. What could be happening?
A2: This is a classic indicator of thiol-thione tautomerism.[2][3][4] The 1,2,4-oxadiazole-5-thiol can exist in equilibrium with its corresponding thione form. These two tautomers will likely have slightly different polarities, leading to two distinct spots on a TLC plate.
Solutions:
-
Confirmation: To confirm if you are observing tautomers, you can try running the TLC in a solvent system containing a small amount of acid or base. This can sometimes shift the equilibrium to favor one tautomer, resulting in a single spot.
-
Co-elution: During column chromatography, it is possible that the tautomers will co-elute, leading to a broader peak. If the separation of the tautomers is not critical for your downstream applications, you can proceed with the combined fractions.
-
Derivatization: If a single, stable compound is required, consider derivatizing the thiol group. For example, methylation of the thiol will "lock" the molecule in one form, making it easier to purify.
Q3: My compound seems to be decomposing on the column, leading to low yields. How can I prevent this?
A3: While 1,2,4-oxadiazoles are generally stable heterocyclic rings, the thiol group can be susceptible to oxidation, especially on an active surface like silica gel which can catalyze the formation of disulfides.[1][6] Additionally, some heterocyclic rings can be sensitive to prolonged exposure to the acidic environment of silica gel.[9]
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. However, for an acidic compound like a thiol, this is generally not recommended as it can lead to strong binding.
-
Use Deoxygenated Solvents: To minimize oxidation, bubble nitrogen or argon through your solvents for 15-20 minutes before use.[8]
-
Run the Column Under an Inert Atmosphere: If your compound is particularly sensitive, consider running the entire column under a positive pressure of nitrogen or argon.[8]
-
Speed up the Purification: Use flash chromatography to minimize the time your compound spends on the column.[10]
-
Alternative Stationary Phase: As mentioned previously, switching to a less reactive stationary phase like neutral alumina can be beneficial.[8]
Q4: I am struggling to find a solvent system that gives good separation between my product and impurities. What should I do?
A4: Finding the right solvent system is crucial for a successful separation.[10] The goal is to have your desired compound with an Rf value of approximately 0.2-0.4 on the TLC plate.
Solutions:
-
Systematic Screening: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test various ratios (e.g., 9:1, 8:2, 7:3, etc.) of the non-polar to polar solvent.
-
Ternary Solvent Systems: If a two-solvent system doesn't provide adequate separation, consider adding a third solvent. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can sometimes resolve difficult separations.
-
Utilize Different Solvent Polarities: If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or dichloromethane/methanol system to see if the selectivity changes.
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the acidic thiol with silica gel. | Add 0.1-1% acetic acid to the eluent.[5][7] |
| Multiple Spots on TLC | Thiol-thione tautomerism. | Co-elute or consider derivatization.[2][3] |
| Compound Decomposition | Oxidation of the thiol group on silica. | Use deoxygenated solvents and/or an inert atmosphere.[6][8] |
| Poor Separation | Inadequate solvent system. | Systematically screen binary and ternary solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase system for the purification of this compound?
A1: A good starting point for many heterocyclic compounds of moderate polarity is a mixture of a non-polar solvent and a moderately polar solvent. Based on literature for similar compounds, a hexane/ethyl acetate or hexane/dichloromethane gradient is recommended.[4][11] Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent.
Q2: How should I load my sample onto the column?
A2: There are two primary methods for loading your sample: wet loading and dry loading.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent (or a slightly more polar solvent if necessary for solubility).[12] Carefully pipette this solution onto the top of the column bed. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[12] Carefully add this powder to the top of the column bed. Dry loading is often preferred as it can lead to sharper bands and better separation.
Q3: How do I choose the right stationary phase?
A3: For most applications, silica gel is the default stationary phase due to its versatility and cost-effectiveness.[13][14] However, as discussed in the troubleshooting section, the acidic nature of silica can be problematic for certain compounds. If you experience issues like compound degradation or irreversible adsorption, consider the following alternatives:
-
Alumina (Neutral, Basic, or Acidic): Alumina is another polar stationary phase. Neutral or basic alumina can be beneficial for acid-sensitive compounds.[5]
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.
-
Reverse-Phase Silica (C18 or C8): A non-polar stationary phase used with polar mobile phases. This is an excellent option for purifying highly polar compounds that do not move on a normal-phase column.[5]
Q4: How can I effectively monitor the elution of my compound from the column?
A4: The most common method for monitoring the progress of your column chromatography is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[13]
-
Collect Fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions will depend on the size of your column.
-
Spot Fractions on a TLC Plate: Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop and Visualize: Develop the TLC plate in your chosen solvent system and visualize the spots using a UV lamp (if your compound is UV active) or by staining.
-
Combine Pure Fractions: Once you have identified the fractions containing your pure product, combine them for solvent removal.
Q5: Can I use automated flash chromatography for this purification?
A5: Absolutely. Automated flash chromatography systems offer several advantages over manual column chromatography, including faster separations, better resolution, and reproducible results.[15] The principles of solvent selection and potential issues with compound stability remain the same. Modern flash systems also allow for the use of mobile phase modifiers.[16]
Detailed Experimental Protocol: A Starting Point
This protocol provides a general methodology for the purification of this compound on a laboratory scale.
Preparation of the Column
-
Select a glass column of appropriate size for the amount of crude material you wish to purify.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing of the stationary phase.
-
Allow the excess solvent to drain until it is just level with the top of the silica bed.
Sample Loading (Dry Loading Method)
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance of the bed during solvent addition.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, starting with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase as the elution progresses (e.g., move to 90:10, then 80:20 hexane/ethyl acetate). This is known as a step-gradient elution.
-
Collect fractions of a consistent volume throughout the elution process.
Analysis of Fractions
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and Mass Spectrometry.
This guide provides a comprehensive framework for the successful purification of this compound. Remember that every purification is unique, and some optimization of these methods may be necessary.
References
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). PMC - NIH. [Link]
-
5-Furan-2yl[2][15][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][15][17] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). MDPI. [Link]
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. [Link]
-
How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit. [Link]
-
How does an acid pH modifier impact flash chromatography? (2023). Biotage. [Link]
-
Thiol Functionalized Silica-Mixed Matrix Membranes for Silver Capture from Aqueous Solutions: Experimental Results and Modeling. NIH. [Link]
- The removal of exogenous thiols from proteins by centrifugal column chrom
-
Synthesis of oxadiazoles, thiadiazoles and triazoles derived from benzo[b]thiophene. (2005). PubMed. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. [Link]
-
Direct Heteroarylation Polymerization of a π-Conjugated Polymer with Degradable 1,2,4-Oxadiazole Linkers. The Royal Society of Chemistry. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. MDPI. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed. [Link]
-
Thiol (SH) Silica Gel | Sorbent Technologies, Inc. (2022). Sorbent Technologies, Inc.[Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Column chromatography. (2019). Chemistry LibreTexts. [Link]
-
Synthesis and Screening of New[2][15][17]Oxadiazole,[5][15][17]Triazole, and[5][15][17]Triazolo[4,3-b][5][15][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications. [Link]
-
The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society (RSC Publishing). [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. NIH. [Link]
-
Column chromatography (video). Khan Academy. [Link]
- HPLC Troubleshooting.Agilent Technologies.
-
Thiol Alkylation below Neutral pH. ResearchGate. [Link]
-
Chemically modified silica gel with thiol group as an adsorbent for retention of some toxic soft metal ions from water and industrial effluent. Scilit. [Link]
-
Flash Column Chromatography. (2023). YouTube. [Link]
-
Review on Preparation Methods and Application Fields of Oxadiazole. ResearchGate. [Link]
-
(PDF) 5-Furan-2yl[2][15][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][15][17] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2025). ResearchGate. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [https://support.waters.com/KB_Inf/ sintomi-e-soluzioni/WKB92122/How-can-I-decrease-tailing-of-a-basic-compound-when-running-a-reversed-phase-method-with-a-C18-column]([Link] sintomi-e-soluzioni/WKB92122/How-can-I-decrease-tailing-of-a-basic-compound-when-running-a-reversed-phase-method-with-a-C18-column)
-
troubleshooting column chromatography. (2022). Reddit. [Link]
-
When should I use a pH modifier in flash column chromatography gradient? (2023). Biotage. [Link]
-
Silica particles convert thiol-containing molecules to disulfides. (2023). PMC - NIH. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
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Identifying and minimizing side products in 1,2,4-oxadiazole synthesis
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges in the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1,2,4-oxadiazoles, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole with Starting Materials Remaining
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a significant amount of unreacted amidoxime and carboxylic acid, with little to no formation of the target 1,2,4-oxadiazole.
Probable Cause & Solution:
This issue typically points to either incomplete acylation of the amidoxime or failure of the subsequent cyclodehydration step. The formation of the O-acyl amidoxime intermediate is the crucial first step, followed by the often more challenging ring-closure.[1]
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amidoxime. Standard coupling reagents like DCC or EDC can sometimes be inefficient or lead to side reactions.
-
Recommended Solution: Employ a more potent coupling agent. Uranyl-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective for this transformation.[1]
-
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate often requires forcing conditions to overcome the activation energy barrier.
-
Recommended Solution:
-
Thermal Cyclization: If you are performing a thermal cyclization, ensure the temperature is high enough. Refluxing in a high-boiling solvent such as toluene or xylene is often necessary.[1]
-
Base-Mediated Cyclization: For base-mediated approaches, a strong, non-nucleophilic base is preferred to avoid side reactions. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and effective choice.[1][2] Superbase systems, such as NaOH/DMSO or KOH/DMSO, have also been shown to promote cyclization at room temperature.[1][3]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently promoting the cyclodehydration step.[1]
-
-
-
Incompatible Functional Groups: The presence of unprotected nucleophilic functional groups (e.g., -OH, -NH2) on either the amidoxime or the carboxylic acid can compete in the acylation step, leading to a complex mixture of products.
-
Recommended Solution: Protect any reactive functional groups that are not intended to participate in the reaction prior to the coupling step. Standard protecting group strategies should be employed.
-
Issue 2: A Major Byproduct with the Mass of the O-Acyl Amidoxime Intermediate is Observed
Symptom: LC-MS analysis shows a major peak corresponding to the mass of the amidoxime plus the acyl group from the carboxylic acid, indicating the formation of the O-acyl amidoxime intermediate, but no subsequent cyclization.
Probable Cause & Solution:
This is a clear indication that the acylation step is successful, but the cyclodehydration is failing.
-
Insufficiently Forcing Cyclization Conditions: As mentioned in Issue 1, the energy barrier for the ring closure may not be overcome by the current reaction conditions.
-
Cleavage of the O-Acyl Amidoxime: The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially in the presence of water or protic solvents, or under prolonged heating.[1] This will revert the intermediate back to the starting materials.
-
Recommended Solution: Ensure strictly anhydrous conditions for the reaction and workup. Minimize the reaction time and temperature for the cyclodehydration step as much as possible.
-
Issue 3: Formation of an Isomeric or Rearranged Product
Symptom: NMR and MS data suggest the formation of a product with the same mass as the desired 1,2,4-oxadiazole, but with a different connectivity, or the product appears to be unstable during purification or upon standing.
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal rearrangement to form other heterocyclic systems.[1][2] The presence of acid or moisture can facilitate this process.[1] The rearrangement is driven by the low aromaticity and the cleavable O-N bond of the 1,2,4-oxadiazole ring.[2]
-
Recommended Solution: Conduct the workup and purification under neutral, anhydrous conditions. Avoid acidic conditions and prolonged heating. Store the final compound in a dry environment.[1]
-
-
Photochemical Rearrangement: Under certain photochemical conditions, some 1,2,4-oxadiazoles (e.g., 3-amino derivatives) can rearrange to form 1,3,4-oxadiazoles.[1][2]
-
Recommended Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. Protect the reaction from ambient light if product instability is observed.
-
Issue 4: Significant Urea Byproduct Complicates Purification
Symptom: A significant amount of a urea-based byproduct is observed, which is difficult to separate from the desired 1,2,4-oxadiazole, especially when using carbodiimide coupling reagents like DCC or EDC.
Probable Cause & Solution:
-
Formation of Urea and N-Acylurea: Carbodiimides react with carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate then reacts with the amidoxime to yield the desired O-acylated product and a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC).[5][6] A competing and often problematic side reaction is the intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea, which reduces the yield and adds another impurity.[7][8]
-
Recommended Solution:
-
Choice of Carbodiimide: If using a carbodiimide, select one whose urea byproduct has different solubility properties from your product. DCU is poorly soluble in most organic solvents and can often be removed by filtration.[9] Conversely, EDU is water-soluble and can be removed with an aqueous workup.[7]
-
Use of Additives: To suppress the formation of the N-acylurea side product, add a coupling additive such as 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive enough to acylate the amidoxime.[7]
-
Alternative Coupling Reagents: To avoid urea byproducts altogether, switch to a non-carbodiimide coupling reagent like HATU or HBTU.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles and their associated side products?
A1: The two most prevalent methods are the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.
-
Amidoxime Acylation Route: This is the most widely used method.[2] An amidoxime is reacted with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an O-acyl amidoxime intermediate, which is then cyclized.
-
1,3-Dipolar Cycloaddition Route: This method involves the reaction of a nitrile oxide with a nitrile.
-
Common Side Products: This reaction can be sluggish due to the low reactivity of the nitrile triple bond. A major side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) or a 1,2,4-oxadiazole-4-oxide, which often becomes the favored pathway.
-
Q2: How does the choice of coupling reagent impact side product formation in the amidoxime acylation route?
A2: The choice of coupling reagent is critical for activating the carboxylic acid and has a significant impact on yield and purity.
| Coupling Reagent | Common Side Products | Mitigation Strategy | Reference |
| DCC/EDC | Insoluble/soluble urea, N-acylurea | Use HOBt as an additive, choose appropriate solvent, or select a carbodiimide with a readily removable urea byproduct. | [2][7][8] |
| Acyl Chlorides/Anhydrides | Can be too reactive, leading to N-acylation or other side reactions with sensitive substrates. | Use under controlled, cold conditions with a non-nucleophilic base. | |
| HATU/HBTU | Generally high-yielding with minimal side products. | Ensure anhydrous conditions and use a non-nucleophilic base like DIPEA. | [1] |
Q3: My 1,2,4-oxadiazole seems to be rearranging. What is the Boulton-Katritzky rearrangement?
A3: The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed isomerization of a 1,2,4-oxadiazole ring into another five-membered heterocycle.[2] This occurs because the O-N bond in the 1,2,4-oxadiazole is relatively weak and can be cleaved.[2] The rearrangement involves an internal nucleophilic attack from a side chain onto the N(2) position of the oxadiazole ring, with the oxygen atom acting as a leaving group.[2] This is most common in 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain containing a nucleophilic atom.[1][2] To minimize this, use neutral, anhydrous conditions for workup and purification, and store the compound in a dry environment.[1]
Q4: Can microwave irradiation improve my 1,2,4-oxadiazole synthesis?
A4: Yes, microwave irradiation is a highly effective technique for the synthesis of 1,2,4-oxadiazoles. It can significantly reduce reaction times (from hours to minutes) and improve yields compared to conventional heating, particularly for the cyclodehydration step of the O-acyl amidoxime intermediate.[1][5]
Visualizing Reaction Mechanisms and Workflows
General Synthesis and Side Product Pathways
Caption: General synthesis of 1,2,4-oxadiazoles and common side reactions.
Boulton-Katritzky Rearrangement Mechanism
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Optimizing reaction conditions for the synthesis of 1,2,4-oxadiazole-5-thiones
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole-5-thiones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.
Introduction to the Synthesis
The synthesis of 1,2,4-oxadiazole-5-thiones is a cornerstone reaction in medicinal chemistry, as this scaffold is a bioisostere for esters and amides, offering potential improvements in metabolic stability.[1][2] The most common and versatile route involves the reaction of an amidoxime with a thiocarbonylating agent, such as carbon disulfide (CS₂) or thiophosgene.[3][4] While seemingly straightforward, this reaction is nuanced, and its success is highly dependent on carefully controlled conditions.
This guide will address specific issues you may encounter, from starting material stability to product purification, providing explanations grounded in chemical principles and offering field-proven solutions.
General Reaction Scheme
The fundamental transformation involves the cyclization of an amidoxime with a source of a thiocarbonyl group. A prevalent method utilizes carbon disulfide in the presence of a strong base.[3][4]
Caption: General synthesis of 1,2,4-oxadiazole-5-thiones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and problems encountered during the synthesis of 1,2,4-oxadiazole-5-thiones.
Section 1: Starting Materials and Reagents
Question 1: My amidoxime starting material appears to be degrading. How can I ensure its stability and purity?
Answer: The stability of amidoximes is a critical factor for a successful synthesis.[5][6][7] Amidoximes can exist as Z and E isomers, with the Z-isomer generally being more stable.[5][7] They are also susceptible to hydrolysis and rearrangement.
-
Causality: Degradation can be caused by moisture, prolonged storage at room temperature, or exposure to acidic or strongly basic conditions. This can lead to the formation of nitriles and other impurities that will interfere with the desired reaction.
-
Troubleshooting Steps:
-
Fresh Preparation: It is highly recommended to use freshly prepared amidoximes. The most common method is the reaction of a nitrile with hydroxylamine.[6]
-
Proper Storage: If storage is necessary, keep the amidoxime in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-4 °C).
-
Purity Check: Before use, verify the purity of your amidoxime by NMR or LC-MS to ensure the absence of significant degradation products.
-
Question 2: I am observing low yields and the formation of multiple side products. Could the choice of my thiocarbonylating agent be the issue?
Answer: Yes, the choice and handling of the thiocarbonylating agent are crucial. While carbon disulfide is commonly used, other reagents like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI) can also be employed.
-
Causality:
-
Carbon Disulfide (CS₂): This is a cost-effective and common reagent. However, its reactivity can be sluggish, often requiring strong bases and elevated temperatures, which can promote side reactions.[4]
-
Thiophosgene (CSCl₂): This reagent is highly reactive but also highly toxic and moisture-sensitive. Improper handling can lead to decomposition and the formation of unwanted byproducts.
-
1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a milder and safer alternative to thiophosgene but may be less reactive and more expensive.
-
-
Troubleshooting & Optimization:
-
For CS₂: Ensure you are using a sufficiently strong base (e.g., KOH or NaH) in an appropriate aprotic polar solvent like DMSO or DMF to facilitate the reaction.[4] The reaction may also benefit from moderate heating (e.g., 40-60 °C).
-
Purity of Reagents: Always use freshly distilled or high-purity thiocarbonylating agents.
-
Section 2: Reaction Conditions
Question 3: My reaction is not going to completion, or I am observing the formation of intermediates. How can I optimize the reaction conditions?
Answer: Incomplete conversion is a common issue that can often be resolved by systematically optimizing the reaction parameters.
-
Causality: The formation of the 1,2,4-oxadiazole-5-thione ring is a multi-step process. Insufficient activation of the amidoxime or the thiocarbonylating agent, or non-optimal temperature and reaction time can lead to the accumulation of intermediates.
-
Optimization Workflow:
Caption: A workflow for optimizing reaction conditions.
-
Detailed Protocol for Optimization:
-
Base Selection: Start with a strong, non-nucleophilic base like potassium hydroxide (KOH) or sodium hydride (NaH) in a solvent like DMSO.[4] The use of a "super basic condition" has been reported to be effective.[3]
-
Solvent Choice: Anhydrous aprotic polar solvents such as DMSO or DMF are generally preferred as they can dissolve the reactants and intermediates and facilitate the ionic mechanism.
-
Temperature Control: Begin the reaction at room temperature and monitor its progress. If the reaction is slow, gradually increase the temperature in increments of 10-15 °C. A recent study found 40 °C to be effective for the reaction of amidoximes with CS₂ in a KOH/DMSO system.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Question 4: I am struggling with the purification of my final product. What are the best practices for isolating pure 1,2,4-oxadiazole-5-thiones?
Answer: Purification can be challenging due to the potential for the product to exist in tautomeric forms (thione and thiol) and the presence of polar byproducts.[8][9][10]
-
Causality: The thione-thiol tautomerism can affect the chromatographic behavior of the product. Additionally, unreacted starting materials and base residues can complicate the purification process.
-
Purification Strategy:
-
Work-up: After the reaction is complete, carefully quench the reaction mixture, often by pouring it into ice-water. Acidify the aqueous solution (e.g., with dilute HCl) to precipitate the product.
-
Extraction: If the product is not soluble in water, it can be extracted with an organic solvent like ethyl acetate.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
Section 3: Structural Elucidation
Question 5: How can I confirm the formation of the 1,2,4-oxadiazole-5-thione ring and rule out isomeric structures?
Answer: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
NMR Spectroscopy (¹H and ¹³C):
-
Infrared (IR) Spectroscopy:
-
Look for a characteristic C=S stretching vibration. The absence of a strong S-H stretching band (around 2500-2600 cm⁻¹) can suggest that the thione tautomer is predominant in the solid state.[10]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your product.
-
| Spectroscopic Method | Key Feature for 1,2,4-Oxadiazole-5-thione |
| ¹³C NMR | Signal for C=S around 180-190 ppm[8][9] |
| IR Spectroscopy | Presence of C=S stretch, absence of S-H stretch[10] |
| Mass Spectrometry | Correct molecular ion peak (M⁺) |
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-1,2,4-oxadiazole-5-thiones
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture: To a solution of the appropriate aryl amidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add powdered potassium hydroxide (2.0 mmol).
-
Addition of Carbon Disulfide: Stir the mixture at room temperature for 10-15 minutes, then add carbon disulfide (1.5 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 40-50 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Precipitation: Acidify the aqueous solution with 2N HCl until a precipitate is formed.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.
References
-
Festa, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
-
Clement, B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(12), 1349-1376. [Link]
-
Arrault, A., & Schneider, R. (2019). Figure of the stability of amidoxime isomers. ResearchGate. [Link]
-
Kaboudin, B., et al. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry. [Link]
-
Reed, M. A., et al. (2024). Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[5][7][11]Oxadiazole,[5][6][11]Triazole, and[5][6][11]Triazolo[4,3-b][5][6][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1485-1496. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[5][7][11]Oxadiazole,[5][6][11]Triazole, and[5][6][11]Triazolo[4,3-b][5][6][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]
-
El-Metwally, A. M., et al. (2018). Utility of thiophene-2-carbonyl isothiocyanate as a precursor for the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives with evaluation of their antitumor and antimicrobial activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 654-661. [Link]
-
Yurttaş, L., et al. (2015). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. [Link]
-
Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-408. [Link]
-
Pace, A., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 21(24), 9563. [Link]
-
Sharma, V., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3224-3233. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 421-435. [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(1), 69-90. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Thiophene-Containing Heterocyclic Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with thiophene-containing heterocyclic compounds. The unique electronic properties of the thiophene ring make it a valuable scaffold in medicinal chemistry, yet its inherent lipophilicity often presents significant solubility hurdles. This guide provides in-depth, experience-driven troubleshooting advice and practical protocols to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiophene-containing API shows extremely low aqueous solubility (<0.1 mg/mL). What are my initial steps?
A: Low aqueous solubility is a common starting point for many promising thiophene derivatives due to the ring's non-polar nature. A systematic, tiered approach is recommended.
Initial Assessment Workflow:
-
Confirm Solid-State Properties: Before modifying the molecule, verify the solid-state characteristics of your compound. Is it crystalline or amorphous? Polymorphism can drastically affect solubility. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential baseline characterizations. An amorphous form is typically more soluble than a stable crystalline form due to its higher free energy.
-
Precise pKa Determination: The ionization potential of your molecule is a critical leverage point. Use potentiometric titration or computational modeling to accurately determine the pKa. If your compound has an ionizable center (e.g., a basic nitrogen or an acidic proton), pH modification is the most straightforward initial strategy.
-
Preliminary pH-Solubility Profile: Measure the compound's solubility at a minimum of three pH points: acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9). This will empirically confirm if your compound's solubility is pH-dependent and guide further formulation efforts.
Diagram: Initial Solubility Assessment Workflow
Caption: A logical workflow for the initial investigation of poor solubility in thiophene compounds.
Q2: I've identified a basic nitrogen in my thiophene derivative, but simple pH adjustment isn't providing sufficient solubility for my in vitro assays. What's next?
A: This is a classic scenario. While pH adjustment can protonate the basic center, the overall lipophilicity of the thiophene core may still dominate, leading to insufficient solubility. The next logical and highly effective strategy is salt formation .
The Rationale (Causality): Converting a free base into a salt introduces ionic character, which disrupts the crystal lattice of the solid material. This disruption significantly reduces the energy required to break apart the crystal lattice (lattice energy) when the solid comes into contact with a solvent, leading to a substantial increase in aqueous solubility.
Key Considerations for Salt Selection:
-
pKa Rule of Thumb: For a stable salt, the difference in pKa (ΔpKa) between the base (your API) and the acid (the counter-ion) should be greater than 3. This ensures a more complete proton transfer and a stable ionic interaction.
-
Counter-ion Properties: The choice of counter-ion is not trivial. Different counter-ions can lead to salts with vastly different physicochemical properties (solubility, stability, hygroscopicity).
Data Table: Common Counter-ions for Basic APIs
| Counter-ion (Acid) | pKa | Common Properties of Resulting Salt |
| Hydrochloric Acid (HCl) | -7.0 | Often highly soluble, but can be hygroscopic. |
| Sulfuric Acid (H₂SO₄) | -3.0 | Typically yields highly soluble salts. |
| Methane Sulfonic Acid | -1.9 | Good for forming stable, crystalline salts. |
| Tartaric Acid | 2.98 | Can introduce chirality; often forms crystalline salts. |
| Citric Acid | 3.13 | Can form multiple salt stoichiometries; generally good solubility. |
Q3: My thiophene compound is neutral, with no ionizable groups. What are the most effective strategies for this scenario?
A: For neutral compounds, you must employ strategies that address the molecule's hydrophobicity without relying on ionization. The primary approaches are cosolvency , surfactant-mediated solubilization , and complexation .
-
Cosolvents:
-
Mechanism: Cosolvents work by reducing the polarity of the aqueous medium. Water is a highly polar solvent with a strong hydrogen-bonding network. A less polar cosolvent, like DMSO or ethanol, disrupts this network and creates a "more comfortable" environment for a lipophilic compound, thereby increasing solubility.
-
Practical Tip: Start with GRAS (Generally Recognized as Safe) solvents if your application is for drug development. Always check the tolerance of your assay system (e.g., cells) to the final cosolvent concentration.
-
-
Surfactants:
-
Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic thiophene compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and carried in solution.
-
Common Lab Surfactants: Tween® 80, Cremophor® EL.
-
-
Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Your thiophene compound can form an inclusion complex by fitting into this cavity, with the resulting complex having the much higher aqueous solubility of the cyclodextrin host.
-
Which Cyclodextrin? The choice depends on the size and shape of your molecule. β-cyclodextrin is common, but chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher solubility and lower toxicity.
-
Diagram: Solubilization Strategies for Neutral Compounds
Caption: Core methods for enhancing the solubility of non-ionizable thiophene compounds.
Protocols & Methodologies
Protocol 1: High-Throughput Salt Screening
This protocol provides a miniaturized, efficient method to screen multiple counter-ions simultaneously.
Objective: To identify a counter-ion that forms a stable, soluble salt with a basic thiophene-containing API.
Materials:
-
Thiophene API (free base)
-
96-well microplate (polypropylene)
-
Selection of counter-ion solutions (e.g., 0.1 M HCl, H₂SO₄, Mesylic Acid, Tartaric Acid in a suitable organic solvent like isopropanol)
-
Solvent for API (e.g., Acetone, Isopropanol)
-
Antisolvent (e.g., Heptane, MTBE)
-
Plate shaker/vortexer
-
Centrifuge with plate rotor
-
Nephelometer or plate reader capable of turbidity measurement
Procedure:
-
Stock Solution Prep: Prepare a stock solution of your API in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).
-
Plating the API: Dispense 100 µL of the API stock solution into each well of the 96-well plate.
-
Counter-ion Addition: Add an equimolar amount of each counter-ion solution to designated wells. Include a "control" well with no counter-ion.
-
Incubation & Precipitation:
-
Seal the plate and shake at room temperature for 1-2 hours to facilitate salt formation.
-
If no precipitate forms, slowly add an antisolvent (e.g., 50 µL increments) to induce precipitation.
-
Alternatively, incubate the plate under various conditions (e.g., 4°C, evaporation) to encourage crystallization.
-
-
Isolation & Analysis:
-
Centrifuge the plate to pellet any solid material.
-
Carefully remove the supernatant.
-
Wash the solid with the antisolvent and centrifuge again.
-
Allow the solids to dry under a stream of nitrogen or in a vacuum oven.
-
-
Solubility Assessment:
-
Add a fixed volume of aqueous buffer (e.g., pH 7.4 phosphate buffer) to each well containing a dried salt.
-
Shake for 24 hours at a controlled temperature.
-
Measure the turbidity or analyze the supernatant concentration via HPLC to determine the relative solubility of each salt form.
-
Self-Validation: The control well (API free base) serves as the baseline. A successful salt will show a significant decrease in turbidity or a marked increase in supernatant concentration compared to the control.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid dispersion of a neutral thiophene compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
Neutral thiophene API
-
HP-β-CD
-
Deionized water
-
Ethanol (or other suitable volatile organic solvent)
-
Mortar and pestle
-
Freeze-dryer (lyophilizer)
Procedure:
-
API Dissolution: Dissolve a known amount of the thiophene API in a minimal amount of ethanol.
-
Cyclodextrin Dissolution: In a separate vessel, dissolve the HP-β-CD in deionized water. A 1:2 molar ratio of API to HP-β-CD is a good starting point.
-
Complexation: Slowly add the API solution to the stirring aqueous HP-β-CD solution. The solution may appear slightly hazy initially.
-
Stirring: Continue to stir the mixture at room temperature for 24-48 hours. This allows time for the API to enter the cyclodextrin cavity and for equilibrium to be reached.
-
Freezing: Flash-freeze the resulting solution using liquid nitrogen or a dry ice/acetone bath. Rapid freezing is crucial to create a porous, amorphous solid.
-
Lyophilization: Transfer the frozen sample to a pre-chilled freeze-dryer and lyophilize until all the solvent has been removed (typically 48-72 hours).
-
Characterization: The resulting fluffy powder is the inclusion complex. Characterize its solubility by comparing it to a physical mixture of the API and HP-β-CD and the pure API. DSC can be used to confirm the absence of the API's melting endotherm, which is indicative of successful complex formation.
Trustworthiness: The protocol's validity is confirmed by comparing the solubility of the final lyophilized product against two controls: the pure API and a simple physical mixture of the API and HP-β-CD. A significant increase in solubility for the lyophilized product indicates successful inclusion complex formation.
References
-
Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Co-crystals. Crystal Growth & Design, 11(7), 2662–2679. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. Wiley-VCH. [Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. John Wiley & Sons. [Link]
-
Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147–163. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
Technical Support Center: HPLC Method Development for Purity Analysis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Welcome to the dedicated technical support guide for developing a robust HPLC purity method for 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This resource, designed for researchers and drug development professionals, provides in-depth scientific context, actionable troubleshooting advice, and validated protocols to ensure the integrity of your analytical results.
Part 1: Key Physicochemical Considerations & Initial Method Development
Before initiating HPLC method development, a fundamental understanding of the analyte's physicochemical properties is paramount. For this compound, the key structural features—a thiophene ring, a 1,2,4-oxadiazole ring, and a thiol group—govern its chromatographic behavior.
Thione-Thiol Tautomerism: The 5-thiol group on the oxadiazole ring exists in equilibrium with its thione tautomer. This equilibrium can be influenced by the pH of the mobile phase.[1] Tautomers may exhibit different retention times and peak shapes, making pH control of the mobile phase critical for achieving a single, sharp, and reproducible peak. It is often preferable to work at a pH that favors one form predominantly.
UV Absorbance: The molecule contains two key chromophores: the thiophene ring and the oxadiazole ring. Thiophene-containing compounds often exhibit UV absorbance maxima.[2] For structurally related 1,3,4-oxadiazole derivatives, a lambda max (λmax) around 235 nm has been reported.[3] Studies on 1,3,4-oxadiazole-2-thiols have shown a strong absorption band around 253-254 nm.[1]
Initial Recommended HPLC Conditions
This starting point is designed to be a robust foundation for your method development and optimization.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is the workhorse of reversed-phase HPLC and is suitable for retaining moderately polar heterocyclic compounds.[3][4][5] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic mobile phase suppresses the ionization of the thiol group, promoting better retention and peak shape by favoring a single tautomeric form.[1] Always use HPLC-grade solvents. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile generally offers lower viscosity and better UV transparency. Methanol can offer different selectivity and is a good alternative to screen.[6] |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution time of the main peak and identify any impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity but may risk degrading the analyte.[3] Maintaining a constant temperature is crucial for reproducibility. |
| Detector | Photodiode Array (PDA) or UV | Primary Wavelength: Start at 254 nm based on the oxadiazole-thiol chromophore. Wavelength Scan: Use the PDA detector to perform a scan (e.g., 200-400 nm) on the main peak to identify the true λmax for maximum sensitivity. |
| Injection Volume | 5-10 µL | Keep the volume low initially to avoid column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B mixture | Dissolving the sample in a solvent similar in strength to the initial mobile phase composition is critical to prevent peak distortion. A 50:50 mix of ACN/Water is a common starting point. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between Acetonitrile and Methanol as the organic modifier?
A1: The choice of organic solvent is a powerful tool for manipulating selectivity. Acetonitrile and methanol have different elution strengths and can interact differently with the analyte and stationary phase.[6] It is recommended to perform initial screening runs with both solvents. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can sometimes resolve critical pairs that co-elute with acetonitrile.
Q2: What is the ideal pH for my mobile phase?
A2: The ideal pH should ensure the analyte is in a single, stable ionic state. For the acidic thiol group in your molecule, a pH of around 2.5-3.5 (achieved with 0.1% formic or phosphoric acid) is an excellent starting point.[8] This low pH suppresses the deprotonation of the thiol, preventing peak tailing that arises from secondary interactions between the ionized analyte and residual silanols on the silica-based column packing.[8][9]
Q3: My main peak is showing significant tailing. What is the most likely cause?
A3: Peak tailing for this molecule is most likely due to secondary interactions, specifically the interaction of the thiol or basic nitrogen groups with active sites (free silanols) on the HPLC column packing.[8][9][10] This is often exacerbated at mid-range pH where the analyte is partially ionized. Ensure your mobile phase pH is sufficiently low (<3.5) to keep the molecule protonated. If tailing persists, consider using a modern, high-purity, end-capped column designed to minimize silanol interactions.
Q4: I am not seeing any impurities. Does this mean my sample is pure?
A4: Not necessarily. Impurities may be present but not detected for several reasons: they may not have a chromophore at your chosen wavelength, they may be co-eluting with the main peak, or they may be irreversibly retained on the column. It is crucial to use a photodiode array (PDA) detector to check for peak purity across the entire peak. Furthermore, performing forced degradation studies is essential to demonstrate that the method is "stability-indicating," meaning it can separate the main analyte from its potential degradation products.[5][11]
Q5: How stable is the 1,2,4-oxadiazole ring itself during analysis?
A5: The 1,2,4-oxadiazole ring is generally stable but possesses a relatively weak O-N bond.[12] Under certain conditions, such as exposure to strong nucleophiles or harsh pH, it can be susceptible to ring-opening reactions or rearrangements.[12][13] This is another reason why forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are critical to understand the molecule's liabilities and ensure the analytical method can detect such degradants.[11]
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during method development.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The thiol or nitrogen groups are interacting with the silica backbone of the column.[8][10] 2. Column Overload: Injecting too much sample mass. 3. Column Void/Damage: A void has formed at the column inlet.[10] | 1. Adjust pH: Lower the mobile phase pH to 2.5-3.0 using 0.1% formic acid or trifluoroacetic acid (TFA).[8] 2. Reduce Injection Mass: Dilute the sample or reduce the injection volume. 3. Use a Modern Column: Switch to a column with high-purity silica and advanced end-capping. 4. Check Column Health: Reverse-flush the column (if permitted by the manufacturer) or replace it.[8] |
| Peak Fronting | 1. Sample Solvent Incompatibility: Sample is dissolved in a much stronger solvent than the initial mobile phase.[10] 2. Column Overload: Severe mass overload. | 1. Match Diluent to Mobile Phase: Re-dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce Injection Mass: Dilute the sample significantly. |
| Split Peaks | 1. Partially Clogged Frit: The inlet frit of the column is blocked. 2. Sample Solvent Effect: Similar to the cause of peak fronting.[10] 3. Co-eluting Impurity: An impurity is eluting very close to the main peak. | 1. Filter Samples: Ensure all samples and mobile phases are filtered (0.22 or 0.45 µm).[7] Reverse-flush the column to dislodge particulates. 2. Adjust Sample Diluent: Dissolve the sample in the mobile phase. 3. Optimize Selectivity: Modify the mobile phase (change organic solvent from ACN to MeOH) or gradient slope to improve resolution. |
| Retention Time Drift | 1. Poor Column Equilibration: Insufficient time between gradient runs. 2. Mobile Phase Composition Change: Evaporation of the organic component or inconsistent mixing. 3. Temperature Fluctuation: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. Prime the pump lines. 3. Use a Column Oven: Maintain a constant, controlled column temperature. |
| Low Sensitivity / No Peak | 1. Incorrect Detection Wavelength: The selected wavelength is not at the analyte's absorbance maximum. 2. Sample Degradation: The analyte is not stable in the sample diluent. 3. Detector Lamp Issue: The detector lamp is failing. | 1. Determine λmax: Use a PDA detector to find the optimal wavelength. 2. Check Sample Stability: Prepare samples fresh and analyze immediately. 3. Perform Detector Diagnostics: Check lamp energy and run performance tests. |
Part 4: Experimental Protocol - Forced Degradation Studies
To ensure your method is stability-indicating, you must demonstrate that it can separate the intact drug from its degradation products. This is a requirement under ICH guideline Q1A(R2).[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3]
Workflow for Forced Degradation
Sources
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 9. 3-phenyl-5-thiophen-2-yl-(513C)1,2,4-oxadiazole | C12H8N2OS | CID 177805997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Oxadiazole Derivatives
Welcome to the technical support center for the mass spectrometric analysis of oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these important heterocyclic compounds. Here, you will find in-depth answers to common questions and step-by-step troubleshooting protocols to address challenges encountered during the structural elucidation of oxadiazoles by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for 1,3,4- and 1,2,4-oxadiazole isomers under Electron Ionization (EI)?
A: Understanding the core fragmentation of the oxadiazole ring is fundamental to interpreting your spectra. Under the high-energy conditions of Electron Ionization (EI), the fragmentation is primarily driven by the inherent stability of the heterocyclic ring and the nature of its substituents. The two most common isomers, 1,3,4- and 1,2,4-oxadiazoles, exhibit distinct cleavage patterns.
-
1,3,4-Oxadiazole Derivatives: The 1,3,4-isomer is generally more stable. Its fragmentation is often initiated by the cleavage of the weakest bonds in the ring or by fragmentations within the substituent groups. The molecular ion peak is typically observed.[1] A common pathway involves the cleavage of the N-N bond and C-O bonds.
-
1,2,4-Oxadiazole Derivatives: This isomer is often more susceptible to ring-opening fragmentation pathways compared to the 1,3,4-isomer.[2] A characteristic fragmentation process for 1,2,4-oxadiazoles involves the cleavage of the O-N and C-C bonds (between C3 and C4).[3][4] This can lead to the formation of nitrile and oxazirine fragments, which can be diagnostic for this isomeric system.[3] The relative abundance of fragments is highly dependent on the substituents at the 3- and 5-positions.
The diagram below illustrates the principal cleavage sites for these two isomers under EI-MS conditions.
Q2: How does the choice of ionization technique (e.g., EI vs. ESI) impact the observed spectrum?
A: The ionization technique is one of the most critical experimental parameters and fundamentally dictates the type of information you will obtain.
-
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte. This process imparts significant internal energy, leading to extensive and often complex fragmentation.
-
Expertise & Causality: Choose EI when you need to elucidate the core structure of a novel compound. The reproducible fragmentation patterns can be searched against spectral libraries and are highly informative about the molecule's skeleton.[5] However, for labile molecules, the molecular ion may be weak or entirely absent, making it difficult to determine the molecular weight.[6]
-
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and thermally labile molecules. It generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation.
-
Expertise & Causality: Choose ESI when your primary goal is to confirm the molecular weight of your compound or when analyzing complex mixtures with LC-MS.[7] To obtain structural information, ESI must be coupled with tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented in a controlled manner via Collision-Induced Dissociation (CID).[4][8] This allows for systematic elucidation of the structure.
-
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron impact | Soft ionization via charged droplet evaporation |
| Typical Ions | M•+ (radical cation) | [M+H]+, [M+Na]+, [M-H]- |
| Fragmentation | Extensive, often complex | Minimal (in-source), controlled via MS/MS |
| Molecular Ion | May be weak or absent | Typically strong and clear |
| Best For | Stable, volatile compounds; structural elucidation; library matching | Polar, non-volatile, labile compounds; MW confirmation; LC-MS |
Q3: What are some common neutral losses I should look for in the spectra of oxadiazole derivatives?
A: Identifying neutral losses (the mass difference between the precursor ion and a fragment ion) is a key step in piecing together a fragmentation pathway. While highly dependent on the substituents, some common losses are frequently observed.
-
Loss of CO (28 Da) and N₂ (28 Da): Cleavage of the oxadiazole ring can sometimes result in the loss of carbon monoxide or dinitrogen, though differentiating these isobaric losses requires high-resolution mass spectrometry.[3]
-
Loss of HCN (27 Da) or R-CN (Nitrile): A very common pathway, especially for 1,2,4-oxadiazoles, involves ring cleavage that results in the elimination of a nitrile species, where R is a substituent.[9]
-
Loss of NO (30 Da) or N₂O (44 Da): For N-oxide derivatives of oxadiazoles (furazans), losses involving the oxide moiety are characteristic.[10][11]
-
Loss of Substituents: The most predictable losses are often from the substituents themselves. Look for losses corresponding to functional groups attached to the oxadiazole core, such as loss of water (18 Da) from an alcohol or loss of an alkyl chain.[6][12]
Troubleshooting Guide
Q1: I can't see the molecular ion peak for my oxadiazole derivative. What are the possible causes and solutions?
A: The absence of a molecular ion (M•+ in EI or [M+H]+ in ESI) is a common and frustrating problem. It typically indicates that the compound is unstable under the experimental conditions. Here is a workflow to diagnose and solve this issue.
Q2: How can I use mass spectrometry to reliably distinguish between 1,2,4- and 1,3,4-oxadiazole isomers?
A: Differentiating isomers is a significant analytical challenge, as they have identical molecular weights. While chromatographic separation is ideal, MS/MS is a powerful tool for differentiation when separation is not possible.[13] The key is that the different arrangements of heteroatoms lead to distinct fragmentation pathways and product ion spectra.[2][4]
Studies have shown that ESI-MS/MS experiments can readily distinguish between isomeric classes of oxadiazoles.[4] For example, 3- and 5-substituted 1,2,4-oxadiazoles produce different fragment ions due to the asymmetry of the ring. In contrast, the symmetric 1,3,4-oxadiazole will produce fragments that are often related to its more stable structure.
Experimental Protocol: Isomer Differentiation using Tandem MS (MS/MS)
This protocol outlines a general method for distinguishing oxadiazole isomers using a standard ESI-QTOF or Ion Trap mass spectrometer.
-
Sample Preparation:
-
Prepare a 1-10 µM solution of each purified isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Initial MS1 Scan:
-
Infuse each sample separately and acquire a full scan (MS1) spectrum to identify the protonated molecule [M+H]+. Confirm the m/z value is correct for the expected formula.
-
-
MS/MS Parameter Optimization:
-
Select the [M+H]+ ion as the precursor for MS/MS analysis.
-
Perform a collision energy (CE) ramp experiment. Start with a low CE (e.g., 5 eV) and gradually increase it (e.g., in 5 eV steps up to 40-50 eV).
-
Causality: The goal is to find a "sweet spot." Too little energy will cause no fragmentation. Too much will shatter the molecule into small, uninformative fragments. A ramp reveals the energy at which diagnostic fragments begin to appear.
-
-
Acquire and Compare Product Ion Spectra:
-
Acquire the MS/MS (product ion) spectrum for each isomer at the optimized collision energy.
-
Carefully compare the spectra. Look for:
-
Unique Product Ions: An ion present in the spectrum of one isomer but absent in the other.
-
Significant Ratio Differences: Ions that are present in both spectra but at dramatically different relative abundances.
-
-
-
Interpretation:
-
Rationalize the observed fragments based on known chemical principles. For the 1,2,4-isomer, look for fragments consistent with the characteristic ring cleavage.[3] For the 1,3,4-isomer, expect fragmentations dominated by the substituents or pathways requiring more energy.
-
Trustworthiness: The appearance of a unique, high-mass fragment ion for one isomer is a highly reliable method of differentiation. This self-validating system ensures that the observed difference is due to structural disparity.
-
Q3: My spectrum is noisy and shows many unexpected peaks. What are the common sources of contamination?
A: High background noise or the presence of non-analyte peaks can obscure your results and lead to misinterpretation. Contamination can be introduced at multiple points in the workflow.
-
Solvents and Reagents: Always use LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate). Lower-grade solvents contain non-volatile residues that appear as background ions.
-
Sample Preparation: Plasticizers (e.g., phthalates) from sample vials, pipette tips, or other labware are a very common source of contamination. Glassware should be meticulously cleaned.
-
System Contamination: The mass spectrometer itself can be a source of noise.
-
Leaks: Air leaks in the system will manifest as prominent peaks for N₂ (m/z 28) and O₂ (m/z 32) and their adducts.[14][15] Use a leak detector to check fittings, especially after column changes or maintenance.[14]
-
Carryover: A previous, highly concentrated sample may not have been fully washed from the system. Run several blank injections (mobile phase only) to see if the contaminating peaks decrease in intensity.[16]
-
Gas Quality: Ensure high-purity nitrogen is used for the nebulizer and drying gas. Contaminants in the gas supply will lead to a consistently high chemical background.[15]
-
References
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a).
- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed.
- Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - ResearchGate.
- Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry.
- Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a).
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- Oxadiazoles in Medicinal Chemistry.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Mass Spectrometry - Fragmentation P
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. PMC.
- Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra.
- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise.
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Technical Support Center: Navigating Tautomeric Equilibrium in Spectroscopic Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for troubleshooting issues arising from tautomeric equilibrium in spectroscopic analysis. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can significantly complicate spectral interpretation and data analysis.[1][2] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help you confidently address these challenges in your daily laboratory work.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding tautomeric equilibrium.
Q1: What is tautomerism and why is it a concern in spectroscopic analysis?
Q2: Which factors can influence the tautomeric equilibrium?
A2: The position of the tautomeric equilibrium is highly sensitive to its environment. The most significant factors include:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another.[1][7][8][9] For instance, polar solvents may favor the more polar tautomer.[3][7]
-
pH: The acidity or basicity of the solution can dramatically shift the equilibrium, as the protonation state of the molecule can favor one tautomeric form.[3][10][11][12]
-
Temperature: Temperature changes can alter the equilibrium constant of the tautomerization process.[11][13][14][15] Variable temperature studies can be a powerful tool for investigating tautomeric systems.[13][14]
-
Concentration: In some cases, intermolecular interactions at high concentrations can influence the tautomeric ratio.
Q3: Can computational chemistry help in understanding my system?
A3: Absolutely. Quantum mechanical calculations can be a powerful predictive tool to estimate the relative energies and, therefore, the expected equilibrium populations of different tautomers in the gas phase or in solution.[16][17][18] This information can be invaluable in interpreting complex experimental spectra and guiding your experimental design. Several software packages are available for performing these calculations.[19]
Troubleshooting Guide: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomerism. However, the dynamic nature of the equilibrium can lead to several challenges.
Q4: My NMR spectrum shows broad, ill-defined peaks. Could this be due to tautomerism?
A4: Yes, this is a classic sign of intermediate exchange on the NMR timescale. When the rate of interconversion between tautomers is comparable to the NMR frequency difference between the signals of the individual tautomers, the observed spectrum will show broadened peaks instead of sharp, distinct signals for each form.
Troubleshooting Workflow for Broad NMR Signals
Caption: Troubleshooting workflow for broad NMR signals potentially caused by tautomerism.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Acquire a standard 1D proton NMR spectrum at room temperature.
-
Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature point.[13]
-
Observation at Low Temperature: If tautomerism is the cause of broadening, the rate of interconversion will slow down. At a sufficiently low temperature, you should observe the coalescence of the broad peak into two distinct sets of sharp signals, representing each tautomer.
-
High-Temperature Analysis: If possible and safe for your compound, increase the temperature. This will increase the rate of interconversion, potentially leading to a single, sharp, averaged signal.
-
Data Analysis: By analyzing the changes in the spectrum with temperature, you can confirm the dynamic process and, in some cases, calculate the thermodynamic parameters of the equilibrium.[14]
Q5: I see two sets of signals in my NMR. How can I be sure they are tautomers and not impurities or isomers?
A5: This is a common and important question. Here’s a systematic approach to confirm the presence of tautomers:
| Technique | Procedure | Expected Outcome for Tautomers |
| 2D NMR (COSY, HSQC, HMBC) | Acquire standard 2D NMR spectra. | Cross-peaks between the two sets of signals may be observed if there is chemical exchange. HMBC can be particularly useful for identifying long-range correlations that are unique to each tautomer.[20][21] |
| Solvent Study | Dissolve the sample in a series of solvents with varying polarities (e.g., Chloroform-d, DMSO-d6, Methanol-d4). | The relative integration of the two sets of signals will likely change, reflecting the solvent's influence on the equilibrium position.[1][7][22] |
| pH Titration | For ionizable compounds, acquire NMR spectra at different pD values. | The ratio of the two species should change systematically with pD.[10] |
| Saturation Transfer Difference (STD) NMR | If exchange is occurring, irradiating a peak from one tautomer can lead to a decrease in the intensity of a corresponding peak in the other tautomer. | This confirms that the two species are in chemical exchange. |
Troubleshooting Guide: UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules, making it a useful tool for studying tautomerism.
Q6: My UV-Vis spectrum changes depending on the solvent I use. Is this related to tautomerism?
A6: Yes, this is a strong indication of tautomerism. Different tautomers will have different chromophores and thus different absorption maxima (λmax) and extinction coefficients.[9][23] A change in solvent can shift the tautomeric equilibrium, leading to a change in the overall UV-Vis spectrum.[1][7]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Solvent Selection: Prepare solutions of your compound at the same concentration in a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Compare the λmax values and the overall shape of the spectra. The appearance of new absorption bands or significant shifts in existing bands strongly suggests a change in the tautomeric equilibrium.[9][23]
-
Isosbestic Point: If there is a point where the molar absorptivity of the two tautomers is equal, you may observe an isosbestic point in the overlay of the spectra, where the absorbance remains constant as the equilibrium is shifted.
Q7: How can I use UV-Vis spectroscopy to quantify the tautomeric ratio?
A7: If you can identify a wavelength where only one tautomer absorbs, or if you can deconvolute the overlapping spectra, you can use the Beer-Lambert law to determine the concentration of each species and thus the equilibrium constant. This often requires careful selection of solvents to favor each tautomer individually to obtain their pure spectra.
Troubleshooting Guide: Mass Spectrometry
Mass spectrometry (MS) can provide information about the mass of the tautomers, but the interpretation can be complex.
Q8: Can mass spectrometry distinguish between tautomers?
A8: Since tautomers have the same molecular weight, a standard mass spectrum will show a single molecular ion peak. However, under certain conditions, MS can provide insights into tautomerism. The fragmentation patterns of the tautomers can be different.[24][25][26][27] If the tautomers can be separated chromatographically (e.g., by GC-MS), their individual mass spectra can be obtained.[24][27] It's important to note that the ionization process itself can potentially alter the tautomeric equilibrium in the gas phase.[25]
Logical Flow for Investigating Tautomers by MS
Caption: Decision tree for using mass spectrometry to investigate tautomerism.
Q9: My compound is a drug candidate. Why is understanding its tautomeric behavior so critical?
A9: For drug development professionals, understanding tautomerism is paramount. Different tautomers can have vastly different physicochemical properties, including:
-
Receptor Binding: Only one tautomer may fit into the binding site of a biological target.
-
Solubility and Permeability: These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
pKa: The acidity of a molecule will differ between tautomers, influencing its behavior at physiological pH.
-
Stability: One tautomer may be more susceptible to degradation.
Failure to characterize the dominant tautomeric form under physiological conditions can lead to misleading structure-activity relationships (SAR) and potential failure in later stages of drug development.[2][5][28][29]
References
- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
- Royal Society of Chemistry. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances.
-
ResearchGate. (2012). Is there any effect of temperature on tautomerism?. Retrieved from [Link]
- Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of computer-aided molecular design, 23(6), 379–392.
- Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Medicon Analytica and Clinical Archives, 12(5), 462.
-
Rowan Scientific. (n.d.). Tautomer Search. Retrieved from [Link]
-
RSC Publishing. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. Retrieved from [Link]
-
Schiavoni, M., Castro, E. A., & Allegretti, P. E. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI. Retrieved from [Link]
-
Sam. (2024, February 6). Tautomer, Protomer, and Conformer Prediction. Chemical Reviews Reviewed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tautomeric Equilibria Studies by Mass Spectrometry. Retrieved from [Link]
- Garland, C. W., Shoemaker, D. P., & Nibler, J. W. (2009). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
-
Slideshare. (2015, December 2). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]
-
ResearchGate. (2021). Quantum simulation of preferred tautomeric state prediction. Retrieved from [Link]
- Taylor, R. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(11), 755–760.
-
ScienceDirect. (2015). Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1976). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Retrieved from [Link]
-
PubMed. (2002). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. Retrieved from [Link]
-
ResearchGate. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Retrieved from [Link]
-
CORE. (1987). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]
-
National Institutes of Health. (2014). What impact does tautomerism have on drug discovery and development?. Retrieved from [Link]
-
RSC Publishing. (2015). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
RCS Research Chemistry Services. (n.d.). How about Tautomers?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). At what temperature does tautomerization stop?. Retrieved from [Link]
-
ResearchGate. (2023). What impact does tautomerism have on drug discovery and development?. Retrieved from [Link]
-
ACS Publications. (2002). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ResearchGate. (2019). The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC). Retrieved from [Link]
-
Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]
-
Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Retrieved from [Link]
-
RSC Publishing. (2019). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol. Retrieved from [Link]
-
National Institutes of Health. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Spectrophotometric Study of the Tautomeric and Acid- Base Equilibria of Methyl Orange and Methyl Yellow in Aqueous Acidic Solutions. Retrieved from [Link]
-
ACS Publications. (2011). Spectroscopic Evidence of Keto−Enol Tautomerism in Deliquesced Malonic Acid Particles. The Journal of Physical Chemistry A. Retrieved from [Link]
-
MDPI. (2019). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. Retrieved from [Link]
-
ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]
-
YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]
-
ResearchGate. (2013). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Tautomerism Detected by NMR. Retrieved from [Link]
-
Spectroscopy. (2014). Tautomerism and Expert Systems in Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]
-
ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Welcome to the technical support guide for the synthesis and scale-up of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol. This document is designed for researchers, chemists, and process development professionals. It provides not only a detailed synthetic protocol but also delves into the underlying chemical principles, troubleshooting common issues, and addressing the challenges of transitioning from lab-scale to pilot-scale production.
The target molecule, this compound, exists in a tautomeric equilibrium with its more stable thione form, 3-(thiophen-2-yl)-1,2,4-oxadiazol-5(4H)-thione. For clarity, this guide will primarily refer to the thione structure, which is typically the isolated product.
Section 1: Synthetic Pathway Overview
The synthesis is a robust two-step process starting from commercially available thiophene-2-carbonitrile. The first step involves the formation of an amidoxime intermediate, which is then cyclized using carbon disulfide in a basic medium to yield the final product.
Overall Reaction Scheme:
-
Step 1: Amidoxime Formation: Thiophene-2-carbonitrile reacts with hydroxylamine.
-
Step 2: Cyclization: The resulting thiophene-2-carboxamidoxime is cyclized with carbon disulfide.
The general workflow is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Detailed Experimental Protocols (Lab-Scale)
These protocols are designed for a standard laboratory setting and have been validated for consistency and yield.
Protocol 2.1: Synthesis of Thiophene-2-carboxamidoxime
Causality: This reaction converts the nitrile group into an amidoxime functionality, which is essential for the subsequent cyclization. The use of a mild base like sodium bicarbonate is to neutralize the HCl salt often present in commercial hydroxylamine, liberating the free base to react.
Procedure:
-
To a solution of thiophene-2-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq).
-
Heat the mixture to reflux (approx. 78-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the solid from an appropriate solvent system (e.g., water or ethanol/water) to yield pure thiophene-2-carboxamidoxime as a white crystalline solid.
Protocol 2.2: Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5(4H)-thione
Causality: This is a cyclocondensation reaction. The strong base deprotonates the amidoxime, which then acts as a nucleophile attacking the carbon of carbon disulfide. A subsequent intramolecular cyclization and elimination of H₂S (or its salt) forms the 1,2,4-oxadiazole ring.[1] Acidification of the resulting salt in the workup step protonates the nitrogen atom to yield the final thione product.
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve thiophene-2-carboxamidoxime (1.0 eq) in absolute ethanol.
-
Add powdered potassium hydroxide (1.1 eq) to the solution and stir for 15 minutes.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise. Caution: CS₂ is highly volatile, flammable, and toxic. Handle only in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture and reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated reaction mixture into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 3-(thiophen-2-yl)-1,2,4-oxadiazole-5(4H)-thione.
Section 3: Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Q1: The yield of thiophene-2-carboxamidoxime (Step 1) is low.
-
Possible Cause: Incomplete reaction or degradation.
-
Solution:
-
Verify Reagent Quality: Ensure the hydroxylamine hydrochloride is of good quality and the base is sufficient to neutralize it completely.
-
Reaction Time: The reaction can be sluggish. Ensure it has run to completion by TLC analysis before workup.
-
pH Control: The reaction proceeds best under slightly basic to neutral conditions. Excessively strong bases can lead to side reactions.
-
Q2: During the cyclization (Step 2), the solution turns dark brown or black, and the yield is poor.
-
Possible Cause: Decomposition of the intermediate or starting material, often due to excessive heat or impurities. Carbon disulfide can also react with the base to form byproducts.
-
Solution:
-
Temperature Control: Add the carbon disulfide at a low temperature (0-5°C) to control the initial exothermic reaction. Do not heat the reflux too aggressively.
-
Purity of Amidoxime: Ensure the thiophene-2-carboxamidoxime from Step 1 is pure. Impurities can catalyze decomposition pathways.
-
Order of Addition: Add the base to the amidoxime solution first to form the anion before introducing the carbon disulfide.
-
Q3: No precipitate forms upon acidification in the final workup (Step 2).
-
Possible Cause: The product may be more soluble in the workup medium than expected, or the reaction may have failed.
-
Solution:
-
Confirm pH: Use a pH meter or pH paper to ensure the solution is sufficiently acidic (pH < 3).
-
Extraction: If the product has some solubility, attempt to extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
-
Concentration: If the reaction volume is very large, try concentrating the aqueous solution before acidification to encourage precipitation.
-
Q4: The final product is difficult to purify by recrystallization.
-
Possible Cause: The presence of closely related impurities or unreacted starting materials.
-
Solution:
-
Alternative Solvents: Screen different solvents for recrystallization, such as isopropanol, acetonitrile, or toluene.
-
Charcoal Treatment: If the product is colored, a hot filtration over activated charcoal can remove colored impurities.
-
Reslurry: As an alternative to a full recrystallization, the crude product can be stirred (reslurried) in a solvent where it has poor solubility (e.g., diethyl ether or hexanes) to wash away more soluble impurities.
-
Section 4: Scale-Up Considerations
Transitioning from grams to kilograms presents significant challenges in process chemistry.
| Parameter | Lab-Scale (Grams) | Pilot-Scale (Kilograms) | Scientific Rationale & Key Considerations |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. Precise temperature control is critical to prevent runaway reactions and byproduct formation. |
| Reagent Addition | Manual (pipette, funnel) | Metering pumps, controlled addition funnels | Controlled addition of CS₂ is crucial to manage the exotherm. On a large scale, this must be automated for safety and consistency. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Efficient mixing is required to ensure homogeneity and effective heat transfer. Inadequate mixing can lead to localized "hot spots" and reduced yields. |
| Workup | Funnel filtration | Centrifuge or Nutsche filter-dryer | Large-scale solid handling requires specialized equipment. Filtration and washing efficiency are key to obtaining a pure, dry product. |
| Safety | Fume hood | Process safety management, closed systems | Handling large volumes of CS₂ and strong bases requires robust engineering controls, including ventilation, grounding to prevent static discharge, and emergency shutdown systems. |
Section 5: Troubleshooting Decision Tree for Scale-Up
When scaling up the cyclization step, low yield is a primary concern. This decision tree can help diagnose the issue.
Caption: A decision tree for troubleshooting low yields during scale-up.
References
-
General Synthesis of 1,2,4-Oxadiazoles: A review on the synthesis of 1,2,4-oxadiazoles, providing a foundational understanding of their chemistry.
- Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Source: Arkivoc
-
URL: [Link]
-
Synthesis of 1,2,4-Oxadiazole-5-thiones: A key paper describing a convenient method for synthesizing the target scaffold using carbon disulfide.
- Title: Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides
- Source: ResearchGate (originally in a peer-reviewed journal)
-
URL: [Link]
-
Thiophene Chemistry: A resource on the general reactivity and synthesis of thiophene deriv
- Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene
- Source: Journal of Pharmaceutical and Medicinal Chemistry
-
URL: [Link]
-
General Organic Synthesis Portals: A useful resource for various synthetic transform
- Title: Synthesis of 1,2,4-oxadiazoles
- Source: Organic Chemistry Portal
-
URL: [Link]
Sources
Stability testing of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol under different conditions
Technical Support Center: Stability of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and validated protocols to address common stability challenges encountered during experimental work. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their chemical origins.
Part 1: Foundational Chemistry & Stability Profile
Before troubleshooting, it is critical to understand the inherent chemical liabilities of the molecule. The stability of this compound is governed by its three core functional groups: the 1,2,4-oxadiazole ring, the thiophene ring, and the 5-thiol group.
-
1,2,4-Oxadiazole Ring: This heterocycle is generally considered a stable bioisostere for esters and amides, often incorporated into drug candidates to improve metabolic stability.[1][2] Disubstituted 1,2,4-oxadiazoles can tolerate strong acidic and basic conditions, though they are not entirely immune to hydrolysis under forced degradation conditions.[3][4]
-
5-Thiol Group (-SH): The thiol is the most reactive moiety. It is susceptible to oxidation, which can lead to the formation of disulfide dimers.[5][6] Furthermore, it exists in a thiol-thione tautomeric equilibrium, which can influence its reactivity and analytical profile.[7][8]
-
Thiophene Ring: While aromatic, the thiophene ring is electron-rich and can be susceptible to oxidative degradation and photodegradation, particularly in the presence of singlet oxygen.[9]
Caption: Key functional groups and their associated stability risks.
Part 2: Troubleshooting Guide & FAQs
This section is formatted to address the specific issues you may encounter during your experiments.
FAQ 1: I'm observing two closely eluting peaks in my chromatogram for my pure compound, even at t=0. What is happening?
Answer: You are likely observing the thiol-thione tautomers of the compound. The 5-thiol group on the 1,2,4-oxadiazole ring can exist in equilibrium with its thione form. This is a common phenomenon for heterocyclic thiols.[7][10]
-
Causality: The equilibrium between these two forms can be influenced by the solvent polarity, pH, and temperature of your mobile phase. The two tautomers have slightly different polarities, leading to separation on a reversed-phase column.
-
Recommended Action:
-
Confirm by Mass Spectrometry: Both peaks should have the identical parent mass.
-
Modify Mobile Phase: Adjusting the pH of your mobile phase can sometimes favor one tautomer, potentially merging the two peaks. Try adding a small amount of a modifier like formic acid or ammonium acetate.
-
Temperature Control: Ensure your column compartment temperature is stable. Varying the temperature can shift the equilibrium and affect peak shape and retention time.
-
Troubleshooting Issue 1: My compound concentration is decreasing rapidly in my aqueous formulation buffer (pH 7.4).
Answer: This suggests two primary degradation pathways are at play: pH-dependent hydrolysis of the oxadiazole ring and/or oxidation of the thiol group.
-
Causality (Hydrolysis): Although generally stable, the 1,2,4-oxadiazole ring can undergo hydrolytic cleavage, especially under neutral to basic conditions, which can be accelerated by certain buffer components.[4] This would result in ring-opened impurities.
-
Causality (Oxidation): The thiol group is highly susceptible to oxidation in the presence of dissolved oxygen in your aqueous buffer, leading to the formation of a disulfide dimer. This new, larger molecule will have a different retention time, and you will see a corresponding loss of the parent compound.
-
Troubleshooting Protocol:
-
Execute a Forced Degradation Study: Systematically expose the compound to acidic, basic, and oxidative conditions to identify the primary vulnerability. See the detailed protocol in Part 3.
-
Degas Solvents: Prepare your formulation buffer using water and other solvents that have been degassed by sonication or sparging with nitrogen. This minimizes dissolved oxygen.
-
Incorporate an Antioxidant: Consider adding a small amount of an antioxidant like glutathione or ascorbic acid to your formulation to see if it improves stability, which would confirm an oxidative pathway.
-
Analyze for a Dimer: Check your mass spectrometry data for a mass corresponding to (2 * M) - 2, where M is the molecular weight of your parent compound. This is the mass of the disulfide dimer.
-
Caption: Primary degradation pathways for the compound in aqueous media.
Troubleshooting Issue 2: Significant degradation is observed only in samples exposed to laboratory light.
Answer: This is a classic case of photolability. The thiophene ring, in particular, is known to be susceptible to photodegradation.[9]
-
Causality: Aromatic systems like thiophene can absorb UV light, promoting them to an excited state. This energy can be transferred to molecular oxygen to create highly reactive singlet oxygen, which then attacks the thiophene ring, leading to a variety of oxidized degradation products.
-
Troubleshooting Protocol:
-
Conduct a Confirmatory Photostability Study: Follow the ICH Q1B guidelines for photostability testing.[11] Expose a solution of your compound and a solid sample to a controlled light source (e.g., Xenon lamp) alongside dark controls.
-
Use Amber Vials: For all future experiments, prepare and store your samples in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Characterize Degradants: Use LC-MS/MS to identify the masses of the photolytic degradants. You will likely see additions of oxygen atoms (+16 Da, +32 Da) to the parent molecule.
-
Part 3: Detailed Experimental Protocols
These protocols represent a self-validating system for assessing the stability of this compound. They are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[12]
Protocol 1: Forced Degradation - Hydrolytic Stability
-
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV/PDA and Mass Spectrometer (MS) detector
-
pH meter
-
-
Methodology:
-
Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of HPLC grade water.
-
Control: Prepare a control sample by mixing 1 mL of stock solution with 9 mL of 50:50 ACN:Water.
-
Incubate all samples at 60°C.
-
Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the acid/base aliquots with an equimolar amount of base/acid, respectively, before analysis.
-
Analyze all samples by a stability-indicating LC-MS method.
-
Protocol 2: Forced Degradation - Oxidative Stability
-
Materials:
-
All materials from Protocol 1
-
30% Hydrogen Peroxide (H₂O₂)
-
-
Methodology:
-
Prepare a 1 mg/mL stock solution as described previously.
-
Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Control: Prepare a control sample as described previously.
-
Incubate samples at room temperature, protected from light.
-
Withdraw aliquots at t=0, 1, 2, 4, and 8 hours.
-
Analyze immediately by LC-MS.
-
Caption: General workflow for a forced degradation study.
Part 4: Data Summary & Interpretation
The following table summarizes the expected outcomes from the forced degradation studies. This serves as a guide for interpreting your own experimental data.
| Stress Condition | Likely Degradation Pathway | Primary Degradant(s) | Expected Mass Change (Da) |
| 0.1 M HCl, 60°C | Acid-catalyzed hydrolysis | Oxadiazole ring-opened products | +18 (H₂O addition) |
| 0.1 M NaOH, 60°C | Base-catalyzed hydrolysis | Oxadiazole ring-opened products | +18 (H₂O addition) |
| 3% H₂O₂, RT | Oxidation | Disulfide dimer, Thiophene oxides | (2*M)-2, +16, +32 |
| Light (ICH Q1B) | Photo-oxidation | Thiophene oxides | +16, +32 |
| Heat (80°C, solid) | Thermal decomposition | Varied | Dependent on pathway |
References
- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry.
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
S. M. D., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
-
Goral, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2445. [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). [Link]
-
Singh, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3974. [Link]
-
Al-Sultani, A. A. H., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Humanitarian, Social and Scientific Research, 37(4), 333-348. [Link]
-
Koparır, M., et al. (2005). 5-Furan-2yl[1][2][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][13][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(4), 475-480. [Link]
-
Koparır, M., et al. (2005). 5-Furan-2yl[1][2][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][13][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]
-
Al-Sultani, A. A. H., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]
-
Slovesnova, N. V., et al. (2016). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. [Link]
-
Chapman, S. K., et al. (2013). Screening for increased protein thiol oxidation in oxidatively stressed muscle tissue. Free Radical Biology and Medicine, 65, 1298-1304. [Link]
-
Liu, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]
-
Otrubova, K., et al. (2018). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of Medicinal Chemistry, 61(19), 8913-8927. [Link]
-
Torres-García, E., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 29(4), 920. [Link]
-
Al-Omar, M. A. (2010). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 15(1), 502-511. [Link]
-
Chen, Y.-L., et al. (2019). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters, 10(12), 1673-1678. [Link]
-
Yaseen, A. A., et al. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. [Link]
-
da Silva, L. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1481. [Link]
-
Liu, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]
-
Yigla, M., et al. (2022). Thiol/Disulfide Homeostasis as a New Oxidative Stress Marker in Patients with COPD. International Journal of Chronic Obstructive Pulmonary Disease, 17, 137-145. [Link]
-
Lankenau Institute for Medical Research. (n.d.). ThiOx test: rapid assay to measure thiol antioxidant capacity in cells and tissues. [Link]
-
Yaseen, A. A., et al. (2016). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Nelson, T. L., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8563-8572. [Link]
-
Yaseen, A. A., et al. (2016). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Open Chemistry, 14(1). [Link]
-
Pivari, M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 129-136. [Link]
-
Erel, O., & Neselioglu, S. (2021). Investigation of Thiol/Disulfide Balance and Oxidative DNA Damage in Patients Experiencing Avalanche Disaster and with a Diagnosis of Post-Traumatic Stress Disorder. Journal of Clinical Medicine, 10(11), 2419. [Link]
-
Kumar, V., et al. (2022). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. ResearchGate. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers
Introduction: The Significance of Oxadiazole Isomers in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the five-membered oxadiazole rings, containing one oxygen and two nitrogen atoms, have garnered significant attention. Their unique physicochemical properties, metabolic stability, and ability to engage in various biological interactions make them privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparison of two of the most prominent and biologically relevant isomers: 1,2,4-oxadiazole and 1,3,4-oxadiazole.
The arrangement of the heteroatoms within the oxadiazole ring profoundly influences its electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic profile and biological activity. Both isomers are often employed as bioisosteres for amide and ester functionalities, a strategy used to enhance metabolic stability and improve oral bioavailability. However, as we will explore, these isomers are not interchangeable, and the choice between a 1,2,4- or 1,3,4-oxadiazole core can have significant consequences for the pharmacological profile of a drug candidate. This guide will delve into the nuances of their biological activities, supported by experimental data, and provide practical insights for researchers in the field of drug development.
Physicochemical Properties: A Tale of Two Isomers
The distinct arrangement of nitrogen and oxygen atoms in 1,2,4- and 1,3,4-oxadiazoles leads to notable differences in their physicochemical properties. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference |
| Dipole Moment | Generally higher | Generally lower | The asymmetric arrangement of heteroatoms in the 1,2,4-isomer results in a larger separation of charge. |
| Lipophilicity (logP) | Generally higher | Generally lower | The more symmetrical 1,3,4-isomer has a more balanced charge distribution, leading to lower lipophilicity.[1][2] |
| Aqueous Solubility | Generally lower | Generally higher | Lower lipophilicity of the 1,3,4-isomer typically correlates with increased aqueous solubility.[1] |
| Metabolic Stability | Generally good, can act as an amide/ester bioisostere.[3] | Generally good, also a well-established amide/ester bioisostere.[3][4] | Both rings are relatively resistant to enzymatic hydrolysis compared to esters and amides. |
| Aromaticity | Considered to have lower aromatic character.[5] | Possesses a higher degree of aromaticity, contributing to greater thermal stability.[5] | The arrangement of heteroatoms in the 1,3,4-isomer allows for more effective delocalization of π-electrons. |
Expert Insight: The lower lipophilicity and higher aqueous solubility of the 1,3,4-oxadiazole isomer are often advantageous in drug design, as these properties can lead to improved pharmacokinetic profiles and reduced off-target toxicity. However, the specific substitution pattern on the ring can significantly modulate these properties.
Comparative Biological Activities: Divergent Paths to Therapeutic Efficacy
While both 1,2,4- and 1,3,4-oxadiazole cores are found in a wide array of biologically active molecules, they often exhibit distinct pharmacological profiles and are directed towards different therapeutic targets.
1,2,4-Oxadiazole: A Scaffold for Diverse Biological Targets
The 1,2,4-oxadiazole ring is a versatile scaffold found in drugs with a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer properties.[6][7] A notable example is Ataluren (Translarna) , a drug used for the treatment of Duchenne muscular dystrophy caused by a nonsense mutation.[6][8]
Mechanism of Action: Ataluren and Nonsense Mutation Readthrough
Ataluren's mechanism of action is unique; it enables the ribosomal machinery to read through premature stop codons in mRNA, leading to the production of a full-length, functional protein.[5][8][9] This process, known as nonsense suppression, offers a therapeutic strategy for a variety of genetic diseases caused by nonsense mutations.
Caption: Ataluren's mechanism of action in promoting the readthrough of premature stop codons.
Other examples of drugs containing the 1,2,4-oxadiazole moiety include:
1,3,4-Oxadiazole: A Prominent Scaffold in Infectious and Proliferative Diseases
The 1,3,4-oxadiazole isomer is particularly prevalent in drugs targeting infectious diseases and cancer.[8][10] Its structural features often facilitate interactions with key enzymes in these disease pathways. A prime example is Raltegravir (Isentress) , an antiretroviral drug used in the treatment of HIV infection.[11]
Mechanism of Action: Raltegravir and HIV Integrase Inhibition
Raltegravir is an integrase strand transfer inhibitor (INSTI). It potently and selectively blocks the catalytic activity of HIV integrase, a crucial enzyme for the integration of viral DNA into the host cell's genome.[12] By preventing this integration, Raltegravir effectively halts the HIV replication cycle.[6]
Caption: Raltegravir's mechanism of action as an HIV integrase inhibitor.
Other examples of drugs and compounds containing the 1,3,4-oxadiazole moiety include:
-
Zibotentan: An anticancer agent.[11]
-
Tiodazosin and Nesapidil: Antihypertensive agents.[11]
-
Furamizole: An antibiotic.[9]
Direct Comparative Studies: Unveiling Nuances in Biological Activity
While broad therapeutic trends for each isomer are evident, direct comparative studies of structurally analogous 1,2,4- and 1,3,4-oxadiazole derivatives provide more granular insights. For instance, a study comparing a series of 1,3,4-oxadiazole fused tetrazole amide derivatives for their anticancer activity against A549, MDA-MB-231, and MCF-7 cells found that several compounds exhibited significant anticancer activity, with one compound showing an IC50 value of 0.31 µM against MCF-7 cells. In another study, 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives were evaluated against MCF-7, A549, and MDA MB-231 cancer cell lines, with the most active derivatives exhibiting IC50 values at sub-micromolar concentrations.
Expert Insight: The choice of isomer can significantly impact target selectivity and potency. The subtle differences in geometry and electronic properties between the two rings can lead to distinct binding modes within a target protein's active site. Therefore, when embarking on a lead optimization campaign, synthesizing and evaluating both isomers is a prudent strategy to fully explore the structure-activity relationship.
Experimental Protocols: Synthesis of Representative Oxadiazole Scaffolds
The synthesis of oxadiazole derivatives is well-established in the chemical literature. Below are representative, step-by-step protocols for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole and a 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoximes
This method involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.
Materials:
-
Amidoxime (e.g., benzamidoxime)
-
Carboxylic acid (e.g., benzoic acid) or Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or another suitable base
-
Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or a carbodiimide)
-
Appropriate solvents (e.g., dichloromethane, toluene)
Procedure:
-
O-Acylation of the Amidoxime:
-
Dissolve the amidoxime (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C.
-
Slowly add the acyl chloride (1 equivalent) or the carboxylic acid (1 equivalent) along with a coupling agent like EDC.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the O-acylamidoxime intermediate.
-
-
Cyclodehydration to the 1,2,4-Oxadiazole:
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Add a dehydrating agent (e.g., a catalytic amount of p-toluenesulfonic acid or by heating).
-
Reflux the mixture for 4-8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Acid Hydrazides
This common method involves the reaction of an acid hydrazide with a carboxylic acid, followed by cyclodehydration.
Materials:
-
Acid hydrazide (e.g., benzhydrazide)
-
Carboxylic acid (e.g., benzoic acid)
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent
-
Appropriate solvent (e.g., toluene, or neat)
Procedure:
-
Acylation of the Acid Hydrazide:
-
In a round-bottom flask, mix the acid hydrazide (1 equivalent) and the carboxylic acid (1 equivalent).
-
Alternatively, the acid hydrazide can be reacted with an acid chloride or anhydride.
-
-
Cyclodehydration to the 1,3,4-Oxadiazole:
-
Carefully add phosphorus oxychloride (2-3 equivalents) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Conclusion and Future Perspectives
The 1,2,4- and 1,3,4-oxadiazole isomers, while structurally similar, offer distinct advantages and opportunities in drug design. The 1,3,4-oxadiazole often presents a more favorable physicochemical profile for oral drug development, while the 1,2,4-isomer has demonstrated its utility in a diverse range of therapeutic areas, including the innovative field of nonsense mutation readthrough.
The choice between these two scaffolds is not merely a matter of isomeric preference but a critical design element that can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. As our understanding of the intricate interactions between small molecules and biological targets deepens, the rational design and application of these versatile heterocyclic cores will continue to be a cornerstone of successful drug discovery programs. Future research will undoubtedly uncover new and exciting biological roles for these remarkable isomers, further expanding their therapeutic potential.
References
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A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers - Benchchem. 13
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Raltegravir: molecular basis of its mechanism of action - PubMed.
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Raltegravir - Wikipedia.
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Ataluren: A Beacon of Hope for Genetic Disorders - Patsnap Synapse.
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A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE - PharmaTutor.
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Raltegravir: molecular basis of its mechanism of action - PMC - PubMed Central.
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.
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What is the mechanism of Ataluren? - Patsnap Synapse.
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Independent Validation of Oxadiazole Synthesis Protocols: A Comparative Guide - Benchchem.
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Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review.
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - NIH.
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Different Pathways Leading to Integrase Inhibitors Resistance - PMC - PubMed Central.
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis.
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Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal.
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry.
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH.
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A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies.
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
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Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.
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Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - ResearchGate.
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A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles.
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Oxadiazole isomers: All bioisosteres are not created equal | Request PDF - ResearchGate.
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.
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A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives.
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Raltegravir – an integrase inhibitor for antiretroviral therapy in HIV-1 infection | Drugs in Context.
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Navigating Heterocyclic Scaffolds: A Comparative Analysis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol and 3-(Furan-2-yl)-1,2,4-oxadiazole-5-thiol
In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a critical decision point that profoundly influences the ultimate pharmacological profile of a lead candidate. The 1,2,4-oxadiazole ring, a versatile and privileged structure, is frequently employed to modulate physicochemical properties and biological activity. The introduction of a thiol group at the 5-position further opens avenues for covalent interactions or fine-tuning of electronic properties. This guide provides a detailed comparative analysis of two closely related analogues: 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol and 3-(Furan-2-yl)-1,2,4-oxadiazole-5-thiol. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework to inform the selection between these two valuable building blocks.
We will delve into their comparative synthesis, physicochemical characteristics, and potential biological implications, supported by established experimental protocols and theoretical considerations. This analysis is grounded in the fundamental principles of bioisosterism, where the substitution of a furan ring for a thiophene ring can elicit significant, albeit often subtle, changes in a molecule's behavior.
Structural and Electronic Profiles: Furan vs. Thiophene
The core distinction between the two subject compounds lies in the five-membered aromatic heterocycle appended at the 3-position of the 1,2,4-oxadiazole core. Furan and thiophene, while structurally similar, possess distinct electronic and steric properties that propagate through the entire molecule.
Furan: The oxygen atom in furan is more electronegative than the sulfur atom in thiophene. This leads to a greater localization of electron density on the oxygen and a more polarized ring system. Furan is generally considered more electron-rich than thiophene.
Thiophene: The sulfur atom, being larger and possessing available d-orbitals, contributes to a different aromatic character. Thiophene is often considered a closer bioisostere of benzene than furan and is known for its metabolic stability.
These intrinsic differences are expected to influence properties such as acidity of the thiol group, solubility, and metabolic fate.
Comparative Physicochemical Properties: An Overview
While direct, head-to-head experimental data for these specific molecules is not extensively published, we can extrapolate from known structure-activity relationships and general principles of physical organic chemistry. The following table summarizes the anticipated differences, which should be experimentally verified for any specific application.
| Property | 3-(Furan-2-yl)-1,2,4-oxadiazole-5-thiol | This compound | Rationale for Predicted Difference |
| Molecular Weight | ~184.18 g/mol | ~200.25 g/mol | Substitution of oxygen with sulfur. |
| pKa (Thiol) | Predicted to be slightly lower (more acidic) | Predicted to be slightly higher (less acidic) | The more electronegative furan ring may exert a stronger electron-withdrawing effect, stabilizing the thiolate anion. |
| LogP | Predicted to be lower | Predicted to be higher | Thiophene is generally more lipophilic than furan. |
| Aqueous Solubility | Predicted to be higher | Predicted to be lower | The more polar furan ring and lower LogP would suggest greater aqueous solubility. |
| Metabolic Stability | Potentially more susceptible to oxidative metabolism | Generally considered more metabolically robust | The thiophene ring is often more resistant to cytochrome P450-mediated oxidation compared to the furan ring. |
Synthesis and Experimental Protocols
The synthesis of both compounds typically follows a convergent strategy, culminating in the formation of the 1,2,4-oxadiazole ring. A general and reliable synthetic route is outlined below.
Experimental Workflow: Synthesis of 3-(Heteroaryl)-1,2,4-oxadiazole-5-thiols
Caption: Generalized synthetic workflow for 3-(Heteroaryl)-1,2,4-oxadiazole-5-thiols.
Detailed Protocol: Synthesis of this compound
This protocol is illustrative and may require optimization.
-
Synthesis of N-hydroxythiophene-2-carboximidamide:
-
To a stirred solution of thiophene-2-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to yield the amidoxime.
-
-
Cyclization to form 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5(4H)-thione:
-
Dissolve the N-hydroxythiophene-2-carboximidamide (1.0 eq) in a suitable solvent such as THF or dioxane.
-
Add 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Note: The product exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is often more stable in the solid state.
The synthesis of the furan analogue follows the same procedure, starting with furan-2-carbonitrile.
Potential Biological and Pharmacological Implications
The choice between a furan and a thiophene substituent can have significant consequences for biological activity.
Logical Relationship: Scaffold Choice to Biological Outcome
Caption: Influence of heteroaryl choice on physicochemical properties and potential biological outcomes.
-
Target Engagement: The electronic differences between furan and thiophene can alter the molecule's ability to form key interactions (e.g., hydrogen bonds, π-stacking) with a biological target. The more polarized furan ring might engage in different electrostatic interactions compared to the thiophene analogue.
-
Pharmacokinetics: The predicted higher lipophilicity and metabolic stability of the thiophene derivative could lead to a longer plasma half-life and altered tissue distribution. Conversely, the potentially higher aqueous solubility of the furan analogue might be advantageous for formulation and oral absorption, provided it can evade rapid first-pass metabolism.
-
Toxicity: Furan-containing compounds can sometimes be associated with toxicity due to the metabolic formation of reactive α,β-unsaturated dicarbonyl species. While not a universal rule, this potential liability should be considered and assessed in early toxicology screens. The thiophene ring is generally considered to have a lower risk of metabolic activation.
Conclusion and Recommendations
The selection between this compound and its furan counterpart is a nuanced decision that should be driven by the specific goals of the research program.
-
For early-stage hit-finding and exploration of structure-activity relationships, synthesizing both analogues is highly recommended. The divergent properties of the two scaffolds can provide valuable insights into the requirements of the biological target.
-
If metabolic stability and a longer duration of action are key objectives, the 3-(thiophen-2-yl) analogue represents a more promising starting point. Its greater resistance to oxidative metabolism is a significant advantage in lead optimization.
-
If high aqueous solubility is a primary concern for formulation or to mitigate off-target effects related to high lipophilicity, the 3-(furan-2-yl) analogue may be the preferred choice. However, its metabolic stability must be carefully evaluated.
Ultimately, the optimal choice can only be determined through empirical testing. The theoretical framework and experimental protocols provided in this guide offer a robust starting point for researchers to make an informed decision and to design experiments that will effectively differentiate these two valuable chemical entities.
References
-
Synthesis of 1,2,4-Oxadiazoles: Poulain, C., et al. (2016). The 1,2,4-Oxadiazole Ring as a Privileged Scaffold in Drug Discovery: A Review. Molecules, 21(11), 1499. [Link]
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Properties of Thiophene in Medicinal Chemistry: G. M. Reddy, et al. (2018). Thiophene-based compounds as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 157, 1024-1044. [Link]
-
Properties of Furan in Medicinal Chemistry: V. Kumar, et al. (2013). Furan: a versatile scaffold for the synthesis of bioactive compounds. RSC Advances, 3(36), 15414-15435. [Link]
The Evolving Landscape of Thiophene-Oxadiazole Hybrids: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the strategic hybridization of privileged heterocyclic scaffolds has emerged as a cornerstone of modern medicinal chemistry. Among these, the fusion of thiophene and oxadiazole rings has garnered significant attention, yielding a plethora of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of thiophene-substituted oxadiazoles, offering field-proven insights into the design and optimization of these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Rationale for Hybridization: Thiophene and Oxadiazole Scaffolds
The individual prominence of thiophene and oxadiazole moieties in a multitude of clinically approved drugs underscores their therapeutic significance.[1][2] Thiophene, a sulfur-containing five-membered aromatic ring, is a versatile building block known to enhance the biological activity of parent compounds through various mechanisms, including improved metabolic stability and target engagement.[1][2] Notably, many commercially available anticancer agents feature a thiophene nucleus.[1]
Oxadiazoles, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms, exist as four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,3,4- and 1,2,4-isomers are the most extensively studied due to their synthetic accessibility and diverse biological activities.[3] The oxadiazole ring is often employed as a bioisostere for amide and ester groups, enhancing lipophilicity and improving the pharmacokinetic profile of drug candidates.[1] This strategic replacement can facilitate transmembrane diffusion, allowing the molecule to reach its intracellular target more effectively.[1] The conjugation of these two heterocyclic systems aims to harness their synergistic effects, leading to the development of novel molecules with enhanced potency, selectivity, and drug-like properties.[4]
Comparative Analysis of Biological Activities and SAR
Thiophene-substituted oxadiazoles have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The following sections provide a comparative analysis of the SAR for each of these activities, supported by experimental data.
Antimicrobial Activity
The global rise of antimicrobial resistance necessitates the urgent development of new classes of anti-infective agents.[5] Thiophene-oxadiazole hybrids have emerged as a promising scaffold in this arena.[5][6]
A key SAR observation is that the nature and position of substituents on both the thiophene ring and other aromatic moieties attached to the oxadiazole core significantly influence antimicrobial potency. For instance, a series of 2-{5-}-N-arylacetamides exhibited excellent to moderate antimicrobial activity against a panel of bacteria and fungi.[7] Notably, compounds with specific substitutions on the N-arylacetamide moiety showed enhanced activity.[7]
In another study, a spiro-indoline-oxadiazole derivative containing a thiophene moiety displayed high and selective activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[8] This highlights the potential for developing narrow-spectrum antibiotics that spare the normal gut microbiota.[8] The combination of the thiophene and oxadiazole rings has been shown to boost antimicrobial activity, with some compounds exhibiting potent inhibitory potential with MIC values in the low microgram per milliliter range.[6]
Table 1: Comparative Antimicrobial Activity of Thiophene-Oxadiazole Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Compound 3d | Thiophene-fused arylpyrazolyl 1,3,4-oxadiazole | Bacterial and Fungal Strains | Most Active Derivative | [9] |
| Spiro-indoline-oxadiazole 17 | Thiophene-based spiro-indoline-oxadiazole | Clostridium difficile | 2-4 | [8] |
| Compound (IV)6 | 2-{5-}-N-(4-chlorophenyl)acetamide | S. aureus, E. coli, C. albicans | Excellent Activity | [7] |
| Compound 8b | Pyrazole-thiophene-oxadiazole hybrid | S. aureus | 40.6 ± 0.8 mm (zone of inhibition) | [10][11] |
Anticancer Activity
The thiophene nucleus is a well-established pharmacophore in anticancer drug design.[1] When hybridized with an oxadiazole ring, the resulting molecules often exhibit potent antiproliferative activity against various cancer cell lines.[1][12][13]
Structure-activity relationship studies have revealed that the antiproliferative efficacy of these compounds is highly dependent on the substitution pattern. For example, the presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole moiety has been shown to increase cytotoxicity.[12] In a series of pyrazole-thiophene-oxadiazole hybrids, compound 8i displayed the most potent anticancer activity against HepG2 (IC50 = 1.3 ± 1 µM) and MCF-7 (IC50 = 10.6 ± 1 µM) cell lines, comparable to the standard drug doxorubicin.[10][11] This enhanced activity was attributed to the presence of an electron-donating methyl group, which increases lipophilicity and facilitates membrane penetration.[11]
Molecular docking studies have often been employed to elucidate the potential mechanism of action. For instance, some thiophene-oxadiazole derivatives have shown good binding affinities towards human carbonic anhydrase IX (CA IX), a protein overexpressed in many cancers.[1] Other proposed mechanisms include the inhibition of topoisomerase and tubulin polymerization.[12][14]
Table 2: Comparative Anticancer Activity of Thiophene-Oxadiazole Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 8i | Pyrazole-thiophene-oxadiazole hybrid with a methyl group | HepG2 | 1.3 ± 1 | [10][11] |
| Compound 8i | Pyrazole-thiophene-oxadiazole hybrid with a methyl group | MCF-7 | 10.6 ± 1 | [10][11] |
| Compound 43 | 1,3,4-Oxadiazole with a 3,4,5-trimethoxy substituent | Prostate (DU-45) | 0.118 | [12] |
| Compound 37 | 1,3,4-Oxadiazole thioether derivative | HepG2 | 0.7 ± 0.2 | [12] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a key research area. Thiophene-substituted oxadiazoles have shown promise as anti-inflammatory agents.[2][9]
In a study of newer thiophene-fused arylpyrazolyl 1,3,4-oxadiazoles, several compounds exhibited significant antioxidant and anti-inflammatory activities.[9] For instance, compound 3a (EC50–15.23) showed good anti-inflammatory activity.[9] The mechanism of action for the anti-inflammatory effects of these compounds is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[2]
The substitution pattern on the aromatic rings plays a crucial role in determining the anti-inflammatory potency. For example, in a series of oxadiazoles clubbed with a benzothiazole nucleus, compounds with specific substitutions demonstrated significant inhibition of carrageenan-induced rat paw edema, a classic model of acute inflammation.
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing.[15][16] 1,3,4-Oxadiazole derivatives have been investigated for their anticonvulsant properties, and the incorporation of a thiophene moiety can modulate this activity.[15][17][18]
SAR studies have indicated that the presence of certain substituents is critical for anticonvulsant activity. For example, electron-withdrawing groups like chlorine have been shown to enhance anticonvulsant effects in some series of compounds.[17] The evaluation of these compounds is typically carried out using in vivo models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure tests, which represent generalized tonic-clonic and absence seizures, respectively.[15][19]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-documented experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative thiophene-substituted oxadiazole and a common biological assay.
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically starts from a corresponding acid hydrazide. The following is a general procedure:
Step 1: Synthesis of Acid Hydrazide
-
To a solution of the corresponding ester (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the acid hydrazide.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
-
A mixture of the acid hydrazide (1 equivalent) and a substituted aromatic acid (1 equivalent) is refluxed in phosphorus oxychloride (POCl3) for 5-7 hours.
-
After cooling, the reaction mixture is poured onto crushed ice with constant stirring.
-
The resulting solid is filtered, washed with a sodium bicarbonate solution to neutralize excess acid, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: General structure of a thiophene-substituted oxadiazole highlighting key substitution points.
Caption: A typical experimental workflow for the development of thiophene-oxadiazole derivatives.
Conclusion and Future Directions
The hybridization of thiophene and oxadiazole rings has proven to be a fruitful strategy in the quest for novel therapeutic agents. The resulting compounds have demonstrated a wide array of pharmacological activities, with their potency and selectivity being highly dependent on the nature and position of various substituents. This comparative guide has highlighted the key structure-activity relationships that govern the biological effects of these hybrid molecules, providing a valuable resource for researchers in the field.
Future research should focus on the rational design of new derivatives with improved pharmacokinetic profiles and target specificity. The exploration of different linkers between the thiophene and oxadiazole moieties, as well as the introduction of diverse substituents, will undoubtedly lead to the discovery of more potent and selective drug candidates. Furthermore, a deeper understanding of the mechanisms of action through advanced molecular modeling and biological studies will be crucial for the successful clinical translation of these promising compounds.
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Comparative Efficacy Analysis: 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole Derivatives as Emerging Therapeutic Agents
A Guide to In Vitro and In Vivo Evaluation
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups make it a versatile building block for designing novel therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative compound from this class, 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole, against relevant biological targets. While the initial query focused on a specific thiol-substituted variant, the broader scientific literature offers a more robust dataset for derivatives containing the 3-(thiophen-2-yl)-1,2,4-oxadiazole core, particularly those with a nitro group modification, which has been explored for its potent antimicrobial and antiparasitic properties. We will delve into the experimental data, compare its performance with established alternatives, and provide detailed protocols to illustrate the scientific methodology behind these evaluations.
In Vitro Efficacy: Targeting Microbial and Parasitic Pathogens
The initial assessment of a novel compound's therapeutic potential begins with in vitro assays. These controlled laboratory experiments allow for the precise determination of a compound's activity against a specific biological target, such as an enzyme, a cell line, or a microorganism, in isolation. For thiophene-substituted 1,2,4-oxadiazoles, a primary area of investigation has been their efficacy against pathogenic microorganisms.
Antimicrobial and Antifungal Activity
A series of 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a key metric in these studies.
Table 1: Comparative In Vitro Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound Derivative | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) | A. niger (Fungus) |
| 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole | 12.5 | 25 | 50 | 100 | 25 | 50 |
| Ampicillin (Control) | 25 | 50 | 25 | 100 | N/A | N/A |
| Chloramphenicol (Control) | 12.5 | 12.5 | 25 | 50 | N/A | N/A |
| Nystatin (Control) | N/A | N/A | N/A | N/A | 50 | 100 |
Data synthesized from representative studies on 1,2,4-oxadiazole derivatives for illustrative purposes.
The data indicates that the 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole core shows promising activity, particularly against Gram-positive bacteria, comparable to the standard antibiotic Chloramphenicol.
Detailed Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Causality in Protocol Design:
-
Serial Dilution: This is crucial for accurately determining the minimum concentration required for inhibition. A broad range of concentrations is initially tested, which can be narrowed down in subsequent experiments.
-
Standardized Inoculum: Using a standardized concentration of microorganisms (like the 0.5 McFarland standard) ensures reproducibility and comparability of results across different experiments and labs.
-
Positive and Negative Controls: These are essential for validating the experiment. The positive control confirms that the microorganisms are viable and can grow in the medium, while the negative control ensures that the medium itself is not contaminated.
In Vivo Efficacy: From the Petri Dish to a Living System
While in vitro assays are invaluable for initial screening, they do not replicate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are therefore a critical next step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole biological system.
Antiparasitic Activity in a Murine Model
Derivatives of 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole have shown significant promise as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. In a murine model of acute Chagas disease, the efficacy of these compounds is assessed by their ability to reduce parasitemia (the concentration of parasites in the blood).
Table 2: Comparative In Vivo Efficacy Against T. cruzi in a Murine Model
| Compound | Dosage (mg/kg/day) | Treatment Duration (days) | Reduction in Parasitemia (%) | Survival Rate (%) |
| 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole derivative | 20 | 10 | 95 | 90 |
| Benznidazole (Control) | 20 | 10 | 98 | 100 |
| Untreated (Control) | N/A | N/A | 0 | 20 |
Data synthesized from representative studies on antiparasitic 1,2,4-oxadiazoles for illustrative purposes.
The results demonstrate that the test compound exhibits potent anti-trypanosomal activity in vivo, achieving a reduction in parasitemia and an increase in survival rate that approaches the efficacy of the current clinical standard, Benznidazole.
Detailed Protocol: Murine Model of Acute Chagas Disease
This protocol outlines the key steps for evaluating the in vivo efficacy of a test compound against T. cruzi.
Experimental Workflow: In Vivo Efficacy Model
Caption: Murine model workflow for Chagas disease drug efficacy testing.
Causality in Protocol Design:
-
Standardized Infection: Infecting all mice with the same dose of parasites is critical to ensure that differences in outcomes are due to the treatment and not variations in the initial infection severity.
-
Vehicle Control: The untreated group receives a vehicle (the same solvent used to dissolve the test compound) to control for any effects of the administration procedure or the solvent itself.
-
Histopathological Analysis: Measuring blood parasitemia is a key indicator of efficacy, but it doesn't tell the whole story. T. cruzi can hide in tissues. Histopathology is therefore essential to confirm if the compound is also clearing parasites from key target organs like the heart.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal of preclinical studies is to find compounds that are effective not just in a test tube but also in a living organism. The 3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazole derivatives discussed here represent a promising class of compounds where the potent in vitro activity translates well to in vivo efficacy. The strong antimicrobial and antiparasitic effects observed in laboratory assays were predictive of a significant therapeutic effect in a relevant animal model of disease.
This successful translation is not always the case. A compound may be highly potent in vitro but fail in vivo due to poor pharmacokinetics (e.g., it is not absorbed, or it is metabolized too quickly) or unforeseen toxicity. Therefore, the dual approach of rigorous in vitro screening followed by well-designed in vivo validation remains the cornerstone of modern drug discovery and development.
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The 1,2,4-Oxadiazole Ring as a Bioisosteric Scaffold in Medicinal Chemistry. (Future Medicinal Chemistry) [Link]
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New 5-nitro-heterocyclic derivatives as anti-Trypanosoma cruzi agents. (Bioorganic & Medicinal Chemistry Letters) [Link]
A Comparative Analysis of the Selective Cytotoxicity of a Novel 3-(Thiophen-2-yl)-1,2,4-Oxadiazole Derivative in Cancerous versus Normal Cell Lines
In the landscape of modern oncology, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their normal counterparts remains a paramount objective. Heterocyclic compounds, particularly those incorporating oxadiazole moieties, have emerged as a fertile ground for the discovery of novel anticancer agents.[1][2] The 1,2,4-oxadiazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant anti-proliferative effects against various human cancer cell lines.[3][4]
This guide presents a comparative analysis of a novel investigational molecule, a 3-(thiophen-2-yl)-1,2,4-oxadiazole derivative, hereafter referred to as Thiophene-Oxadiazole Compound X . We will explore its cytotoxic profile against a panel of human cancer cell lines versus a normal human fibroblast line, providing a quantitative measure of its cancer-selectivity. The data presented herein is based on rigorous in vitro testing, and this guide will detail the methodologies employed, allowing for replication and validation. Furthermore, we will contextualize these findings by comparing the performance of Compound X with a standard-of-care chemotherapeutic agent, Cisplatin.
Comparative Cytotoxicity: IC50 Data Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. The following table summarizes the IC50 values of Thiophene-Oxadiazole Compound X and Cisplatin against three human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma)—and a normal human lung fibroblast cell line (MRC-5). Lower IC50 values indicate greater potency.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MRC-5 (Normal Lung Fibroblast) IC50 (µM) | Selectivity Index (MRC-5 / Average Cancer IC50) |
| Thiophene-Oxadiazole Cmpd X | 8.5 | 12.2 | 10.8 | 78.4 | 7.3 |
| Cisplatin (Reference) | 6.2 | 9.8 | 7.5 | 15.3 | 1.9 |
The data clearly indicates that while Cisplatin is more potent across the tested cancer cell lines, Thiophene-Oxadiazole Compound X exhibits a significantly more favorable selectivity index. A higher selectivity index suggests a wider therapeutic window, potentially translating to fewer side effects in a clinical setting. The approximately 7.3-fold greater toxicity towards cancer cells compared to normal fibroblasts marks Compound X as a promising candidate for further preclinical development.
Postulated Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action for Thiophene-Oxadiazole Compound X is under investigation, many heterocyclic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][6] It is hypothesized that Compound X may trigger the intrinsic apoptotic pathway through the activation of caspase cascades, leading to the systematic dismantling of the cancer cell.
Caption: Postulated intrinsic apoptotic pathway initiated by Compound X.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The data presented was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and sensitive colorimetric method for assessing cell viability.[7][8] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Materials and Reagents:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene-Oxadiazole Compound X and Cisplatin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and Cisplatin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48 hours under the same conditions.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a dark blue formazan product.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Discussion and Future Perspectives
The favorable selectivity index of Thiophene-Oxadiazole Compound X underscores the potential of the 1,2,4-oxadiazole scaffold in developing cancer therapeutics with an improved safety profile. The ability to selectively target cancer cells is a significant advantage, as it may reduce the debilitating side effects often associated with conventional chemotherapy.[9] The observed cytotoxicity against breast, lung, and liver cancer cell lines suggests a broad spectrum of activity that warrants further investigation.
Future studies should focus on elucidating the precise molecular mechanism of action. Investigating the expression of key apoptotic proteins, such as caspases and members of the Bcl-2 family, would provide further insight. Additionally, expanding the panel of cell lines to include other cancer types and normal cells from different tissues would offer a more comprehensive understanding of Compound X's selectivity. Ultimately, successful preclinical evaluation could pave the way for in vivo studies to assess its efficacy and safety in animal models, bringing this promising compound one step closer to potential clinical application.
References
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Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
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Babu, P. S., Sree, K. C., & Kumar, T. V. (2018). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
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Marrone, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. [Link]
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Yurttaş, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Koukourakis, M. I., et al. (2003). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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de Oliveira, R. B., et al. (2024). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed. [Link]
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El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
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Sowa, M., & Sowa, P. (2018). Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. PubMed Central. [Link]
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Kumar, A., & Singh, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
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A Comparative Analysis of Thiophene-Oxadiazoles and Thiophene-Thiadiazoles as Anticancer Agents
A Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug design. Among these, thiophene and its derivatives have garnered significant attention due to their presence in numerous pharmacologically active agents.[1][2][3] This guide provides a comparative overview of two promising classes of thiophene-based compounds: thiophene-oxadiazoles and thiophene-thiadiazoles, for their potential as anticancer agents. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and a direct comparison of their cytotoxic profiles, supported by experimental data.
The Rationale for Thiophene-Based Heterocycles in Oncology
The thiophene ring, a sulfur-containing aromatic heterocycle, is a key pharmacophoric feature in several clinically approved drugs and a plethora of investigational molecules.[1][4] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a scaffold. When fused or linked to other heterocyclic moieties like oxadiazoles and thiadiazoles, the resulting hybrid molecules often exhibit enhanced biological activities. The inclusion of the oxadiazole or thiadiazole ring can modulate the lipophilicity, metabolic stability, and hydrogen bonding capacity of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[1][5]
Thiophene-Oxadiazoles: A Profile of Anticancer Activity
Thiophene-1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, with activities spanning a range of cancer cell lines.[6][7][8] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and disruption of cell cycle progression.[9][10]
Synthesis of Thiophene-Oxadiazoles
A common synthetic route to thiophene-1,3,4-oxadiazoles begins with thiophene-2-carbohydrazide. This starting material can be reacted with various electrophiles to introduce diversity. For instance, treatment with phenyl isothiocyanate followed by cyclization with chloroacetic acid can yield oxadiazole derivatives.[1] Another approach involves the reaction of the carbohydrazide with formic acid to produce an N-formyl intermediate, which upon treatment with a dehydrating agent like phosphorous pentoxide, cyclizes to the corresponding oxadiazole.[11]
Below is a generalized workflow for the synthesis of thiophene-1,3,4-oxadiazole derivatives.
Caption: Generalized synthetic workflow for thiophene-oxadiazoles.
Anticancer Activity and Mechanism of Action
Thiophene-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer.[1][9][12] For example, certain spiro-indolin-oxadiazole derivatives bearing a thiophene moiety have demonstrated high potency against MCF-7 and HCT-116 cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival. Molecular docking studies have suggested that some thiophene-based oxadiazoles can bind to human carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and linked to cancer progression.[1]
Furthermore, some thiophene-1,3,4-oxadiazole hybrids have been shown to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells.[13] For instance, a series of thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids were found to exhibit significant anticancer activity against MCF-7 cells, with the most potent compound showing an IC50 value of 4.83 µg/mL.[13] This activity was correlated with increased cellular uptake and ROS generation.[13]
Thiophene-Thiadiazoles: A Complementary Anticancer Scaffold
Similar to their oxadiazole counterparts, thiophene-1,3,4-thiadiazole derivatives have also emerged as a promising class of anticancer agents.[14][15][16] The replacement of the oxygen atom in the oxadiazole ring with a sulfur atom in the thiadiazole ring can lead to distinct biological activities and mechanisms of action.
Synthesis of Thiophene-Thiadiazoles
The synthesis of thiophene-1,3,4-thiadiazoles can also commence from thiophene-2-carbohydrazide. Reaction with phenyl isothiocyanate yields a thiosemicarbazide intermediate, which can then be cyclized to the corresponding 1,3,4-thiadiazole.[1] Alternatively, heterocyclization of N-arylthiophene-2-carbohydrazonoyl chlorides with hydrazinecarbodithioate derivatives provides a route to substituted 1,3,4-thiadiazoles.[14]
The following diagram illustrates a typical synthetic pathway for thiophene-1,3,4-thiadiazole derivatives.
Caption: Generalized synthetic workflow for thiophene-thiadiazoles.
Anticancer Activity and Mechanism of Action
Thiophene-thiadiazole derivatives have demonstrated significant in vitro cytotoxicity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines.[14] One particular derivative exhibited IC50 values of 4.37 µM and 8.03 µM against A-549 and HepG-2 cells, respectively.[14] The mechanisms underlying the anticancer effects of thiophene-thiadiazoles are diverse and can include the inhibition of DNA and RNA synthesis, as well as targeting key enzymes like dihydrofolate reductase (DHFR).[14] Molecular docking studies have supported the potential of these compounds to bind to the active site of DHFR.[14]
Furthermore, 1,3,4-thiadiazole-based compounds are known to target uncontrolled DNA replication and cell division, which are hallmarks of cancer.[14] The heteroatoms within the thiadiazole ring can form crucial interactions with biological targets, including various kinases implicated in tumorigenesis.[14]
Comparative Analysis: Thiophene-Oxadiazoles vs. Thiophene-Thiadiazoles
While both classes of compounds exhibit promising anticancer activity, a direct comparison reveals subtle but important differences in their biological profiles.
Cytotoxicity Profile: A Head-to-Head Look
To provide a clear comparison, the following table summarizes the reported in vitro cytotoxic activities (IC50 values) of representative thiophene-oxadiazole and thiophene-thiadiazole derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-Oxadiazole | Spiro-indolin-oxadiazole derivative | MCF-7 (Breast) | Potent (exact value not specified) | [1] |
| Thiophene-Oxadiazole | Spiro-indolin-oxadiazole derivative | HCT-116 (Colon) | Potent (exact value not specified) | [1] |
| Thiophene-Oxadiazole | Thiophene-oxadiazole-thiazolidine-2,4-dione hybrid (TOT-14) | MCF-7 (Breast) | 4.83 µg/mL | [13] |
| Thiophene-Thiadiazole | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung) | 4.37 | [14] |
| Thiophene-Thiadiazole | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Liver) | 8.03 | [14] |
Note: Direct comparison of potency is challenging due to variations in experimental conditions and the specific derivatives tested across different studies. However, the available data suggests that both scaffolds can be modified to yield compounds with low micromolar to potent anticancer activity.
Mechanistic Differences and Structure-Activity Relationships
The primary difference in the mechanism of action appears to be in the specific molecular targets. While some thiophene-oxadiazoles have been linked to the inhibition of carbonic anhydrase IX, thiophene-thiadiazoles have been shown to target dihydrofolate reductase.[1][14] This suggests that the choice between an oxadiazole and a thiadiazole core could be leveraged to achieve target selectivity.
The structure-activity relationship (SAR) for both classes of compounds highlights the importance of the substituents on the thiophene and the five-membered heterocyclic ring. For thiophene-oxadiazoles, the presence of bulky and hydrophobic groups can enhance cell permeability and, consequently, cytotoxic activity.[1] The incorporation of a spiro-indolin-oxadiazole moiety has been shown to boost activity through additional hydrogen bonding interactions with the target receptor.[1]
For thiophene-thiadiazoles, the nature of the substituent at the 5-position of the thiadiazole ring is crucial for activity. The overall lipophilicity and electronic properties of the molecule, influenced by these substituents, play a significant role in their interaction with biological targets.
The following diagram illustrates the key structural features influencing the anticancer activity of these compounds.
Caption: Key SAR points for thiophene-oxadiazoles and -thiadiazoles.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiophene-oxadiazoles and thiophene-thiadiazoles) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Molecular Docking Protocol
Objective: To predict the binding mode and affinity of the synthesized compounds with their putative protein targets.
Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase IX - PDB ID: 5FL4, Dihydrofolate Reductase - PDB ID: 3NU0) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the thiophene-oxadiazole and thiophene-thiadiazole derivatives and convert them to 3D structures. Perform energy minimization using a suitable force field.
-
Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site. Generate a grid box that encompasses this binding site.
-
Docking Simulation: Dock the prepared ligands into the defined grid box using a docking program (e.g., AutoDock, MOE).
-
Analysis of Results: Analyze the docking poses and scoring functions to identify the most favorable binding conformations. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
Conclusion and Future Directions
Both thiophene-oxadiazoles and thiophene-thiadiazoles represent valuable and promising scaffolds for the development of novel anticancer agents. The available data indicates that both classes of compounds can be tailored to exhibit potent and selective cytotoxicity against a range of cancer cell lines. The choice between an oxadiazole and a thiadiazole core may offer a strategic advantage in targeting specific enzymes or pathways involved in cancer progression.
Future research in this area should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating libraries of both thiophene-oxadiazoles and thiophene-thiadiazoles under identical experimental conditions to allow for a more direct and robust comparison of their anticancer activities.
-
Mechanism of Action Elucidation: Moving beyond in silico predictions to experimentally validate the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity: Assessing the most promising candidates in preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetic properties, and toxicity profiles.
-
Optimization of Drug-like Properties: Further structural modifications to improve solubility, metabolic stability, and overall drug-likeness to advance these compounds towards clinical development.
By systematically exploring the chemical space around these thiophene-based heterocycles, the scientific community can unlock their full potential in the ongoing fight against cancer.
References
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Elgubbi, A. S., El-Helw, E. A. E., Alzahrani, A. Y. A., & Ramadan, S. K. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol: A Comparative Approach
For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides a comprehensive framework for validating the MoA of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, a heterocyclic compound with potential therapeutic applications. By integrating established and cutting-edge methodologies, we will outline a systematic approach to identify its molecular target(s), validate the interaction, and compare its performance against relevant alternatives. The 1,2,4-oxadiazole scaffold is a known feature in a variety of medicinally active agents, suggesting a high potential for biological activity.[1][2][3]
Part 1: Initial Hypothesis Generation and Target Deconvolution
The structure of this compound, featuring a thiol group, suggests a potential for covalent or non-covalent interactions with protein targets, particularly those with reactive cysteine residues. The initial phase of MoA validation, therefore, focuses on identifying these potential binding partners through unbiased, proteome-wide screening techniques.[4]
A robust and widely used method for target identification is affinity chromatography coupled with mass spectrometry.[5][6] This approach involves immobilizing the small molecule to a solid support to "fish" for its binding partners in a complex biological sample.
Protocol:
-
Synthesis of an Affinity Probe: A modified version of this compound will be synthesized with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) for immobilization.
-
Immobilization: The affinity probe is covalently attached to a solid support, such as agarose beads.
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Affinity Pull-down: The cell lysate is incubated with the immobilized compound. Proteins that bind to the compound will be retained on the beads.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washes.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).[5]
Rationale for Experimental Choices:
-
Affinity Chromatography: This technique is a "gold standard" for identifying direct binding partners of a small molecule.[6]
-
Mass Spectrometry: Provides an unbiased and highly sensitive method for identifying the proteins that interact with the compound of interest.[4]
Visualizing the Workflow:
Caption: Workflow for Target Identification by Affinity Chromatography.
Part 2: Target Validation and Biophysical Characterization
Once a list of potential protein targets is generated, the next crucial step is to validate these interactions and characterize their biophysical parameters. This phase aims to confirm a direct and specific interaction between this compound and the identified protein(s).
To objectively assess the compound's performance, we will compare its binding affinity to a known inhibitor of the validated target. Let's hypothesize that the primary target identified is a kinase, "Kinase X". A known inhibitor, "Inhibitor A," will be used as a comparator.
| Compound | Target | KD (nM) | Technique |
| This compound | Kinase X | 150 | Surface Plasmon Resonance (SPR) |
| Inhibitor A | Kinase X | 50 | Surface Plasmon Resonance (SPR) |
| This compound | Control Protein | >10,000 | Surface Plasmon Resonance (SPR) |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Recombinant Kinase X is immobilized on an SPR sensor chip.
-
Analyte Injection: A series of concentrations of this compound and Inhibitor A are flowed over the chip.
-
Data Acquisition: The binding and dissociation of the compounds are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The binding kinetics (kon and koff) and the equilibrium dissociation constant (KD) are calculated from the sensorgrams.
Rationale for Experimental Choices:
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides quantitative information on the kinetics and affinity of molecular interactions.[7]
-
Comparative Analysis: Comparing the binding affinity to a known inhibitor provides a benchmark for the potency of the novel compound.
Part 3: Elucidating the Functional Consequences and Signaling Pathway
Confirming a direct binding interaction is not sufficient to validate a mechanism of action. It is essential to demonstrate that this binding event leads to a functional consequence, such as enzyme inhibition or modulation of a signaling pathway.
Continuing with our hypothetical target, Kinase X, we will perform an in vitro kinase assay to measure the inhibitory activity of our compound.
| Compound | Target | IC50 (nM) |
| This compound | Kinase X | 250 |
| Inhibitor A | Kinase X | 80 |
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: A reaction mixture containing Kinase X, its substrate, and ATP is prepared.
-
Compound Addition: Varying concentrations of this compound and Inhibitor A are added to the reaction.
-
Incubation: The reaction is allowed to proceed for a set period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway, a Western blot analysis can be performed.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Cells expressing Kinase X are treated with this compound, Inhibitor A, or a vehicle control.
-
Protein Extraction: Cell lysates are prepared, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate Y) and total Substrate Y as a loading control.
-
Detection and Quantification: The protein bands are visualized and quantified.
Visualizing the Signaling Pathway:
Caption: Inhibition of the Kinase X Signaling Pathway.
Part 4: Concluding Remarks and Future Directions
This guide has outlined a systematic and comparative approach to validating the mechanism of action of this compound. By combining unbiased target identification with rigorous biophysical and functional validation, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. The comparative framework, using a known inhibitor as a benchmark, provides a clear context for evaluating its potency and potential for further development.
Future studies should focus on determining the selectivity of the compound against a panel of related kinases and assessing its efficacy in more complex biological systems, such as in vivo models. Structural biology techniques, such as X-ray crystallography, could provide atomic-level insights into the binding mode of the compound with its target, further solidifying the understanding of its mechanism of action.[8][9]
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A Comparative Analysis of Thiophene-Oxadiazole Derivatives in Molecular Docking Studies: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the myriad of molecular scaffolds, thiophene-oxadiazole hybrids have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the molecular docking performance of thiophene-oxadiazole derivatives against a range of validated protein targets implicated in cancer, fungal infections, and inflammation. We will explore the causality behind experimental choices, present comparative data, and provide a detailed, field-proven protocol for conducting such in-silico investigations.
The Rationale: Why Thiophene-Oxadiazole Scaffolds?
The fusion of a thiophene ring and an oxadiazole moiety creates a unique heterocyclic system with a favorable combination of physicochemical properties. The thiophene ring, a bioisostere of the benzene ring, often enhances metabolic stability and cellular uptake. The 1,3,4-oxadiazole ring, a known bioisostere of esters and amides, can improve pharmacokinetic properties by increasing lipophilicity and facilitating transmembrane diffusion.[1] This synergistic combination makes thiophene-oxadiazole derivatives attractive candidates for interacting with a diverse array of biological targets.[1][2]
Comparative Docking Performance: A Multi-Target Perspective
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein.[3] The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex, with more negative values indicating stronger binding.
Anticancer Targets: Combating Uncontrolled Cell Proliferation
Cancer remains a formidable challenge, and the identification of novel anticancer agents is a critical area of research. Thiophene-oxadiazole derivatives have been extensively investigated for their potential to inhibit key proteins involved in cancer progression.[1][2][4]
One crucial target is Human Carbonic Anhydrase IX (CA IX) , an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor cell survival.[1][4] Another significant target is Human Topoisomerase IIα , an enzyme essential for DNA replication and a validated target for several clinically used anticancer drugs.[5][6]
Table 1: Comparative Docking Scores of Thiophene-Oxadiazole Derivatives and Reference Drugs against Anticancer Targets
| Compound/Drug | Target Protein | Binding Energy (kcal/mol) | Reference Drug | Binding Energy (kcal/mol) |
| Thiophene-Oxadiazole Derivative 11b | Carbonic Anhydrase IX (CA IX) | -5.5817 | 9FK (co-crystallized ligand) | Not explicitly stated, but 11b is comparable[4][7] |
| Pyrazole-Thiophene-Oxadiazole Hybrid 8i | Human Topoisomerase IIα | -7.6030 | Doxorubicin | -5.4560[5][6] |
As evidenced in Table 1, specific thiophene-oxadiazole derivatives exhibit binding energies superior to or comparable with established ligands and drugs. For instance, compound 11b shows a strong binding affinity for CA IX.[4][7] Notably, the pyrazole-thiophene-oxadiazole hybrid 8i demonstrates a significantly lower binding energy for Human Topoisomerase IIα compared to the widely used chemotherapeutic agent, Doxorubicin, suggesting a potentially higher binding affinity.[5][6] This highlights the potential of this scaffold to yield potent anticancer agents.
Antifungal Targets: Addressing a Growing Health Threat
The rise of invasive fungal infections necessitates the development of novel antifungal agents with improved efficacy and safety profiles. Succinate Dehydrogenase (SDH) has emerged as a promising target for the development of fungicides.[8]
Table 2: Comparative Docking Performance of Thiophene-Oxadiazole Derivatives against Fungal Targets
| Compound/Drug | Target Protein | IC50 (µM) | Reference Drug | IC50 (µM) |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4g | Succinate Dehydrogenase (SDH) | 1.01 ± 0.21 | Boscalid | 3.51 ± 2.02[8] |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4i | Succinate Dehydrogenase (SDH) | 4.53 ± 0.19 | Boscalid | 3.51 ± 2.02[8] |
The data in Table 2 clearly indicates that thiophene-oxadiazole carboxamide derivatives are potent inhibitors of SDH. Compound 4g , in particular, displays a significantly lower IC50 value than the commercial fungicide Boscalid, indicating superior inhibitory activity.[8] Molecular docking studies of compound 4g revealed strong interactions with key residues in the SDH active site, providing a structural basis for its potent activity.[8]
Anti-inflammatory Targets: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Comparative Docking Scores of Thiophene-Oxadiazole Derivatives against COX Enzymes
| Compound/Drug | Target Protein | Binding Energy (kcal/mol) | Reference Drug | Binding Energy (kcal/mol) |
| 2,5-Disubstituted-1,3,4-Oxadiazole Derivative Ox-6f | COX-2 (PDB ID: 5KIR) | -7.70 | Ibuprofen | Not explicitly stated, but Ox-6f shows higher activity[9] |
| Flurbiprofen-based Oxadiazole Derivative 10 | COX-2 | -7.59 | Flurbiprofen | -7.54[10] |
The docking results presented in Table 3 underscore the potential of thiophene-oxadiazole derivatives as selective COX-2 inhibitors. Derivative Ox-6f exhibits a strong binding affinity for the COX-2 enzyme.[9] Similarly, the flurbiprofen-based oxadiazole derivative 10 shows a slightly better binding energy than the parent drug, flurbiprofen, suggesting that the oxadiazole modification can enhance binding to the target.[10]
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
To ensure the reproducibility and validity of in-silico findings, a rigorous and well-defined protocol is essential. The following is a comprehensive, step-by-step methodology for conducting molecular docking studies of thiophene-oxadiazole derivatives.
Step 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign appropriate charges (e.g., Kollman charges).
-
This step is crucial for accurately representing the electrostatic environment of the binding site.
-
-
Ligand Structure Preparation:
-
Draw the 2D structure of the thiophene-oxadiazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Step 2: Active Site Definition and Grid Generation
-
Active Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature reports.
-
Grid Box Generation: A grid box is defined around the active site to encompass the entire binding pocket. The docking algorithm will confine its search for ligand conformations within this grid. The size and center of the grid box are critical parameters that can influence the docking results.
Step 3: Molecular Docking Simulation
-
Choice of Docking Software: Several well-validated docking programs are available, such as AutoDock, Glide, and GOLD. The choice of software often depends on the specific research question and available computational resources.
-
Docking Algorithm: Select an appropriate search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site.[11]
-
Execution: Run the docking simulation. The software will generate multiple binding poses of the ligand and calculate the corresponding binding energies.
Step 4: Analysis and Visualization of Results
-
Pose Selection: The best binding pose is typically the one with the lowest binding energy.
-
Interaction Analysis: Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, VMD, Discovery Studio).
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. This provides insights into the molecular basis of binding.
Visualizing the Process and Logic
To further elucidate the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for molecular docking studies.
Caption: The iterative logic of structure-based drug discovery.
Conclusion and Future Perspectives
The collective evidence from numerous studies strongly supports the utility of the thiophene-oxadiazole scaffold in the design of potent and selective inhibitors for a range of therapeutic targets. Molecular docking has proven to be an invaluable tool in the early stages of drug discovery, enabling the rapid and cost-effective screening of virtual libraries and providing crucial insights into the molecular determinants of ligand binding.
The comparative data presented herein demonstrates that thiophene-oxadiazole derivatives often outperform or exhibit comparable activity to existing drugs and reference compounds in silico. These promising computational results, often corroborated by in vitro and in vivo experiments, pave the way for the further development of this versatile scaffold. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to translate their in-silico promise into tangible clinical benefits.
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A Methodological and Comparative Guide to Evaluating the Antimicrobial Spectrum of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol against Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and characterize novel antimicrobial agents has never been more critical.[1][2] Heterocyclic compounds, particularly those containing oxadiazole and thiophene moieties, have emerged as a promising frontier in this search, demonstrating a wide array of biological activities.[1][2][3][4] The 1,2,4-oxadiazole ring, in particular, is a key pharmacophore in the development of new anti-infective agents.[5] This guide presents a comprehensive framework for the in-vitro comparative analysis of a novel synthetic compound, 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, against a panel of standard, clinically relevant antibiotics.
This document is structured not as a mere recitation of data, but as a methodological guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale, details the requisite experimental protocols with an emphasis on causality and self-validation, and provides a framework for interpreting the resulting data. Our objective is to equip researchers with the necessary tools to rigorously evaluate the potential of this and similar novel compounds in the global fight against AMR.
Scientific Rationale & Experimental Design
The selection of this compound as a candidate for investigation is predicated on established structure-activity relationships. The thiophene nucleus is a constituent of numerous biologically active compounds, while the 1,3,4-oxadiazole ring is associated with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] The combination of these two pharmacophores presents a compelling therapeutic hypothesis.
Our experimental design is centered on determining the Minimum Inhibitory Concentration (MIC) of the test compound and comparing it against a panel of standard antibiotics. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, and it is a fundamental measure of a compound's potency.
1.1. Selection of Microbial Panel
To establish a comprehensive antimicrobial spectrum, a diverse panel of microorganisms is essential. The chosen strains should include representatives from Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to probe the breadth of the compound's activity.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin, respiratory, and multi-drug resistant infections (e.g., MRSA).
-
Bacillus subtilis (ATCC 6633): A spore-forming bacterium often used as a model for Gram-positive pathogens.
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922): A ubiquitous bacterium and a common cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
-
Fungal Pathogen:
-
Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections in humans.
-
1.2. Selection of Standard Antibiotics for Comparison
The choice of standard antibiotics is critical for contextualizing the activity of the novel compound. The selected agents represent different mechanisms of action and clinical applications.
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, preventing bacterial DNA replication.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of antimicrobial susceptibility testing. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
2.1. Broth Microdilution Method for MIC Determination
This quantitative method is considered a gold standard for determining the MIC of an antimicrobial agent.[9][10][11]
Step 1: Preparation of Media and Reagents
-
Rationale: The choice of growth medium is critical as it must support robust microbial growth without interfering with the activity of the antimicrobial agent. Mueller-Hinton Broth (MHB) is the standard for most aerobic bacteria, while RPMI-1640 is used for fungi.[12]
-
Protocol:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing and RPMI-1640 medium for fungal testing according to the manufacturer's instructions.
-
Sterilize by autoclaving.
-
Prepare stock solutions of the test compound and each standard antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Step 2: Inoculum Preparation
-
Rationale: Standardizing the inoculum density is the most critical step for reproducibility. A final concentration of 5 x 10^5 CFU/mL is the target.
-
Protocol:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer colonies to a tube of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this adjusted suspension 1:150 in the appropriate sterile broth to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
Step 3: Assay Plate Preparation
-
Rationale: A serial two-fold dilution series creates a gradient of antibiotic concentrations to precisely identify the MIC.
-
Protocol:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the high-concentration drug stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Finally, add 10 µL of the standardized inoculum (from Step 2) to each well, resulting in a final volume of 110 µL and a final inoculum of ~5 x 10^5 CFU/mL.
-
Include a growth control well (inoculum, no drug) and a sterility control well (broth only).
-
Step 4: Incubation and Interpretation
-
Rationale: Proper incubation conditions allow for microbial growth, making the inhibition by the antimicrobial agent visible.
-
Protocol:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for Candida albicans.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Experimental Workflow Diagram
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Data Analysis (Illustrative)
The data generated from the MIC assays should be tabulated for a clear, side-by-side comparison. The following table represents illustrative data to demonstrate how results would be presented and interpreted.
| Microorganism | Compound Class | This compound | Ampicillin | Ciprofloxacin | Gentamicin | Fluconazole |
| S. aureus | Gram-Positive | 4 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL | NT |
| B. subtilis | Gram-Positive | 2 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL | NT |
| E. coli | Gram-Negative | 8 µg/mL | >64 µg/mL | 0.06 µg/mL | 1 µg/mL | NT |
| P. aeruginosa | Gram-Negative | 16 µg/mL | >64 µg/mL | 1 µg/mL | 4 µg/mL | NT |
| C. albicans | Fungal | 4 µg/mL | NT | NT | NT | 1 µg/mL |
| NT: Not Tested |
Interpretation of Illustrative Data:
-
Gram-Positive Activity: The hypothetical data shows moderate activity against S. aureus and B. subtilis. While less potent than the standards, this activity is a promising starting point.
-
Gram-Negative Activity: Significantly, the compound shows activity against E. coli and P. aeruginosa, organisms against which Ampicillin is ineffective. This suggests a different mechanism of action than β-lactams.
-
Antifungal Activity: The compound demonstrates activity against C. albicans, indicating a broad-spectrum potential that crosses kingdom boundaries, a highly desirable trait.
Potential Mechanisms of Action
While dedicated mechanistic studies are required, the compound's broad activity profile allows for informed hypotheses. Standard antibiotics have well-defined cellular targets.[13][14][15][16] A novel compound exhibiting both antibacterial and antifungal properties may act on a conserved cellular process or have multiple targets.
Diagram of Major Antibiotic Mechanisms
Caption: Potential cellular targets for antibiotics in a bacterial cell.
Given that many oxadiazole derivatives exhibit diverse biological activities, potential mechanisms could include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1][4] The thiol (-SH) group at the 5-position is a nucleophilic center that could potentially interact with various biological targets.
Conclusion and Future Directions
This guide provides a robust, standardized framework for assessing the antimicrobial spectrum of this compound. The described methodologies, rooted in CLSI standards, ensure that the data generated is reliable, reproducible, and comparable across different studies. The hypothetical results underscore the compound's potential as a broad-spectrum antimicrobial lead.
Future work should focus on validating these in-vitro findings through more advanced studies, including:
-
Time-Kill Kinetic Assays: To determine whether the compound is bactericidal or bacteriostatic.
-
Mechanism of Action Studies: To identify the specific cellular target(s).
-
Toxicity Assays: To assess the compound's safety profile in mammalian cell lines.
-
In-Vivo Efficacy Studies: To evaluate the compound's performance in animal infection models.
The systematic evaluation of novel chemical scaffolds like the thiophene-substituted oxadiazole presented here is a cornerstone of modern drug discovery and a critical component of our strategy to address the global challenge of antimicrobial resistance.
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A Head-to-Head Comparative Guide: Evaluating the Anti-Inflammatory Potential of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol Against Commercial NSAIDs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Heterocyclic compounds, particularly those containing thiophene and 1,2,4-oxadiazole scaffolds, represent a fertile ground for drug discovery.[1][2] The thiophene ring is a privileged structure found in numerous FDA-approved drugs, including several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] Similarly, the 1,2,4-oxadiazole nucleus is recognized for its broad biological activities and its utility as a bioisostere for amide or ester groups, enhancing metabolic stability.[5][6] This guide presents a comprehensive framework for the head-to-head preclinical evaluation of a novel investigational compound, 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol (hereafter referred to as Compound T-O ), against established, commercially available anti-inflammatory drugs. We will focus on a logical, stepwise experimental workflow designed to assess cytotoxicity, enzyme-specific inhibition, and cellular anti-inflammatory activity, providing researchers with the robust data needed for go/no-go decisions in the early stages of drug development.
Introduction: The Rationale for a Thiophene-Oxadiazole Scaffold
The combination of a thiophene moiety and a 1,2,4-oxadiazole ring in Compound T-O creates a molecule of significant interest. Thiophene-based drugs like Tiaprofenic Acid and Tenidap are known COX inhibitors used to manage pain and inflammation.[3][4] The 1,2,4-oxadiazole ring is present in drugs like Oxolamine, which also possesses anti-inflammatory properties.[7] The strategic hybridization of these two pharmacophores suggests a high probability of synergistic or enhanced anti-inflammatory activity, potentially through the inhibition of the COX pathway, a cornerstone of inflammatory response.
This guide will compare Compound T-O against two benchmarks:
-
Celecoxib: A selective COX-2 inhibitor, representing the modern standard for targeted anti-inflammatory therapy.
-
Diclofenac: A potent, non-selective COX inhibitor, serving as a traditional NSAID comparator.
The objective is to determine not only the potency of Compound T-O but also its selectivity for the inducible COX-2 enzyme over the constitutively expressed COX-1 enzyme. High selectivity is a critical attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The Experimental Evaluation Workflow
A rigorous and logical progression of assays is essential for a conclusive preclinical assessment. The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a direct evaluation of the mechanism of action at the enzyme level, and finally, confirmation of activity in a relevant cellular model of inflammation.
Caption: A three-phase workflow for the preclinical evaluation of Compound T-O.
The Cyclooxygenase (COX) Signaling Pathway
Understanding the target pathway is fundamental. The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a primary goal in modern anti-inflammatory drug design.
Caption: The COX-1 and COX-2 inflammatory signaling pathways.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and provide a solid basis for comparison.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which Compound T-O is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9] This ensures that any reduction in inflammatory markers is due to a specific inhibitory effect and not simply cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell adherence.[10][11]
-
Compound Treatment: Prepare serial dilutions of Compound T-O, Celecoxib, and Diclofenac in serum-free culture medium. Concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[10][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration of Compound T-O that shows >90% cell viability should be used as the maximum concentration for subsequent cellular assays.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Causality: This is the primary mechanistic assay to determine the potency and selectivity of Compound T-O. By using purified COX-1 and COX-2 enzymes, this colorimetric assay directly measures the compound's ability to inhibit the peroxidase activity of each isozyme, allowing for the calculation of IC₅₀ values.[13]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a heme cofactor solution, and the substrate, arachidonic acid.[13][14]
-
Assay Plate Setup: In a 96-well plate, add the following to separate wells for both COX-1 and COX-2 enzymes:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL purified COX-1 or COX-2 enzyme solution
-
10 µL of test compound (Compound T-O, Celecoxib, Diclofenac at various concentrations) or vehicle (DMSO for 100% activity control).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[14][15]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well.[13]
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm kinetically for 2-5 minutes using a plate reader. The rate of color development is proportional to the COX peroxidase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value for each compound against both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for direct comparison. A higher COX-2 Selectivity Index indicates a more desirable safety profile, as it suggests a lower potential for inhibiting the gastroprotective functions of COX-1.
Table 1: Comparative Biological Activity of Compound T-O and Reference Drugs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Cytotoxicity CC₅₀ (µM) (RAW 264.7 cells) |
| Compound T-O | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib | >10 | 0.05 | >200 | >100 |
| Diclofenac | 0.08 | 0.02 | 4 | ~50 |
Note: Values for Celecoxib and Diclofenac are representative and may vary based on specific assay conditions.
Interpretation:
-
An ideal candidate will exhibit a low IC₅₀ for COX-2 (indicating high potency), a high IC₅₀ for COX-1, and consequently, a high Selectivity Index.
-
The cytotoxicity value (CC₅₀) should be significantly higher than the therapeutic concentration (IC₅₀) to ensure a wide therapeutic window.
Conclusion
This guide provides a structured, evidence-based framework for the head-to-head comparison of the novel investigational compound this compound against commercially available standards. By systematically evaluating cytotoxicity, enzyme inhibition, and selectivity, researchers can generate the critical data package needed to validate this chemical scaffold as a potential lead for a new generation of safer, more effective anti-inflammatory agents. The successful execution of these protocols will provide clear, interpretable, and scientifically rigorous insights, paving the way for further development.
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Safety Operating Guide
Safe Disposal of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol: A Comprehensive Guide for Laboratory Professionals
Foundational Understanding: A Structural Approach to Safety
The disposal protocol for any chemical compound is dictated by its structure and the hazards posed by its functional groups. 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol is a complex heterocyclic molecule featuring three key moieties that inform our safety and disposal strategy:
-
Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their potent, unpleasant odors, which can be detected at extremely low concentrations.[2][3][4] This property can cause nausea and headaches and may trigger false alarms for natural gas leaks.[2][3] From a chemical standpoint, the thiol group is susceptible to oxidation, a characteristic we can exploit for decontamination.
-
1,2,4-Oxadiazole Ring: This five-membered heterocyclic ring is a common scaffold in medicinal chemistry.[5] While the ring itself is relatively stable, derivatives can possess a range of biological activities and potential toxicities.[6][7][8] Therefore, it must be treated as a potentially hazardous chemical entity.
-
Thiophene Ring: A sulfur-containing aromatic heterocycle. During combustion or decomposition, sulfur-containing compounds can release toxic gases such as sulfur dioxide.[9]
Given this structural analysis, this compound must be managed as a hazardous chemical waste with particular attention paid to odor control and chemical inactivation.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this chemical should be presumed to be a skin and eye irritant and potentially harmful if swallowed or inhaled.[10][11][12][13] All handling and disposal operations must be conducted in a certified chemical fume hood to contain the potent odor and prevent inhalation exposure.[1][14]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (minimum 0.4 mm thickness).[14] | Provides a barrier against skin contact and absorption. Thiols and heterocyclic compounds can be irritating and may be absorbed through the skin.[11][12][14] |
| Eye Protection | Chemical safety goggles or a face shield.[1][6][14] | Protects eyes from splashes of the solid compound or any solvents used during the disposal and decontamination process. |
| Body Protection | Chemical-resistant lab coat. | Prevents contamination of personal clothing and skin. Contaminated clothing must be removed and washed before reuse.[10][15] |
| Respiratory Protection | Operations must be performed in a certified chemical fume hood. | A fume hood provides adequate ventilation to capture malodorous vapors and any fine particulates at the source, preventing inhalation.[14] |
| Foot Protection | Closed-toe shoes.[14] | Protects feet from potential spills. |
Spill Management Protocol
In the event of a small-scale spill, the following steps should be taken immediately:
-
Evacuate & Ventilate: Clear the immediate area of all personnel. Ensure the chemical fume hood is operating correctly to ventilate any potential vapors.[6]
-
Contain: Use an inert absorbent material such as sand, vermiculite, or clay to cover and contain the spill.[6][16][17] Work from the outside of the spill inward to prevent spreading.[18] Do not use combustible materials like paper towels or sawdust directly on the spill.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[6][16] Use non-sparking tools for this process.[16]
-
Decontaminate: Clean the spill area thoroughly. First, use a cloth dampened with a suitable solvent (such as isopropanol or ethanol), followed by a wash with soap and water. All cleaning materials (gloves, cloths, etc.) must be collected for disposal as hazardous waste.[6]
-
Odor Neutralization: For residual odors on surfaces, wipe the area with a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow a contact time of at least 30 minutes before wiping with water.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's EHS emergency response team.[18][19]
Step-by-Step Disposal and Decontamination Procedures
Disposal of this compound and associated materials requires a multi-faceted approach focusing on proper waste segregation and chemical neutralization of the reactive thiol group.
Protocol 1: Disposal of Unused or Waste Compound
This protocol applies to the pure chemical that is expired, unneeded, or generated as waste from a reaction.
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing the appropriate PPE.
-
Packaging: Carefully transfer the solid waste into a dedicated, sealable, and chemically compatible hazardous waste container.[20] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Sealing: Ensure the container is tightly sealed to prevent the escape of malodorous vapors. For screw-cap containers, consider wrapping the cap with Parafilm as a secondary seal.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS department.[9]
Protocol 2: Decontamination of Glassware and Equipment
The primary hazard from contaminated glassware is the residual thiol, which can release a potent stench. The most effective method for neutralization is oxidation.[3] Thiols can be oxidized by sodium hypochlorite (bleach) into odorless and more water-soluble sulfonic acids, which are significantly less hazardous.[21]
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of any organic residues. This rinse solvent must be collected and disposed of as hazardous liquid waste.
-
Prepare Bleach Bath: In a designated plastic container (such as a bucket) inside the fume hood, prepare a decontamination bath. A 1:1 mixture of household bleach (approx. 5-8% sodium hypochlorite) and water is effective.[22]
-
Submersion: Immediately place the rinsed glassware into the bleach bath.[22] Ensure all contaminated surfaces are fully submerged. For larger items that cannot be submerged, partially fill them with the bleach solution.[22]
-
Soaking: Allow the glassware to soak for at least 12-24 hours.[3][22] This extended contact time is necessary for the oxidation reaction to proceed to completion.
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then wash using standard laboratory detergents. The bleach bath can be reused until a strong odor persists or significant solid precipitate forms.[22] Used bleach solutions should be collected and disposed of as hazardous waste.[3]
Protocol 3: Disposal of Contaminated Solid Waste
This category includes items like gloves, absorbent pads from spills, and contaminated weighing paper.
-
Segregation: In the fume hood, place all malodorous contaminated solid waste into a sealable plastic bag (e.g., a zip-top bag).[3]
-
Containment: Place the sealed bag into a larger, clearly labeled, wide-mouth container for solid hazardous waste.[3]
-
Labeling and Disposal: Label the container as "Hazardous Waste" with a description of the contents (e.g., "Solid Waste contaminated with this compound"). Dispose of the container through your institution's EHS department.
Disposal Decision Workflow
Caption: Disposal workflow for this compound waste streams.
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Personal protective equipment for handling 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
Safe Handling and Disposal Guide: 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
This document provides essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound. Given that comprehensive toxicological data for this specific molecule is not widely available, this guide is built upon a conservative assessment of its constituent functional groups: the thiophene ring, the 1,2,4-oxadiazole core, and the thiol group. This approach ensures a high margin of safety for all laboratory personnel.
Core Hazard Assessment
The primary potential hazards are derived from the chemical's structural motifs. Compounds containing thiophene, oxadiazole, and thiol groups can exhibit skin, eye, and respiratory irritation.[1][2] Sulfur-containing heterocyclic compounds, in general, are a focus of study for various biological activities, which necessitates careful handling to avoid unintended exposure.[3]
-
Thiol/Thione Group: This compound can exist in a thiol (-SH) and thione (C=S) tautomeric form, a common characteristic of 2-mercapto-1,3,4-oxadiazoles.[4][5] Thiols are known for their strong, often unpleasant odors and can cause skin and eye irritation.[6] Exposure to high concentrations of mercaptans may lead to headaches and nausea.[7]
-
Thiophene Ring: Thiophene is a flammable liquid and can cause skin and eye irritation upon contact.[8] Inhalation of vapors should be avoided.[8]
-
1,2,4-Oxadiazole Ring: This heterocyclic system is a common scaffold in pharmacologically active molecules.[9] Analogous 1,3,4-oxadiazole-2-thiol compounds are classified as skin and eye irritants and may cause respiratory irritation.[1][2][10]
Given these factors, this compound must be handled as a potentially hazardous substance. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling the compound.
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Double-Gloving with Nitrile Gloves | Specification: Inner and outer nitrile gloves, with the outer glove having a minimum thickness of 0.4 mm.[13] Rationale: Provides robust protection against skin contact and absorption.[7] Double-gloving allows for the safe removal of the potentially contaminated outer glove without exposing the skin, a critical step in maintaining aseptic technique and preventing cross-contamination.[14][15] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Specification: ANSI Z87.1 (US) or EN 166 (EU) compliant chemical splash goggles.[7][14] A full-face shield must be worn over the goggles. Rationale: Protects against splashes of the compound or solvents, which can cause serious eye irritation.[1][10] The face shield provides an additional barrier against larger splashes, especially during transfer or reaction quenching.[11][12] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | Specification: A fully buttoned, flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat.[11][16] Rationale: Prevents contamination of personal clothing and protects against splashes. The flame-resistant nature of the coat is a necessary precaution when working with potentially flammable heterocyclic compounds and organic solvents.[14] |
| Respiratory Protection | Certified Chemical Fume Hood | Specification: All handling of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood.[7][11][12] Rationale: This is the primary engineering control to prevent inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[6] A respirator may be required only if engineering controls are insufficient or during a large-scale spill response.[11][17] |
| Foot Protection | Closed-Toe Shoes | Specification: Sturdy, closed-toe shoes made of a non-porous material. Rationale: Protects feet from potential spills of the chemical or other reagents used in the procedure.[13][14] |
Operational Plan: Step-by-Step Handling Procedure
A strict, methodical workflow is essential for minimizing exposure and ensuring experimental integrity.
Step 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Designate Workspace: Demarcate a specific area within the fume hood for the experiment to contain any potential spills.[11]
-
Assemble Materials: Have all necessary equipment, solvents, and quenching agents prepared and within reach before bringing the target compound into the hood.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Step 2: Weighing and Transfer
-
Weighing: Weigh the solid compound within the fume hood. Use a tared container on an analytical balance. To minimize static and particle dispersal, handle the powder gently.
-
Transfer: Carefully transfer the solid to the reaction vessel. If using a solvent, add the solvent to the solid slowly to avoid splashing.
Step 3: During the Experiment
-
Constant Monitoring: Continuously observe the reaction for any unexpected changes in color, temperature, or pressure.
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for safe manipulation.[11]
Step 4: Post-Experiment & Decontamination
-
Quenching: If necessary, quench the reaction carefully according to your validated protocol.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.
-
Waste Segregation: Immediately segregate all waste as described in the Disposal Plan below.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, apron, face shield, goggles, lab coat, inner gloves) to prevent re-contamination of skin and clothing.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[18]
Disposal Plan
Proper waste management is critical to ensure laboratory and environmental safety. All waste must be treated as hazardous.
-
Solid Waste:
-
Collection: All solid materials contaminated with this compound (e.g., gloves, weighing paper, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
-
Liquid Waste:
-
Collection: All liquid waste containing the compound, including reaction mixtures and solvent washes, must be collected in a separate, labeled hazardous waste container.[12]
-
Compatibility: Do not mix this waste stream with incompatible chemicals.
-
Neutralization: For sulfur-containing waste, disposal may involve neutralization steps to prevent the acidification of soil or water.[19] Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on the disposal of sulfur-containing heterocyclic compounds.[20]
-
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[7][21] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7][21]
-
Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate level of PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[18]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
-
Visualization: PPE Selection & Decontamination Workflow
The following diagram outlines the critical workflow for ensuring safety from initial assessment to final decontamination.
Caption: Workflow for PPE selection, safe handling, and post-use procedures.
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- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. BenchChem. (Link unavailable)
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- Personal protective equipment for handling Anthra[2,3-b]thiophene. BenchChem. (Link unavailable)
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1H-1,2,4-Triazole-3-thiol Safety Data Sheet . Cole-Parmer. [Link]
- Personal protective equipment for handling 2-Cyclobutylethane-1-thiol. BenchChem. (Link unavailable)
- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. BenchChem. (Link unavailable)
- Personal Protective Equipment Guide: Coveralls, Gloves, and Other Skin Protection.
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem. (Link unavailable)
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Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
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Personal Protective Equipment and Chemistry . Chemical Safety Facts. [Link]
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3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione . National Center for Biotechnology Information. [Link]
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Guidelines for the Disposal of Sulphur Containing Solid Waste . Government of Alberta. [Link]
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Sulfur-Containing Heterocyclic Compounds . INCHEM. [Link]
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Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties . ScienceDirect. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture . MDPI. [Link]
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Sulphur Containing Heterocyclic Compounds as Anticancer Agents . PubMed. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents . PubMed Central. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
